VEGFR-2-IN-5 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8.ClH/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13;/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVZDBUFYZLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to VEGFR-2-IN-5 Hydrochloride: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. Its role in tumor growth and metastasis makes it a critical target in oncology drug development. This technical guide provides a comprehensive overview of VEGFR-2-IN-5 hydrochloride, a small molecule inhibitor of VEGFR-2. This document details its chemical structure, and physical properties, and delves into its mechanism of action through the VEGFR-2 signaling pathway. Furthermore, it outlines a representative experimental protocol for assessing its inhibitory activity.
Chemical Structure and Properties
This compound is a pyrazole derivative. Its chemical and physical properties are summarized in the table below. The provided SMILES string can be used with chemical drawing software to visualize the 2D structure of the parent compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4-(2-aminoethylamino)phenyl)-5-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrazin-2-amine hydrochloride | |
| Molecular Formula | C₁₉H₂₅ClN₈ | [1][2] |
| Molecular Weight | 400.91 g/mol | [1][2] |
| CAS Number | 2700435-52-3 | [1] |
| Appearance | Solid | [1] |
| Color | Off-white to light yellow | [1] |
| SMILES | NCCCNC1=CC=C(NC2=NC=CC(NC3=NNC(C4CC4)=C3)=N2)C=C1.[H]Cl | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 230 mg/mL (573.69 mM) | [1] |
| Water | 100 mg/mL (249.43 mM) | [1] |
Biological Activity
Table 3: IC₅₀ Values of Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC₅₀ | Reference |
| hCA/VEGFR-2-IN-5 | 0.38 μM | |
| Sorafenib | 0.08 μM | |
| Sunitinib | - | |
| Axitinib | 0.2 nM | |
| Vatalanib | 37 nM |
VEGFR-2 Signaling Pathway and Mechanism of Inhibition
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, survival, migration, and permeability – all key processes in angiogenesis. This compound, as a kinase inhibitor, is presumed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
The diagram below illustrates the major signaling pathways downstream of VEGFR-2 activation, which are inhibited by compounds like this compound.
Caption: VEGFR-2 signaling pathways and point of inhibition.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is described in patent WO2013055780A1. While the full, detailed protocol from the patent is not publicly available, the general synthesis of similar pyrazole-containing kinase inhibitors often involves the condensation of a hydrazine with a β-dicarbonyl compound to form the pyrazole core, followed by subsequent functionalization and salt formation. A more specific protocol would require access to the aforementioned patent.
VEGFR-2 Kinase Assay (Representative Protocol)
The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound against VEGFR-2. This protocol is based on a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the kinase reaction buffer.
-
Prepare the ATP and substrate solutions in the kinase reaction buffer.
-
Dilute the VEGFR-2 kinase in kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound or DMSO (for control wells) to the wells of the 96-well plate.
-
Add the VEGFR-2 kinase to all wells except the "no enzyme" control.
-
Add the kinase substrate to all wells.
-
-
Initiate Kinase Reaction:
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells).
-
Normalize the data to the "no inhibitor" control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The workflow for this assay is depicted in the following diagram:
Caption: A typical workflow for a VEGFR-2 in vitro kinase assay.
Conclusion
This compound is a small molecule inhibitor targeting a key regulator of angiogenesis. Its chemical and physical properties make it amenable to in vitro and potentially in vivo studies. The provided information on its mechanism of action and a representative experimental protocol serves as a valuable resource for researchers in the field of cancer drug discovery and development. Further investigation into the specifics of its synthesis and a comprehensive evaluation of its biological activity, including in vivo efficacy, are warranted to fully elucidate its therapeutic potential.
References
VEGFR-2-IN-5 hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anti-cancer therapeutics. Inhibition of the VEGFR-2 signaling cascade can effectively suppress tumor growth and metastasis by preventing the formation of new blood vessels that supply nutrients to the tumor. This technical guide provides a comprehensive overview of VEGFR-2-IN-5 hydrochloride, a potent and selective inhibitor of VEGFR-2. This document details its physicochemical properties, mechanism of action, the intricate VEGFR-2 signaling pathway, and relevant experimental protocols for its evaluation. All quantitative data is presented in clear, structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.
Introduction to this compound
This compound is a small molecule inhibitor of VEGFR-2. Its development as a targeted therapeutic agent stems from the critical role of VEGFR-2 in pathological angiogenesis, a hallmark of cancer. By selectively binding to and inhibiting the kinase activity of VEGFR-2, this compound disrupts the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and drug development.
| Property | Value | Reference |
| CAS Number | 2700435-52-3 | [1] |
| Molecular Formula | C₁₉H₂₅ClN₈ | [2][3] |
| Molecular Weight | 400.91 g/mol | [2][3] |
The VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events crucial for angiogenesis. Understanding this pathway is essential to appreciate the mechanism of action of inhibitors like this compound.
Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways. The principal signaling cascades activated by VEGFR-2 include:
-
The PLCγ-PKC-MAPK Pathway: This pathway is a major driver of endothelial cell proliferation.
-
The PI3K/Akt Pathway: This cascade is critical for endothelial cell survival and migration.
-
The FAK/paxillin Pathway: This pathway is involved in the regulation of cell adhesion and migration.
The diagram below illustrates a simplified overview of the VEGFR-2 signaling cascade.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By occupying the ATP-binding pocket of the enzyme, it prevents the phosphorylation of tyrosine residues, thereby blocking the initiation of downstream signaling cascades. This targeted inhibition ultimately leads to the suppression of angiogenesis. While specific quantitative data for this compound is primarily detailed within patent literature, the compound is characterized as a potent inhibitor of VEGFR-2.
Experimental Protocols
The following sections outline standardized experimental protocols that are commonly employed to evaluate the efficacy of VEGFR-2 inhibitors like this compound.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to quantify the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
Objective: To determine the IC₅₀ value of this compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (as a control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay evaluates the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.
Objective: To determine the anti-proliferative activity of this compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
VEGF-A
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A to induce proliferation. Include a non-stimulated control.
-
Incubate for 48-72 hours.
-
Add a cell proliferation reagent and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Conclusion
This compound is a valuable research tool for studying the intricacies of VEGFR-2 signaling and its role in angiogenesis. Its targeted mechanism of action makes it a compound of interest for the development of anti-cancer therapies. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this and other VEGFR-2 inhibitors. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.
References
VEGFR-2-IN-5 hydrochloride solubility in DMSO and water
An In-depth Technical Guide to the Solubility of VEGFR-2-IN-5 Hydrochloride
This technical guide provides comprehensive information on the solubility of this compound in dimethyl sulfoxide (DMSO) and water. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological context of the VEGFR-2 signaling pathway.
This compound: An Overview
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and in pathological conditions such as cancer.[4] By inhibiting VEGFR-2, this compound can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby impeding tumor angiogenesis.[5][6] The hydrochloride salt form of VEGFR-2-IN-5 is often used in research due to its enhanced water solubility and stability compared to the free base form.[7]
Solubility Data
The solubility of a compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability.[8] The following table summarizes the reported solubility of this compound in DMSO and water. It is important to note that methods such as ultrasonication can be used to enhance dissolution.[1][9]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 46 mg/mL | 126.22 mM | Hygroscopic DMSO can impact solubility; using a new vial is recommended.[7] |
| 200 mg/mL | Ultrasonic assistance.[9] | ||
| 230 mg/mL | 573.69 mM | Ultrasonic assistance.[1] | |
| Water | 100 mg/mL | Ultrasonic assistance.[9] | |
| 100 mg/mL | 249.43 mM | Ultrasonic assistance.[1] |
Molecular Weight of this compound: 400.91 g/mol [9]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for in vitro and in vivo studies. The two primary methods for measuring solubility are thermodynamic and kinetic assays.[8][10]
Thermodynamic Solubility (Equilibrium Method)
This method, often referred to as the "shake-flask" method, measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound.[10][11] It is considered the gold standard for solubility measurement.
Protocol:
-
Compound Dispensing: Add an excess amount of solid this compound to a known volume of the solvent (e.g., DMSO or water) in a vial. The excess solid is crucial to ensure that a saturated solution is formed.[10]
-
Equilibration: Seal the vial and agitate it at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker or rotator is used for this purpose.[11]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a filter that does not bind the compound.
-
Concentration Analysis: Determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable analytical technique for this purpose.[12]
-
Data Reporting: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or mM).
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock, typically in DMSO.[8] This high-throughput method is often used in early drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer or water in a multi-well plate. This creates a rapid change in solvent composition, which can lead to precipitation if the compound's solubility limit is exceeded.
-
Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done using various methods, such as nephelometry (light scattering), UV-Vis spectroscopy, or by analyzing the concentration of the compound remaining in solution after filtration.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[13] The binding of its ligand, primarily Vascular Endothelial Growth Factor A (VEGF-A), initiates a cascade of intracellular signaling events.[14][15]
Upon activation by VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[16][17] This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway , which is crucial for promoting endothelial cell proliferation.[5][17]
-
The PI3K/Akt pathway , which is a key regulator of endothelial cell survival and has anti-apoptotic functions.[17][18]
-
The FAK (Focal Adhesion Kinase) pathway , which is involved in regulating endothelial cell migration, an essential step in angiogenesis.[5][18]
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like this compound.
This workflow provides a systematic approach to ensure reproducible and accurate solubility measurements, which are fundamental for the progression of drug discovery and development projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. lifechemicals.com [lifechemicals.com]
- 13. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
In-Depth Technical Guide: The Mechanism of Action of VEGFR-2-IN-5 Hydrochloride's Archetype, SU5408
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of a representative Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, SU5408. Due to the lack of specific public data for a compound named "VEGFR-2-IN-5 hydrochloride," this document will focus on the well-characterized and selective VEGFR-2 inhibitor, SU5408, as a surrogate to illustrate the core principles of VEGFR-2 inhibition.
Core Mechanism of Action
SU5408 is a potent and cell-permeable small molecule inhibitor that selectively targets the intracellular tyrosine kinase domain of VEGFR-2, also known as Kinase Insert Domain Receptor (KDR). The binding of the vascular endothelial growth factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels.
SU5408 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This abrogation of autophosphorylation effectively blocks the activation of the receptor and the subsequent downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and differentiation, which are all critical steps in angiogenesis.
Quantitative Data Summary
The inhibitory activity of SU5408 has been quantified in various in vitro assays. The following tables summarize the key quantitative data for its activity against VEGFR-2 and its effects on endothelial cells.
| Target | Assay Type | IC50 | Reference |
| VEGFR-2 | Kinase Inhibition Assay | 70 nM | [1][2] |
Table 1: Kinase Inhibitory Activity of SU5408
| Cell Line | Assay Type | Effect | Concentration | Reference |
| HUVEC | Proliferation Assay | Inhibition | IC50 in the low µM range | [3] |
| HUVEC | Tube Formation Assay | Inhibition | Dose-dependent | [4] |
Table 2: Cellular Activity of SU5408
Signaling Pathways
The inhibition of VEGFR-2 by SU5408 leads to the downregulation of multiple downstream signaling pathways that are essential for the angiogenic process. The primary pathways affected include:
-
Phospholipase C-γ (PLCγ) Pathway: Activation of PLCγ leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and mobilize intracellular calcium. This pathway is involved in endothelial cell proliferation and migration.
-
PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt, a serine/threonine kinase that promotes endothelial cell survival and proliferation.
-
ERK1/2 (MAPK) Pathway: The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and migration in endothelial cells.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by SU5408.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Properties of VEGFR-2-IN-5 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VEGFR-2-IN-5 hydrochloride is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a detailed technical guide on the presumed mechanism by which this compound inhibits angiogenesis. Due to the proprietary nature of this compound, detailed experimental data and protocols are primarily held within patent literature and are not extensively available in the public domain. This guide, therefore, synthesizes general knowledge of VEGFR-2 inhibition and angiogenesis assays to present a scientifically grounded framework for understanding the action of this compound. All information regarding the specific activity of this compound is attributed to its originating patent, WO2013055780A1.
Introduction to Angiogenesis and the Role of VEGFR-2
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1] In the context of oncology, tumors induce angiogenesis to secure a dedicated blood supply, which provides essential nutrients and oxygen, facilitating tumor growth, invasion, and metastasis.[2]
The Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their corresponding receptors are central regulators of angiogenesis.[2] VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic signals of its primary ligand, VEGF-A.[3] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability – all essential steps in the angiogenic process.[3]
Mechanism of Action of this compound
This compound is classified as a VEGFR-2 inhibitor.[4][5][6] Based on the established mechanism of action for the vast majority of small molecule VEGFR-2 inhibitors, it is presumed that this compound functions as an ATP-competitive inhibitor. This means it likely binds to the ATP-binding pocket within the catalytic domain of the VEGFR-2 kinase. By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor, even in the presence of VEGF-A. This inhibition of phosphorylation is the critical step that halts the downstream signaling cascades responsible for promoting angiogenesis.
Signaling Pathway Inhibition
The inhibition of VEGFR-2 autophosphorylation by this compound would lead to the abrogation of multiple downstream signaling pathways.
Quantitative Data
Specific quantitative data for this compound, such as IC50 or Ki values, are not publicly available in peer-reviewed literature. The primary source of this information is patent WO2013055780A1.[4][5][6] For comparative purposes, the table below presents typical IC50 values for other well-characterized VEGFR-2 inhibitors.
| Compound | Target | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| This compound | VEGFR-2 | Data not publicly available | Data not publicly available | WO2013055780A1 |
| Sorafenib | VEGFR-2 | 90 | - | [7] |
| Sunitinib | VEGFR-2 | 9 | - | [7] |
| Axitinib | VEGFR-2 | 0.2 | - | [8] |
| Lenvatinib | VEGFR-2 | 4 | - | [7] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are contained within patent WO2013055780A1. However, standard assays are typically employed to characterize the anti-angiogenic activity of VEGFR-2 inhibitors. Below are generalized protocols for key in vitro and in vivo experiments.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To determine the concentration of this compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (containing MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A solution of this compound at various concentrations is pre-incubated with the recombinant VEGFR-2 kinase domain in the assay buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Endothelial Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of endothelial cells, which is a fundamental process in angiogenesis.
Objective: To determine the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial growth medium.
-
Procedure: a. HUVECs are seeded in 96-well plates and allowed to adhere overnight. b. The medium is replaced with a low-serum medium containing VEGF-A to stimulate proliferation, along with varying concentrations of this compound. c. Cells are incubated for a period of 48-72 hours. d. Cell proliferation is quantified using a colorimetric assay (e.g., MTT or WST-1) or by cell counting.
-
Data Analysis: The absorbance or cell number is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of the inhibitor to block the migration of endothelial cells towards a chemoattractant.
Objective: To assess the inhibitory effect of this compound on VEGF-A-induced HUVEC migration.
Methodology:
-
Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores).
-
Procedure: a. The lower chamber of the Transwell plate is filled with a low-serum medium containing VEGF-A. b. HUVECs, pre-treated with different concentrations of this compound, are seeded into the upper chamber (the Transwell insert). c. The plate is incubated for several hours to allow cell migration through the porous membrane. d. Non-migrated cells on the upper surface of the membrane are removed. e. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells is quantified and compared between treated and untreated groups.
Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.
Objective: To determine the ability of this compound to inhibit the formation of tube-like structures by HUVECs.
Methodology:
-
Substrate: A basement membrane extract (e.g., Matrigel) is used to coat the wells of a 96-well plate.
-
Procedure: a. HUVECs are treated with various concentrations of this compound. b. The treated cells are then seeded onto the solidified basement membrane extract. c. The plate is incubated for 6-18 hours to allow for the formation of tube-like networks. d. The formation of these structures is observed and photographed using a microscope.
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound, as a designated VEGFR-2 inhibitor, is poised to function by competitively binding to the ATP pocket of the VEGFR-2 kinase domain. This action is expected to block receptor autophosphorylation and abrogate downstream signaling pathways that are crucial for angiogenesis. While specific experimental data for this compound remains within the confines of its originating patent, the established methodologies for characterizing anti-angiogenic agents provide a robust framework for its evaluation. Further public disclosure of data from in vitro and in vivo studies will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2012062783A1 - Pyrazole aminopyrimidine derivatives as lrrk2 modulators - Google Patents [patents.google.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
The Quest for Precision: A Technical Guide to the Discovery and Synthesis of Novel VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands as a pivotal mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel small-molecule VEGFR-2 inhibitors, offering a roadmap for researchers in the field.
The VEGFR-2 Signaling Axis: A Prime Target for Intervention
VEGFR-2, a receptor tyrosine kinase, is primarily activated by Vascular Endothelial Growth Factor-A (VEGF-A). This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, crucial for cell survival.[1][2][3] The intricate nature of this signaling network provides multiple avenues for therapeutic intervention.
References
An In-Depth Technical Guide to the VEGFR-2 Signaling Pathway in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway in endothelial cells, a critical regulator of angiogenesis. The content herein is intended to serve as a technical resource, offering detailed molecular mechanisms, quantitative data, and established experimental protocols to aid in research and therapeutic development.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase (RTK) that plays a pivotal role in vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2][3] Predominantly expressed on the surface of vascular endothelial cells, VEGFR-2 is the primary mediator of the biological effects of Vascular Endothelial Growth Factor-A (VEGF-A).[4][5] The interaction between VEGF-A and VEGFR-2 initiates a cascade of intracellular signaling events that orchestrate endothelial cell proliferation, migration, survival, and permeability, which are all essential processes for the formation and maintenance of blood vessels.[1][2][3][6] Dysregulation of the VEGFR-2 signaling pathway is implicated in numerous pathologies, including cancer, diabetic retinopathy, and cardiovascular diseases, making it a prominent target for therapeutic intervention.[3][4]
The Molecular Mechanism of VEGFR-2 Activation
The activation of VEGFR-2 is a multi-step process initiated by the binding of its ligand, primarily VEGF-A. This process can be broken down into the following key events:
-
Ligand Binding: The process begins when a dimeric VEGF-A molecule binds to the extracellular immunoglobulin (Ig)-like domains 2 and 3 of two separate VEGFR-2 monomers on the endothelial cell surface.[1][2] Co-receptors, such as Neuropilins (NRP1 and NRP2), can enhance the binding affinity of certain VEGF-A isoforms to VEGFR-2.
-
Receptor Dimerization: Ligand binding induces a conformational change in the VEGFR-2 monomers, promoting their dimerization.[1][2][3] This dimerization is a prerequisite for the activation of the intracellular kinase domains.
-
Trans-Autophosphorylation: The close proximity of the intracellular tyrosine kinase domains within the dimer allows for trans-autophosphorylation, where each monomer phosphorylates specific tyrosine residues on the activation loop of the other monomer.[1][2] Key among these are tyrosines Y1054 and Y1059, the phosphorylation of which is crucial for the full activation of the receptor's kinase activity.[1][7]
-
Recruitment of Signaling Proteins: The phosphorylated tyrosine residues on the intracellular domain of VEGFR-2 serve as docking sites for a variety of downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.[4] This recruitment initiates multiple downstream signaling cascades.
Core Downstream Signaling Pathways
Activated VEGFR-2 initiates several key downstream signaling pathways that collectively regulate endothelial cell function:
-
PLCγ-PKC-MAPK Pathway (Proliferation): Phosphorylation of Y1175 on VEGFR-2 recruits and activates Phospholipase C gamma (PLCγ).[4][8] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in endothelial cell proliferation.[5]
-
PI3K/Akt Pathway (Survival and Permeability): The p85 subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated Y1175, leading to the activation of the PI3K catalytic subunit.[9] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (Protein Kinase B). Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins and enhances vascular permeability through the activation of endothelial nitric oxide synthase (eNOS).[5] Phosphorylation of Y951 also contributes to Akt activation.[8]
-
FAK/p38 MAPK Pathway (Migration): VEGFR-2 activation leads to the phosphorylation and activation of Focal Adhesion Kinase (FAK).[3] FAK, in conjunction with Src family kinases, regulates the assembly and turnover of focal adhesions, which are crucial for cell migration.[3] The phosphorylation of Y1214 on VEGFR-2 activates the p38 MAPK pathway, which is also involved in cytoskeletal rearrangements and endothelial cell migration.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the VEGFR-2 signaling pathway.
Table 1: Binding Affinities (Kd) of VEGF-A to VEGFR-2
| Ligand (VEGF-A Isoform) | Receptor Form | Kd | Method | Reference |
| VEGF-A165 | Monomeric VEGFR-2 | 10 nM | FRET | [10] |
| VEGF-A165 | Dimeric VEGFR-2 | 230 pM | FRET | [10] |
| VEGF-A165 | VEGFR-2 Fc Chimera | 196 ± 4 pM | SPR | [11] |
| VEGF-A165a | VEGFR-2 | ~0.15 nM | Radioligand Binding | [12] |
| VEGF-A145a | VEGFR-2 | 1.02-1.82 nM | Radioligand Binding | [12] |
| VEGF-A189a | VEGFR-2 | 1.02-1.82 nM | Radioligand Binding | [12] |
Table 2: Key Tyrosine Phosphorylation Sites of VEGFR-2 and Their Downstream Effectors
| Phosphorylation Site | Downstream Effector(s) | Cellular Response | Reference(s) |
| Y801 | PKC, PI3K/Akt | Permeability, Proliferation | [2] |
| Y951 | TSAd, Src, PI3K/Akt | Survival, Permeability, Migration | [2][8] |
| Y1054 / Y1059 | (Activation Loop) | Enhances Kinase Activity | [1][2][7] |
| Y1175 | PLCγ, PI3K (p85), Shb, SCK | Proliferation, Migration, Permeability, Survival | [2][4][8] |
| Y1214 | NCK, p38 MAPK | Migration | [2][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the VEGFR-2 signaling pathway.
Immunoprecipitation of VEGFR-2 and Western Blotting for Phosphorylation
This protocol describes the immunoprecipitation of VEGFR-2 from endothelial cell lysates followed by Western blotting to detect its phosphorylation status.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A165
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-VEGFR-2 antibody for immunoprecipitation (e.g., Rabbit mAb #9698, Cell Signaling Technology)[13]
-
Protein A/G agarose beads
-
Anti-phospho-VEGFR-2 (e.g., pY1175, Rabbit mAb #2478, Cell Signaling Technology) primary antibody[9]
-
Anti-VEGFR-2 antibody for Western blotting (e.g., Rabbit mAb #9698, Cell Signaling Technology)[13]
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
ECL Western blotting detection reagents
Protocol:
-
Cell Culture and Stimulation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to stimulation. Treat cells with VEGF-A165 (e.g., 50 ng/mL) for 5-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-VEGFR-2 immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-VEGFR-2 (pY1175) primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent.
-
To confirm equal loading, the membrane can be stripped and re-probed with an anti-total VEGFR-2 antibody.
-
VEGFR-2 Kinase Assay
This protocol outlines a method for measuring the kinase activity of recombinant VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 Kinase (e.g., from a kit like BPS Bioscience #40325)[14]
-
Kinase Assay Buffer
-
ATP
-
VEGFR-2 Substrate (e.g., a biotinylated peptide)
-
Kinase-Glo™ MAX Assay (Promega) or similar ATP detection reagent
-
White 96-well plate
Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Buffer. Prepare a master mix containing the kinase buffer, ATP, and substrate.
-
Assay Setup: Add the master mix to the wells of a white 96-well plate. Add the test compounds (inhibitors or activators) to the appropriate wells. Include positive (enzyme only) and negative (no enzyme) controls.
-
Initiate Reaction: Add the diluted recombinant VEGFR-2 kinase to the wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Add the Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and measure the remaining ATP. Incubate at room temperature for 15 minutes.
-
Readout: Measure the luminescence using a microplate reader. A decrease in luminescence compared to the positive control indicates kinase activity (ATP consumption).
Endothelial Cell Migration Assays
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.[15][16][17]
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well plates
-
Endothelial cells (e.g., HUVECs)
-
Serum-free endothelial cell medium
-
VEGF-A165
-
Calcein AM or DAPI stain
Protocol:
-
Preparation: Coat the bottom of the Transwell inserts with an extracellular matrix protein (e.g., gelatin or fibronectin) and allow it to dry.
-
Cell Seeding: Harvest and resuspend endothelial cells in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add serum-free medium containing VEGF-A165 (e.g., 50 ng/mL) to the lower chamber. Use serum-free medium alone as a negative control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM or DAPI.
-
Quantification: Count the number of migrated cells in several random fields of view using a fluorescence microscope.
This assay measures the collective migration of a sheet of endothelial cells.[18][19]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
6- or 12-well plates
-
P200 pipette tip or a specialized wound-making tool
-
Endothelial cell growth medium with and without VEGF-A165
Protocol:
-
Cell Seeding: Seed endothelial cells in a 6- or 12-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile P200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium with or without VEGF-A165.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours using a microscope with a camera.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
Endothelial Cell Proliferation Assays
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[6][20][21]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
96-well plates
-
Endothelial cell growth medium
-
VEGF-A165
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent)
Protocol:
-
Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of VEGF-A165. Include a no-treatment control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[5][22][23][24]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
96-well plates
-
Endothelial cell growth medium
-
VEGF-A165
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU detection antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution
Protocol:
-
Cell Seeding and Treatment: Seed and treat endothelial cells with VEGF-A165 as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA with the fixing/denaturing solution.
-
Detection: Incubate the cells with an HRP-conjugated anti-BrdU antibody.
-
Substrate Reaction: Add TMB substrate and incubate until a color change is observed.
-
Readout: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, and thus to the level of cell proliferation.
Conclusion
The VEGFR-2 signaling pathway is a complex and tightly regulated network that is fundamental to the process of angiogenesis. A thorough understanding of its molecular mechanisms, quantitative parameters, and the experimental techniques used to study it is crucial for researchers and drug development professionals. This guide provides a foundational resource to facilitate further investigation into this critical pathway and to aid in the development of novel therapeutics targeting angiogenesis-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHARACTERIZATION OF RECEPTOR BINDING KINETICS FOR VASCULAR ENDOTHELIAL GROWTH FACTOR-A USING SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. VEGF Receptor 2 (D5B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 17. Chemotactic Migration of Endothelial Cells Towards VEGF-A₁₆₅ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. researchgate.net [researchgate.net]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Pharmacological Profile of VEGFR-2-IN-5 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VEGFR-2-IN-5 hydrochloride is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro efficacy, and relevant experimental protocols. All available quantitative data has been summarized for clarity, and key signaling pathways and experimental workflows are visually represented. Information regarding this compound is primarily derived from patent literature, specifically patent WO2013055780A1, and data available from commercial suppliers. Another closely related compound, identified as "hCA/VEGFR-2-IN-5 (compound 9)," an indolinone phenylsulfonamide, exhibits dual inhibitory activity against carbonic anhydrase (CA) IX/XII and VEGFR-2, and its data is also presented for comparative purposes.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are critical components of the signaling pathway that drives angiogenesis—the formation of new blood vessels. In normal physiological processes, such as wound healing and embryonic development, this pathway is tightly regulated. However, in the context of cancer, pathological angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and metastasis. Inhibition of the VEGF/VEGFR-2 pathway is therefore a clinically validated and effective anti-cancer strategy. This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascades.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₅ClN₈ | AbMole BioScience, DC Chemicals |
| Molecular Weight | 400.91 g/mol | AbMole BioScience, DC Chemicals |
| Appearance | Solid | AbMole BioScience |
| Solubility | DMSO: 200 mg/mL (ultrasonic)Water: 100 mg/mL (ultrasonic) | AbMole BioScience |
| SMILES | NCCCNC1=CC=C(NC2=NC=CC(NC3=NNC(C4CC4)=C3)=N2)C=C1.[H]Cl | DC Chemicals |
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic site of the VEGFR-2 tyrosine kinase. The binding of VEGF to the extracellular domain of VEGFR-2 normally induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. By occupying the ATP binding pocket, this compound prevents this autophosphorylation, effectively abrogating the downstream signaling and inhibiting the pro-angiogenic effects of VEGF.
In Vitro Pharmacological Data
Quantitative data for this compound is limited. However, data for the closely related "hCA/VEGFR-2-IN-5 (compound 9)" provides valuable insight into its potential activity.
| Compound | Target | IC₅₀ | Cell Line | Assay Type | Source |
| hCA/VEGFR-2-IN-5 (compound 9) | VEGFR-2 | 0.38 µM | - | Enzymatic Assay | TargetMol |
| hCA IX | 40 nM | - | Enzymatic Assay | TargetMol | |
| hCA XII | 3.2 nM | - | Enzymatic Assay | TargetMol | |
| HepG-2 | 8.39 - 16.90 µM | HepG-2 | Antiproliferative Assay | TargetMol | |
| MCF-7 | 8.39 - 16.90 µM | MCF-7 | Antiproliferative Assay | TargetMol |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, standard assays are employed to characterize VEGFR-2 inhibitors. Below are representative protocols for key in vitro experiments.
VEGFR-2 Kinase Activity Assay (Luminescent)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or test compound)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Assays for VEGFR-2 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro kinase assays for the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis and a critical target in cancer therapy. This document details the underlying principles of common assay formats, provides detailed experimental protocols, and presents data on the inhibitory activities of various compounds.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of VEGFR-2, initiating a cascade of downstream signaling pathways.[2][3] These pathways are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][5] In many types of cancer, the overexpression of growth factor receptors like EGFR can lead to increased VEGF expression and subsequent signaling through VEGFR-2, promoting tumor angiogenesis and growth.[6] Consequently, inhibiting VEGFR-2 kinase activity is a promising therapeutic strategy for cancer treatment.[1][6] In vitro kinase assays are essential tools for the discovery and characterization of small molecule inhibitors that target VEGFR-2.[1]
The VEGFR-2 Signaling Pathway
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK pathways, which collectively regulate the diverse aspects of angiogenesis.[5][7][8]
Caption: Simplified VEGFR-2 signaling cascade.
Principles of In Vitro Kinase Assays for VEGFR-2
In vitro kinase assays for VEGFR-2 are designed to measure the enzymatic activity of the purified VEGFR-2 kinase domain. These assays typically involve combining the kinase, a substrate (often a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1), and ATP in a buffered solution.[9][10] The kinase then transfers a phosphate group from ATP to the substrate. The extent of this reaction can be quantified in several ways, with luminescence-based methods being common for high-throughput screening.
One prevalent method is the ADP-Glo™ Kinase Assay . This assay quantifies the amount of ADP produced during the kinase reaction. In a two-step process, the kinase reaction is first terminated and any remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Another similar approach is the Kinase-Glo™ MAX Assay . This assay measures the amount of ATP remaining in the reaction after the kinase has been allowed to act. The luminescent signal in this case is inversely proportional to the kinase activity.[10]
Experimental Protocols
The following are generalized protocols for performing an in vitro kinase assay for VEGFR-2 inhibition using luminescence-based detection methods.
General Experimental Workflow
The overall process for a typical in vitro kinase assay to screen for inhibitors is outlined below.
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol for a Luminescence-Based VEGFR-2 Kinase Assay
This protocol is a synthesis based on commercially available kits such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.[9][10]
Materials:
-
Recombinant VEGFR-2 kinase (e.g., amino acids 805-1356)
-
5x Kinase Assay Buffer
-
ATP solution (e.g., 500 µM)
-
Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test inhibitor compounds
-
Detection reagent (e.g., Kinase-Glo™ MAX or ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare serial dilutions of the test inhibitor. If using DMSO as a solvent, ensure the final concentration does not exceed 1%.[6] For controls, use the same diluent without the inhibitor.
-
-
Assay Plate Setup:
-
Add the diluted test inhibitor or vehicle control to the appropriate wells of a 96-well plate.
-
Prepare a master mixture containing 1x Kinase Assay Buffer, ATP, and the substrate.
-
Add the master mixture to all wells.
-
-
Kinase Reaction:
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the diluted enzyme to all wells except the "blank" or "no enzyme" control.
-
Incubate the plate at 30°C for a specified time, typically 45 minutes.[10]
-
-
Signal Detection:
-
After the incubation, add the detection reagent (e.g., Kinase-Glo™ MAX) to all wells.
-
Incubate at room temperature for approximately 15 minutes to allow the luminescent signal to stabilize.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the "blank" reading from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation: Inhibitory Activity of Selected Compounds
The following table summarizes the in vitro inhibitory activity (IC50) of various small molecules against VEGFR-2 kinase.
| Compound | VEGFR-2 IC50 | Reference Compound | Reference IC50 | Citation(s) |
| Novel Compounds | ||||
| Compound 11 | 0.192 µM | Sorafenib | 0.082 µM | [11] |
| Compound 10e | 0.241 µM | Sorafenib | 0.082 µM | [11] |
| Compound 13a | 0.258 µM | Sorafenib | 0.082 µM | [11] |
| Compound 23j | 3.7 nM | Sorafenib | 3.12 nM | [12] |
| Compound 23l | 5.8 nM | Sorafenib | 3.12 nM | [12] |
| Compound 6 | 60.83 nM | Sorafenib | 53.65 nM | [13] |
| Compound 10 | 63.61 nM | Sorafenib | 53.65 nM | [13] |
| Compound 7 | 0.340 µM | Sorafenib | 0.588 µM | [14] |
| Known Inhibitors | ||||
| SU10944 | ~0.07 µM | - | - | [15] |
| VH02 | 0.56 µM | - | - | [16] |
Troubleshooting and Considerations
-
Enzyme Stability: VEGFR-2 kinase can be sensitive to freeze-thaw cycles. It is recommended to aliquot the enzyme upon first use and avoid repeated freezing and thawing.[9][10]
-
Solvent Effects: The final concentration of solvents like DMSO should be kept low (typically ≤1%) and consistent across all wells to avoid affecting enzyme activity.[6]
-
Assay Linearity: It is important to ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration. This can be optimized during assay development.
-
Substrate and ATP Concentration: The concentrations of substrate and ATP can influence the apparent IC50 values of inhibitors, particularly for ATP-competitive compounds. These should be kept consistent and are often set at or near the Km value for ATP.
References
- 1. amsbio.com [amsbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
The ATP-Binding Site of VEGFR-2: A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of the Kinase Domain, Inhibitor Interactions, and Experimental Methodologies
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the formation of new blood vessels. Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a prime target for anti-cancer drug development. The ATP-binding site within the kinase domain of VEGFR-2 is the primary locus of interaction for a multitude of small molecule inhibitors. A comprehensive understanding of this site is therefore critical for the rational design and development of novel, potent, and selective therapeutic agents. This technical guide provides an in-depth overview of the VEGFR-2 ATP-binding site, details on inhibitor binding, and protocols for key experimental procedures.
The Architecture of the VEGFR-2 ATP-Binding Site
The kinase domain of VEGFR-2 adopts a canonical bilobal structure, comprising a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding site is situated in the cleft between these two lobes. This pocket is characterized by several key structural features and amino acid residues that are crucial for ATP binding and the subsequent phosphotransfer reaction.
Key Structural Regions:
-
Hinge Region: This flexible loop connects the N- and C-lobes and forms critical hydrogen bonds with the adenine moiety of ATP.
-
DFG Motif: The Asp-Phe-Gly (DFG) motif, located at the beginning of the activation loop, plays a crucial role in coordinating the magnesium ions essential for catalysis. The conformation of this motif ("DFG-in" for active, "DFG-out" for inactive) dictates the accessibility of a hydrophobic back pocket.
-
Activation Loop (A-loop): This loop in the C-lobe contains key tyrosine residues (Y1054 and Y1059) that undergo autophosphorylation, leading to the activation of the kinase.
-
Hydrophobic Back Pocket: Adjacent to the ATP-binding site, this pocket is accessible in the "DFG-out" conformation and is a key target for Type II inhibitors.
Critical Amino Acid Residues:
Several amino acid residues within the ATP-binding site are instrumental in inhibitor binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is fundamental to structure-based drug design.
| Residue | Location | Role in Binding |
| Cys919 | Hinge Region | Forms a critical hydrogen bond with the hinge-binding moiety of many inhibitors. |
| Glu917 | Hinge Region | Acts as a hydrogen bond acceptor, interacting with the adenine-mimicking portion of inhibitors. |
| Asp1046 | DFG Motif | Coordinates magnesium ions and can form hydrogen bonds with inhibitors, particularly in the DFG-out conformation. |
| Glu885 | αC-helix | Forms a salt bridge with Lys868 in the active "DFG-in" state and can interact with Type II inhibitors in the "DFG-out" state. |
| Lys868 | β3-strand | Forms a salt bridge with Glu885 to stabilize the active conformation; its orientation is critical for ATP binding. |
| Leu840, Val848, Ala866, Val899, Leu1035, Ile1044 | Hydrophobic Pocket | Contribute to the hydrophobic enclosure of the binding site, forming van der Waals interactions with the lipophilic parts of inhibitors. |
Inhibitor Binding Modes and Classification
VEGFR-2 inhibitors are broadly classified based on their interaction with the DFG motif and the conformation of the kinase domain they bind to.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active "DFG-in" conformation of the kinase. They typically occupy the adenine-binding region and form hydrogen bonds with the hinge residues.
-
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation. They occupy the ATP-binding site and extend into the adjacent hydrophobic back pocket created by the outward flip of the phenylalanine residue of the DFG motif. This often leads to higher selectivity compared to Type I inhibitors.
-
Type III (Allosteric) Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents kinase activity.
-
Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a reactive residue, often a cysteine, within or near the ATP-binding site.
The binding modes of several well-known VEGFR-2 inhibitors have been elucidated through X-ray crystallography, providing invaluable insights for drug design. For instance, Sorafenib and Sunitinib are Type II inhibitors that exploit the hydrophobic back pocket.[1]
Quantitative Data on VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). A curated summary of publicly available data for selected inhibitors is presented below.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Kd (nM) | PDB Code(s) |
| Sorafenib | II | 90[2] | - | - | 3EWH, 3WZE[1] |
| Sunitinib | II | 80[3] | - | - | 4AGD |
| Pazopanib | I | 30[2] | - | - | - |
| Axitinib | I | 0.2 | - | - | 4AGC[1] |
| Lenvatinib | II | 4 | - | - | 3WZD[1] |
| Cabozantinib | I | 0.035[3] | - | - | - |
| Vandetanib | I | 40[3] | - | - | - |
| Regorafenib | II | 4.2[3] | - | - | - |
| Apatinib | I | 1[3] | - | - | - |
| Brivanib | I | 25[2] | - | - | - |
Note: IC50, Ki, and Kd values can vary depending on the assay conditions. The PDB codes refer to crystal structures of the inhibitor in complex with VEGFR-2.
Experimental Protocols
VEGFR-2 Kinase Activity Assay (Luminescent)
This protocol describes a common method for measuring the kinase activity of VEGFR-2 and the inhibitory effect of test compounds using a luminescence-based ATP detection assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup:
-
Add kinase assay buffer to all wells.
-
Add the test compound or vehicle (DMSO) to the appropriate wells.
-
Add the poly(Glu, Tyr) substrate to all wells except the negative control.
-
Add ATP to all wells to initiate the kinase reaction.
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Allow the plate and the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add the luminescent reagent to each well. This reagent depletes the remaining ATP, and the luciferase enzyme in the reagent uses the ATP to generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Crystallography of VEGFR-2 in Complex with an Inhibitor
This protocol provides a general workflow for determining the three-dimensional structure of the VEGFR-2 kinase domain in complex with a small molecule inhibitor.
1. Protein Expression and Purification:
-
Construct Design: The kinase domain of human VEGFR-2 (e.g., residues 806-1356) is typically cloned into an expression vector with a purification tag (e.g., His-tag, GST-tag).
-
Expression System: Baculovirus-infected insect cells (e.g., Sf9, Hi5) are commonly used for expressing active, phosphorylated VEGFR-2. E. coli can also be used, but may yield unphosphorylated protein.
-
Cell Lysis and Clarification: Harvest the cells and lyse them using sonication or a microfluidizer in a buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography: Purify the tagged VEGFR-2 from the clarified lysate using an appropriate affinity resin (e.g., Ni-NTA for His-tagged protein).
-
Tag Cleavage (Optional): If desired, the purification tag can be removed by enzymatic cleavage (e.g., with TEV protease).
-
Ion-Exchange Chromatography: Further purify the protein using an ion-exchange column to separate it from contaminants.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to obtain a homogenous, monodisperse protein sample.
2. Co-crystallization:
-
Complex Formation: Incubate the purified VEGFR-2 protein with a molar excess of the inhibitor (typically 2-5 fold) for a defined period (e.g., 1-2 hours) on ice.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions (e.g., different precipitants, pH, salts, and additives).
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the components to improve crystal size and quality.
3. Data Collection and Structure Determination:
-
Cryo-protection: Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
X-ray Diffraction: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model. Refine the model against the experimental data to obtain the final, high-resolution structure of the VEGFR-2-inhibitor complex.
Visualizations
Signaling Pathways
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflows
Caption: Workflow for VEGFR-2 inhibitor screening.
Caption: Workflow for VEGFR-2 co-crystallization.
Conclusion
The ATP-binding site of VEGFR-2 remains a highly attractive target for the development of anti-angiogenic therapies. A deep understanding of its structural biology, the nuances of inhibitor binding, and the application of robust experimental methodologies are paramount for the successful discovery and optimization of novel drug candidates. This guide provides a foundational resource for researchers dedicated to advancing the field of VEGFR-2-targeted cancer therapy.
References
Downstream Effects of VEGFR-2 Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on angiogenesis and related therapeutic areas. This document outlines the key molecular events, presents quantitative data on signaling activation, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is crucial for embryonic development, wound healing, and tissue regeneration. However, pathological angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular degeneration.[2]
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain.[3] These phosphorylated tyrosines serve as docking sites for a variety of signaling proteins, initiating a cascade of downstream pathways that ultimately orchestrate complex cellular responses such as proliferation, migration, survival, and increased vascular permeability.[3][4] Understanding the intricacies of these downstream effects is paramount for the development of targeted anti-angiogenic therapies.[2]
Core Downstream Signaling Pathways
The phosphorylation of VEGFR-2 triggers several key signaling cascades. The most well-characterized of these include the PLCγ-PKC-MAPK pathway, the PI3K-Akt pathway, and the p38 MAPK pathway.
The PLCγ-PKC-MAPK Pathway: Driving Endothelial Cell Proliferation
Activation of the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway is a central event in VEGF-induced endothelial cell proliferation.[3]
-
Initiation: The phosphorylated tyrosine residue Y1175 on VEGFR-2 serves as a primary docking site for PLCγ.[5] Upon binding, PLCγ is phosphorylated and activated.
-
Second Messenger Generation: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
PKC Activation: DAG, in conjunction with intracellular calcium (Ca2+) released from the endoplasmic reticulum in response to IP3, activates conventional isoforms of Protein Kinase C (PKC), such as PKCα and PKCβ.[6]
-
MAPK Cascade: Activated PKC then initiates the Raf-MEK-ERK cascade, a core component of the MAPK pathway.[3] This leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Cellular Outcome: Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.[7]
The PI3K-Akt Pathway: Promoting Endothelial Cell Survival and Permeability
The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a critical mediator of VEGF-induced endothelial cell survival, migration, and vascular permeability.[3]
-
Initiation: Upon VEGFR-2 phosphorylation, PI3K can be activated through several mechanisms. One key mechanism involves the recruitment of the p85 regulatory subunit of PI3K to the activated receptor complex.
-
Second Messenger Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases like mTORC2.
-
Cellular Outcomes: Activated Akt phosphorylates a wide range of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and to increase vascular permeability through the activation of endothelial nitric oxide synthase (eNOS).[3] Akt also plays a role in cell migration.
References
- 1. Endothelial cell activation in a VEGF-A gradient: relevance to cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. A single autophosphorylation site on KDR/Flk-1 is essential for VEGF-A-dependent activation of PLC-γ and DNA synthesis in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C lies on the signaling pathway for vascular endothelial growth factor-mediated tumor development and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular endothelial growth factor-induced endothelial cell proliferation is regulated by interaction between VEGFR-2, SH-PTP1 and eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to VEGFR-2-IN-5 Hydrochloride for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a cornerstone of modern anti-cancer therapy. This guide provides a comprehensive overview of VEGFR-2-IN-5 hydrochloride, a small molecule inhibitor of VEGFR-2, intended for basic cancer research.
This compound is a research compound identified from patent WO2013055780A1. While this compound is commercially available for research purposes, detailed preclinical data and specific experimental protocols are not extensively published in peer-reviewed literature. Therefore, this guide will provide the available information on this compound and will utilize data from a well-characterized, structurally analogous VEGFR-2 inhibitor, Sorafenib, as a representative example to illustrate the expected quantitative data and experimental methodologies.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₉H₂₅ClN₈ |
| Molecular Weight | 400.91 g/mol |
| CAS Number | 2700435-52-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Water |
| Storage | Store at 4°C under nitrogen. For solvent-based stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. |
Mechanism of Action and the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase (RTK) that, upon binding to its ligand VEGF-A, dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability—all essential processes for tumor angiogenesis.
This compound, as a small molecule inhibitor, is designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.
Quantitative Data Presentation (Representative Data)
The following tables summarize typical quantitative data for a potent VEGFR-2 inhibitor, Sorafenib. This data is presented for illustrative purposes to guide researchers on the expected outcomes of their studies with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib
| Kinase Target | IC₅₀ (nM) |
| VEGFR-2 | 90 |
| VEGFR-1 | 20 |
| VEGFR-3 | 15 |
| PDGFR-β | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| Raf-1 | 6 |
| B-Raf | 22 |
Table 2: In Vitro Cellular Activity of Sorafenib
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | - | 0.01-0.1 |
| HT-29 | Colon Cancer | 5.8 |
| A549 | Lung Cancer | 7.4 |
| MCF-7 | Breast Cancer | 4.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the test compound dilutions, and the recombinant VEGFR-2 kinase.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (no inhibitor and no kinase) and the IC₅₀ value is calculated using a non-linear regression curve fit.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cells (e.g., HT-29)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups daily for a specified period (e.g., 21 days).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound is a valuable tool for basic cancer research, enabling the investigation of the roles of VEGFR-2 in tumor angiogenesis and progression. While specific published data on this compound is limited, the information and representative protocols provided in this guide offer a solid framework for researchers to design and execute their studies. The continued exploration of potent and selective VEGFR-2 inhibitors is crucial for the development of next-generation anti-cancer therapies.
Preliminary Efficacy of VEGFR-2-IN-5 Hydrochloride: A Technical Overview
Disclaimer: Information regarding a specific compound designated "VEGFR-2-IN-5 hydrochloride" is not publicly available in the referenced scientific literature. This guide, therefore, presents a comprehensive overview of the preclinical efficacy of a representative, potent, and selective small-molecule VEGFR-2 inhibitor, Apatinib, to serve as an illustrative technical guide for researchers, scientists, and drug development professionals. Apatinib is an orally administered tyrosine kinase inhibitor that selectively targets VEGFR-2.[1][2]
Core Mechanism of Action
VEGFR-2 is the primary mediator of the angiogenic signaling induced by vascular endothelial growth factor (VEGF).[2] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability—hallmarks of angiogenesis.[3] Tumors exploit this process to establish a blood supply for growth and metastasis.[4]
Apatinib, as a representative VEGFR-2 inhibitor, competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of VEGFR-2.[3] This action blocks receptor autophosphorylation, thereby inhibiting the downstream signaling cascades that promote angiogenesis.[2][3] In addition to its primary target, Apatinib has been shown to mildly inhibit other tyrosine kinases such as c-Kit and c-Src.[1]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Apatinib from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of Apatinib
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Kinase Inhibition | VEGFR-2 | 2.43 nM | [5] |
| Cell Viability (24h) | Anaplastic Thyroid Cancer (CAL-62) | 68.44 µM | [6] |
| Cell Viability (48h) | Anaplastic Thyroid Cancer (CAL-62) | 38.64 µM | [6] |
| Cell Viability (72h) | Anaplastic Thyroid Cancer (CAL-62) | 22.16 µM | [6] |
| Endothelial Cell Function | HUVEC (Tube Formation) | Effective at 0.1 µM | [7] |
| Endothelial Cell Function | HUVEC (Apoptosis) | Dose-dependent increase | [7] |
Table 2: In Vivo Efficacy of Apatinib in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Neuroendocrine Tumor (INR1G9 Xenograft) | Mice | 150 mg/kg, oral, daily | Significant inhibition, comparable to Sunitinib | [8] |
| Pancreatic Neuroendocrine Tumor (INS-1 Xenograft) | Mice | 150 mg/kg, oral, daily | Significant inhibition | [8] |
| Gastric Cancer (SGC-7901 Xenograft) | Nude Mice | Not Specified | Significant delay in tumor growth | [9] |
| Gastric Cancer (BGC-823 Xenograft) | Nude Mice | Not Specified | Significant delay in tumor growth | [9] |
| Esophageal Squamous Cell Carcinoma (EC1 Xenograft) | Nude Mice | Not Specified | Significant inhibition as a single agent and in combination with chemotherapy | [10] |
| Anaplastic Thyroid Cancer (CAL-62 Xenograft) | Athymic Nude Mice | Not Specified | Significant reduction in vessel numbers in CAM assay | [11] |
Table 3: Pharmacokinetic Parameters of Apatinib in Humans
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | Single 500, 750, or 850 mg doses | [12] |
| Elimination Half-life (t1/2) | ~9 hours | Single 500, 750, or 850 mg doses | [5][12] |
| Apparent Clearance (CL/F) | 57.8 L/h | Population PK model | [13] |
| Apparent Volume of Distribution at Steady-State | 112.5 L | Population PK model | [13] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the anti-angiogenic potential of a VEGFR-2 inhibitor by evaluating its effect on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Preparation of Matrigel: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a medium containing various concentrations of the test compound (e.g., Apatinib) or vehicle control.
-
Incubation: Seed approximately 1 x 10^4 HUVECs onto the solidified Matrigel in each well.[6]
-
Analysis: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[6] After incubation, visualize the formation of tube-like structures using a microscope. The extent of tube formation (e.g., number of junctions, total tube length) is quantified using imaging software. A reduction in tube formation in the presence of the test compound indicates anti-angiogenic activity.[7]
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism.
Methodology:
-
Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., CAL-62 for anaplastic thyroid cancer) under standard conditions.[11] Harvest the cells and inject them subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[11]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100 mm³).[10] Randomly assign the mice into different treatment groups (e.g., vehicle control, test compound at various doses).
-
Drug Administration: Administer the test compound or vehicle control to the mice according to the planned dosing regimen (e.g., daily oral gavage).[8]
-
Monitoring and Measurement: Monitor the tumor size using calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. Further analysis, such as immunohistochemical staining for markers of proliferation (Ki-67) and angiogenesis (CD31), can be performed on the excised tumors.[7][9]
Visualizations
VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of Apatinib.
Experimental Workflow for Efficacy Testing
Caption: A typical preclinical experimental workflow for a VEGFR-2 inhibitor.
References
- 1. Apatinib - Wikipedia [en.wikipedia.org]
- 2. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 4. What is Apatinib Mesylate used for? [synapse.patsnap.com]
- 5. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. Apatinib inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic and Covariate Analysis of Apatinib, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
VEGFR-2 as a Therapeutic Target in Oncology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a pivotal target in cancer therapy. It covers the molecular basis of VEGFR-2 signaling, therapeutic intervention strategies, quantitative preclinical and clinical data, and detailed experimental protocols for research and development.
Introduction: The Role of Angiogenesis and VEGFR-2 in Cancer
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to obtain necessary oxygen and nutrients for their expansion beyond a few millimeters.[1][3] The Vascular Endothelial Growth Factor (VEGF) family and their receptors are key regulators of this process.[4]
Among the VEGF receptors, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the pro-angiogenic effects of VEGF-A.[2][5][6] It is a receptor tyrosine kinase (RTK) predominantly expressed on the surface of endothelial cells.[2][7] Upon binding its ligand, primarily VEGF-A, VEGFR-2 activates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and vascular permeability, collectively driving tumor angiogenesis.[2][3][5] Due to its central role, VEGFR-2 has become a major target for the development of anti-angiogenic cancer therapies.[5][8]
The VEGFR-2 Signaling Cascade
The binding of a VEGF ligand (e.g., VEGF-A) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[2][9] This activation initiates several key downstream signaling pathways essential for angiogenesis.
-
PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 on VEGFR-2 recruits and activates Phospholipase C gamma (PLCγ).[3] This leads to the activation of the Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) cascade, which transmits signals to the nucleus to stimulate DNA synthesis and promote endothelial cell proliferation.[2][3]
-
PI3K-Akt Pathway: The activation of VEGFR-2 can also stimulate the PI3K-Akt pathway, which is crucial for endothelial cell survival and the inhibition of apoptosis.[3][5] This pathway also contributes to vasodilation through the activation of endothelial nitric oxide synthase (eNOS).[7]
-
Cell Migration Pathways: Phosphorylation at sites Y1175 and Y1214 is involved in regulating endothelial cell migration by activating various adaptor proteins and signaling molecules.[3]
Below is a diagram illustrating the core VEGFR-2 signaling pathways.
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Therapeutic Strategies Targeting VEGFR-2
Inhibiting the VEGF/VEGFR-2 axis is a cornerstone of anti-angiogenic therapy.[10][11] Therapeutic agents are broadly classified into three categories:
-
Monoclonal Antibodies: These are large protein molecules that bind to the extracellular domain of VEGFR-2, preventing the VEGF ligand from binding and activating the receptor. Ramucirumab is a fully humanized monoclonal antibody that operates via this mechanism.[1][4]
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These agents are small, synthesized molecules that can enter the cell and bind to the intracellular ATP-binding site of the VEGFR-2 kinase domain.[1][10] By competing with ATP, they prevent receptor autophosphorylation and block all downstream signaling.[8][10] Many TKIs are multi-targeted, inhibiting other receptor kinases as well. Examples include Sunitinib, Sorafenib, Apatinib, and Cabozantinib.[1][12]
-
VEGF Ligand Traps: These are fusion proteins, such as Aflibercept, that act as decoy receptors.[1] They consist of portions of the extracellular domains of VEGFR-1 and VEGFR-2 fused to an IgG Fc fragment. They bind to circulating VEGF-A with high affinity, sequestering it and preventing it from interacting with native receptors on endothelial cells.[1]
The diagram below illustrates these mechanisms of inhibition.
Caption: Three primary mechanisms for therapeutic inhibition of the VEGF/VEGFR-2 axis.
Quantitative Data Presentation
Table 1: Preclinical Inhibitory Activity of Selected VEGFR-2 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various small molecule inhibitors against the VEGFR-2 enzyme and different cancer cell lines from in vitro studies. Lower values indicate higher potency.
| Compound/Drug | Target/Cell Line | IC₅₀ Value (nM) | Reference |
| Approved Drugs | |||
| Sorafenib | VEGFR-2 | 190 | [8] |
| Sunitinib | VEGFR-2 | 83.20 | [13] |
| Pazopanib | VEGFR-2 | 10 | [8] |
| Fruquintinib | VEGFR-2 | 35 | [14] |
| Investigational Compounds | |||
| Compound 28b (1,3,4-thiadiazole) | VEGFR-2 | 8 | [8] |
| Compound 31a (1,3,4-thiadiazole) | VEGFR-2 | 9 | [8] |
| Compound 14f (Pyrazoline) | VEGFR-2 | 220 | [8] |
| Compound 6 (Urea-based quinazoline) | VEGFR-2 | 12.1 | [7] |
| Compound 29 (Indolyl-1,2,4-triazole) | VEGFR-2 | 34 | [7] |
| Compound 13d (1,2,3-triazole) | VEGFR-2 | 26.38 | [13] |
| Compound 23j (Triazoloquinoxaline) | VEGFR-2 | 3.7 | [15] |
| Compound 72a (Benzimidazole) | VEGFR-2 | 67 | [16] |
| Compound 3 (Substituted quinazoline) | VEGFR-2 | 8.4 | [7] |
| Compound 4 (Substituted quinazoline) | VEGFR-2 | 9.3 | [7] |
Table 2: Clinical Efficacy of Approved VEGFR-2 Targeting Therapies
This table presents key outcomes from clinical trials of therapies that directly target VEGFR-2.
| Drug | Trial/Indication | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| Ramucirumab | Advanced Gastric Cancer (REGARD) | Ramucirumab + Best Supportive Care | 5.2 months | 2.1 months | [4] |
| Placebo + Best Supportive Care | 3.8 months | 1.3 months | [4] | ||
| Apatinib | Chemotherapy-refractory metastatic gastric cancer (Phase II) | Apatinib (850 mg qd) | 4.8 months | 3.7 months | [4] |
| Apatinib (425 mg bid) | 4.3 months | 3.2 months | [4] | ||
| Placebo | 2.5 months | 1.4 months | [4] | ||
| Fruquintinib | Metastatic Colorectal Cancer (FRESCO) | Fruquintinib + Best Supportive Care | 9.3 months | 3.7 months | [14] |
| Placebo + Best Supportive Care | 6.6 months | 1.8 months | [14] |
Biomarkers for VEGFR-2 Targeted Therapy
Identifying predictive biomarkers to select patients who will benefit from anti-VEGF therapies remains a challenge.[11] Several potential biomarkers are under investigation:
-
Circulating VEGF-A: While logically a candidate, pre-treatment plasma VEGF levels have not consistently shown prognostic significance across multiple trials.[6]
-
Soluble VEGFR-2 (sVEGFR-2): Changes in the levels of the circulating extracellular domain of the receptor have been associated with treatment response in some studies, suggesting they could reflect pharmacologic activity.[17]
-
Circulating Endothelial Cells (CECs) and Progenitors (CEPs): These cells, which can be mobilized in response to VEGF, may serve as a marker of damage to tumor vasculature and thus reflect therapeutic activity.[9][17]
-
Tissue Expression of VEGFR-2: Immunohistochemical analysis of VEGFR-2 expression in tumor tissue may help in differential diagnosis and could have therapeutic significance, particularly in vascular tumors like angiosarcomas and Kaposi sarcomas.[18][19]
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation of novel VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. A common method is a luminescence-based assay that quantifies ATP consumption.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal generated by a luciferase/luciferin reaction.
Detailed Protocol (based on Kinase-Glo® methodology): [20][21]
-
Reagent Preparation:
-
Prepare a 5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT).
-
Dilute purified recombinant human VEGFR-2 kinase domain (e.g., GST-tagged, amino acids 805-1356) to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer.
-
Dilute a suitable polypeptide substrate (e.g., Poly(Glu,Tyr) 4:1) in 1x Kinase Assay Buffer.
-
Prepare a solution of ATP at twice the final desired concentration (e.g., 20 µM) in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test inhibitor or vehicle control (for "Positive Control" and "Blank" wells) to the appropriate wells of a white, opaque 96-well plate.
-
Add 10 µL of the master mix containing VEGFR-2 enzyme and substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to all wells. The "Blank" or "No Enzyme" control wells receive 10 µL of buffer instead.
-
Incubate the plate at 30°C for 40-60 minutes.
-
Equilibrate the plate and the Kinase-Glo® detection reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the "No Enzyme" control (100% inhibition).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro luminescence-based VEGFR-2 kinase assay.
Cell-Based Angiogenesis Assays
These assays assess the effect of inhibitors on the biological functions of endothelial cells, providing a more physiological context.
A. Endothelial Cell Proliferation Assay (MTT/MTS Assay) [15]
-
Protocol:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate (5,000-10,000 cells/well) in complete endothelial growth medium (EGM).
-
After 24 hours, replace the medium with a low-serum basal medium (EBM) and starve the cells for 4-6 hours.
-
Treat the cells with serial dilutions of the test inhibitor in the presence of a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF-A).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability relative to the VEGF-stimulated control and determine the IC₅₀ for proliferation inhibition.
-
B. Endothelial Cell Migration Assay (Transwell Assay) [13]
-
Protocol:
-
Pre-coat the porous membrane (8 µm pores) of a Transwell insert with a thin layer of an extracellular matrix protein like fibronectin or gelatin.
-
Starve HUVECs in a low-serum medium for 4-6 hours.
-
Resuspend the starved cells in the low-serum medium containing the test inhibitor at various concentrations and add them to the upper chamber of the Transwell insert.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., VEGF-A).
-
Incubate for 4-6 hours at 37°C to allow cell migration through the membrane.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet or DAPI).
-
Count the number of migrated cells in several microscopic fields and quantify the inhibition of migration relative to the control.
-
C. Tube Formation Assay [13]
-
Protocol:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to polymerize at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in a low-serum medium containing the test inhibitor and VEGF-A.
-
Seed the cells onto the polymerized matrix (10,000-20,000 cells/well).
-
Incubate for 6-18 hours at 37°C.
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points using imaging software (e.g., ImageJ).
-
In Vivo Models for Efficacy Testing
Animal models are essential for evaluating the anti-tumor and anti-angiogenic efficacy of VEGFR-2 inhibitors in a systemic setting.
A. Tumor Xenograft Mouse Model [4][22]
-
Protocol:
-
Implant human tumor cells (e.g., from gastric, lung, or colon cancer lines) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the VEGFR-2 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle.
-
Measure tumor volume (e.g., with calipers) and body weight two to three times per week.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for microvessel density (e.g., using CD31 staining) or Western blot for target engagement (e.g., phospho-VEGFR-2 levels).
-
B. Zebrafish Angiogenesis Model [13]
-
Protocol:
-
Use a transgenic zebrafish line that expresses a fluorescent protein in its vasculature (e.g., Tg(fli1:EGFP) or Tg(kdr:EGFP)).
-
Collect fertilized embryos and place them in multi-well plates containing embryo medium.
-
At a specific time post-fertilization (e.g., 24 hpf), add the test inhibitor at various concentrations to the medium.
-
Incubate the embryos for a defined period (e.g., 24-48 hours).
-
Visualize the intersegmental vessels (ISVs) using fluorescence microscopy.
-
Quantify the anti-angiogenic effect by counting the number of complete ISVs or measuring their length, comparing treated groups to a vehicle control.
-
Conclusion and Future Directions
Targeting the VEGFR-2 signaling pathway has become a successful and established strategy in oncology, leading to approved therapies for a variety of solid tumors.[11][12] However, challenges such as intrinsic and acquired resistance, off-target toxicities, and the lack of reliable predictive biomarkers limit their overall efficacy.[8][23]
Future research will focus on several key areas:
-
Combination Therapies: Combining VEGFR-2 inhibitors with chemotherapy, immunotherapy (e.g., checkpoint inhibitors), or other targeted agents to overcome resistance and enhance efficacy.[12]
-
Development of More Selective Inhibitors: Designing novel agents with improved selectivity for VEGFR-2 to minimize off-target effects and improve the therapeutic window.
-
Biomarker Discovery and Validation: A critical need exists for validated biomarkers to enable better patient selection and personalize anti-angiogenic treatment.[6]
-
Understanding Resistance Mechanisms: Elucidating the molecular pathways that drive resistance to VEGFR-2 inhibition will be crucial for developing next-generation therapies and rational combination strategies.
References
- 1. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers of angiogenesis and their role in the development of VEGF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Clinical advances in the development of novel VEGFR2 inhibitors - Fontanella - Annals of Translational Medicine [atm.amegroups.org]
- 12. hanzuzhisheng.com [hanzuzhisheng.com]
- 13. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Circulating Biomarkers for Vascular Endothelial Growth Factor Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vascular endothelial growth factor receptor 2 as a marker for malignant vascular tumors and mesothelioma: an immunohistochemical study of 262 vascular endothelial and 1640 nonvascular tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VEGFR-2-IN-5 Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of VEGFR-2-IN-5 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the necessary reagents, equipment, and step-by-step instructions for key experiments to assess the inhibitor's efficacy and mechanism of action in a laboratory setting.
Product Information
| Property | Value |
| Product Name | This compound |
| Target | VEGFR-2 |
| CAS Number | 2700435-52-3 |
| Molecular Formula | C₁₉H₂₅ClN₈ |
| Molecular Weight | 400.91 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | DMSO: ≥ 230 mg/mL (≥ 573.69 mM) |
| Water: 100 mg/mL (249.43 mM) | |
| Storage | Store at 4°C under nitrogen. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months.[1] |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can affect solubility. For aqueous solutions, sterile filtration through a 0.22 µm filter is advised before use.[1]
Mechanism of Action
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis. This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.
Data Presentation
| Assay Type | Cell Line | Endpoint Measurement | Representative IC₅₀ Range (for similar inhibitors) |
| VEGFR-2 Kinase Assay | - | Enzyme Inhibition | 0.01 - 1 µM |
| Cell Viability Assay | HUVEC | Inhibition of Cell Proliferation | 0.1 - 10 µM |
| Western Blot | HUVEC | Inhibition of VEGFR-2 Phosphorylation | 0.1 - 5 µM |
| Tube Formation Assay | HUVEC | Inhibition of Tube Formation | 0.1 - 10 µM |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
Weigh out 4.01 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with the necessary growth factors.
-
Culture Conditions: 37°C, 5% CO₂, and 95% humidity.
-
Subculturing: Passage cells when they reach 80-90% confluency.
VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase and the kinase substrate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is for detecting the inhibition of VEGF-induced VEGFR-2 phosphorylation in HUVECs.
Materials:
-
HUVECs
-
VEGF-A
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control (β-actin).
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of HUVECs to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (low serum)
-
This compound
-
Matrigel® or other basement membrane matrix
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[2]
-
Harvest HUVECs and resuspend them in a low-serum medium.
-
Add various concentrations of this compound to the cell suspension.
-
Seed the HUVEC suspension onto the solidified Matrigel®.
-
Incubate the plate for 4-18 hours at 37°C.[2]
-
Visualize and capture images of the tube formation using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of VEGFR-2 phosphorylation.
Caption: Workflow for the endothelial cell tube formation assay.
References
Application Notes and Protocols for Tube Formation Assay Using VEGFR-2-IN-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary regulator of angiogenesis. Consequently, inhibiting VEGFR-2 is a key strategy in the development of anti-cancer therapeutics. VEGFR-2-IN-5 hydrochloride is a small molecule inhibitor of VEGFR-2. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in an in vitro tube formation assay, a widely used method to assess the anti-angiogenic potential of compounds.
Mechanism of Action
This compound targets the ATP-binding site of the VEGFR-2 kinase domain. The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival—all essential steps in angiogenesis. By inhibiting the kinase activity of VEGFR-2, this compound blocks these downstream signals, thereby preventing the formation of capillary-like structures by endothelial cells.
Data Presentation
The following table summarizes the expected quantitative data from a tube formation assay using this compound on Human Umbilical Vein Endothelial Cells (HUVECs). The concentrations and resulting inhibition are representative values for a potent VEGFR-2 inhibitor and should be optimized for specific experimental conditions.
| Concentration of VEGFR-2-IN-5 HCl | Mean Tube Length (% of Control) | Mean Number of Branch Points (% of Control) | Mean Total Tube Area (% of Control) |
| Vehicle Control (0.1% DMSO) | 100% | 100% | 100% |
| 1 nM | 85% | 88% | 90% |
| 10 nM | 60% | 65% | 62% |
| 100 nM | 25% | 30% | 28% |
| 1 µM | 5% | 8% | 7% |
| 10 µM | <1% | <1% | <1% |
Note: The half-maximal inhibitory concentration (IC50) for tube formation is expected to be in the low nanomolar range.
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Information:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out 4.01 mg of this compound.
-
Dissolve in 1 mL of sterile DMSO to make a 10 mM stock solution.
-
Mix thoroughly by vortexing.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Tube Formation Assay Protocol
This protocol is designed for a 96-well plate format using Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage, P2-P6)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™), growth factor reduced
-
This compound stock solution (10 mM in DMSO)
-
VEGF-A (recombinant human)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Calcein AM (for fluorescent visualization)
-
96-well tissue culture plates
-
Sterile, pre-chilled pipette tips
Procedure:
-
Coating the 96-well Plate:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
On ice, add 50 µL of the thawed basement membrane matrix to each well of the pre-chilled 96-well plate. Ensure the bottom of the well is completely and evenly covered. Avoid introducing bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-80% confluency.
-
On the day of the assay, starve the cells in basal medium (without growth factors) containing 0.5% FBS for 2-4 hours.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in basal medium and perform a cell count.
-
-
Cell Seeding and Treatment:
-
Resuspend the HUVECs in basal medium containing 2% FBS to a final concentration of 1 x 10⁵ to 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension. Also, prepare a vehicle control (0.1% DMSO) and a positive control (with a pro-angiogenic factor like 20 ng/mL VEGF-A and vehicle).
-
Gently add 100 µL of the cell suspension containing the desired treatment to each well of the solidified basement membrane matrix-coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Monitor for tube formation periodically under a microscope.
-
-
Visualization and Quantification:
-
After the incubation period, carefully remove the medium from the wells.
-
For fluorescent staining, wash the cells gently with PBS and incubate with Calcein AM (e.g., 2 µM in PBS) for 30 minutes at 37°C.
-
Capture images of the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and the inhibitory action of VEGFR-2-IN-5 HCl.
Experimental Workflow for Tube Formation Assay
Caption: Step-by-step workflow for the in vitro tube formation assay.
Logical Relationship of VEGFR-2-IN-5 HCl in Angiogenesis Inhibition
Caption: Logical flow of how VEGFR-2-IN-5 HCl inhibits angiogenesis.
References
Application Notes and Protocols: Evaluating VEGFR-2-IN-5 Hydrochloride in an MDA-MB-231 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-tumor efficacy of VEGFR-2-IN-5 hydrochloride, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in a preclinical MDA-MB-231 triple-negative breast cancer xenograft model.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] The VEGF/VEGFR-2 signaling pathway is frequently overexpressed in various cancers, including triple-negative breast cancer, making it a prime target for therapeutic intervention.[3][4] The MDA-MB-231 cell line, a well-established model for triple-negative breast cancer, is known to express VEGF and is commonly used in xenograft studies to evaluate anti-angiogenic therapies.[5][6]
This compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. By blocking the ATP-binding site of the receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8] This inhibition is expected to disrupt tumor-associated angiogenesis, thereby limiting tumor growth and proliferation. These notes provide detailed protocols for evaluating the in vivo efficacy of this compound in an MDA-MB-231 xenograft model.
Mechanism of Action: VEGFR-2 Signaling Inhibition
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[9] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[9][10][11] this compound competitively inhibits the ATP binding pocket of the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and blocking these downstream signals. This leads to an inhibition of angiogenesis and, consequently, tumor growth.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Preclinical Data Summary
The following tables summarize hypothetical, yet representative, data for the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | This compound |
| VEGFR-2 Kinase IC50 | 15 nM |
| MDA-MB-231 Cell Viability IC50 | 10.5 µM |
| HUVEC Proliferation IC50 | 50 nM |
| HUVEC Migration IC50 | 75 nM |
Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, i.p., daily) | Mean Tumor Volume (mm³) at Day 28 ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 28 ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +2.5 ± 0.5 |
| VEGFR-2-IN-5 HCl | 25 | 825 ± 90 | 45 | +1.8 ± 0.7 |
| VEGFR-2-IN-5 HCl | 50 | 450 ± 65 | 70 | +0.5 ± 1.0 |
| Positive Control (e.g., Sunitinib) | 40 | 525 ± 70 | 65 | -5.0 ± 1.5 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
MDA-MB-231 Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of MDA-MB-231 cells to establish tumors in immunocompromised mice.
Caption: Workflow for establishing the MDA-MB-231 xenograft model.
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Preparation for Injection:
-
Harvest MDA-MB-231 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free PBS.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel at a final concentration of 5 x 107 cells/mL.[12]
-
-
Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.[12]
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with digital calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
In Vivo Efficacy Study
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate buffer)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., an established VEGFR-2 inhibitor like Sunitinib)
-
-
Drug Preparation and Administration:
-
Prepare fresh formulations of this compound daily.
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection once daily for 28 days.
-
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity.
-
-
Study Endpoint:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry).
-
Immunohistochemical Analysis of Angiogenesis
-
Objective: To assess the effect of this compound on tumor angiogenesis by measuring microvessel density (MVD).
-
Procedure:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
Perform immunohistochemistry using an antibody against the endothelial cell marker CD31.
-
Visualize the stained sections using a microscope and capture images.
-
Quantify MVD by counting the number of CD31-positive vessels in several high-power fields per tumor.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-angiogenic and anti-tumor effects of this compound in a preclinical MDA-MB-231 xenograft model. The inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology, and these studies are essential for determining the therapeutic potential of novel inhibitors like this compound for the treatment of triple-negative breast cancer. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to support further drug development.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer [frontiersin.org]
- 4. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Zebrafish Embryonic Angiogenesis Assay for Screening VEGFR-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis.[1][2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary regulator of angiogenesis.[4][5][6][7] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy for anti-angiogenic cancer therapy.[1][2]
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for high-throughput screening of anti-angiogenic compounds.[1][2][3][8] Its rapid external development, optical transparency, and the conserved nature of its vascular development pathways make it an ideal system for visualizing and quantifying angiogenesis in a whole-organism context.[3][8][9] Transgenic lines, such as the Tg(kdrl:EGFP) line where endothelial cells express green fluorescent protein (GFP), allow for real-time, non-invasive imaging of blood vessel formation.[10][11]
These application notes provide a detailed protocol for utilizing the zebrafish embryonic angiogenesis assay to screen for and characterize the efficacy of VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events that are crucial for angiogenesis.[4][6][7] This binding leads to the dimerization and autophosphorylation of VEGFR-2, activating its tyrosine kinase domain.[5][6] The phosphorylated receptor then serves as a docking site for various signaling proteins, initiating multiple downstream pathways.[7] Key pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[5][12] Activation of these pathways ultimately leads to endothelial cell proliferation, migration, and the formation of new blood vessels.[5][12]
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Experimental Workflow
The general workflow for the zebrafish embryonic angiogenesis assay involves several key steps, from embryo collection to data analysis. The process is designed to be efficient and scalable for screening multiple compounds at various concentrations.
Caption: Zebrafish Angiogenesis Assay Experimental Workflow.
Materials and Methods
Reagents and Materials
-
Wild-type or Tg(kdrl:EGFP) zebrafish
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, 10⁻⁵% Methylene Blue)
-
Pronase (for dechorionation)
-
Tricaine (MS-222) for anesthesia
-
Low-melting-point agarose
-
96-well optical-bottom plates
-
VEGFR-2 inhibitors (e.g., SU5416, Sunitinib)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Equipment
-
Stereomicroscope
-
Fluorescence microscope with a camera
-
Incubator set to 28.5°C
-
Image analysis software (e.g., ImageJ/Fiji)
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14/10 hour light/dark cycle.[13]
-
Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryo collection.
-
Collect freshly fertilized eggs within 30 minutes of the light cycle turning on.
-
Wash the embryos with E3 medium to remove debris.
-
Incubate the embryos at 28.5°C.
Embryo Dechorionation and Sorting
-
At approximately 4-6 hours post-fertilization (hpf), treat the embryos with Pronase (1 mg/mL in E3 medium) for 5-10 minutes to enzymatically remove the chorion.
-
Gently pipette the embryos up and down to facilitate chorion removal.
-
Wash the dechorionated embryos three times with fresh E3 medium.
-
Under a stereomicroscope, select healthy, normally developing embryos for the assay.
Compound Treatment
-
Prepare stock solutions of the VEGFR-2 inhibitors in DMSO.
-
At 24 hpf, array the selected embryos into 96-well plates, with one embryo per well in 100 µL of E3 medium.[13]
-
Add the test compounds to the wells to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.[9] Include a vehicle control (DMSO) and a positive control (a known VEGFR-2 inhibitor like SU5416).
-
Incubate the plates at 28.5°C for 24 to 48 hours.
Embryo Mounting and Imaging
-
At 48 or 72 hpf, anesthetize the embryos by adding Tricaine solution to the wells to a final concentration of 0.016%.
-
Mount the embryos laterally in a drop of 1% low-melting-point agarose on a microscope slide or in an imaging plate.
-
Acquire images of the trunk and tail vasculature, specifically focusing on the intersegmental vessels (ISVs) and the subintestinal vessels (SIVs), using a fluorescence microscope.[8]
Quantitative Analysis of Angiogenesis
-
Quantification of Intersegmental Vessels (ISVs): Count the number of complete ISVs in a defined region of the trunk.
-
Measurement of Vessel Length and Area: Use image analysis software to quantify the total length or area of the fluorescent vascular network in the region of interest.[13]
-
Phenotypic Scoring: Score the embryos based on the severity of the anti-angiogenic phenotype (e.g., complete inhibition, partial inhibition, no effect).
Data Presentation
The quantitative data from the assay can be summarized in tables for clear comparison of the effects of different VEGFR-2 inhibitors.
Table 1: Efficacy of VEGFR-2 Inhibitors on Zebrafish Embryonic Angiogenesis
| Compound | Concentration (µM) | Mean Number of ISVs (± SEM) | % Inhibition of ISV Formation | Mean SIV Area (pixels ± SEM) | % Inhibition of SIV Formation |
| Vehicle Control (DMSO) | 0.1% | 30.2 ± 1.5 | 0% | 15,432 ± 876 | 0% |
| SU5416 | 0.5 | 18.5 ± 2.1 | 38.7% | 9,876 ± 654 | 36.0% |
| 1.0 | 9.8 ± 1.8 | 67.5% | 4,567 ± 432 | 70.4% | |
| 2.0 | 2.1 ± 0.9 | 93.0% | 1,234 ± 210 | 92.0% | |
| Sunitinib | 0.1 | 22.4 ± 1.9 | 25.8% | 11,543 ± 789 | 25.2% |
| 0.5 | 12.1 ± 2.3 | 59.9% | 6,789 ± 543 | 56.0% | |
| 1.0 | 4.5 ± 1.2 | 85.1% | 2,345 ± 321 | 84.8% |
Data are representative and should be generated from at least three independent experiments with a minimum of 10 embryos per group.
Troubleshooting
| Issue | Possible Cause | Solution |
| High embryo mortality | Compound toxicity | Perform a dose-response toxicity assay to determine the maximum tolerated concentration. Ensure DMSO concentration is low. |
| Variability in vessel development | Inconsistent embryo staging | Synchronize embryo collection and carefully select embryos at the same developmental stage. |
| Poor image quality | Improper mounting or anesthesia | Ensure embryos are properly anesthetized and securely mounted to prevent movement. Optimize microscope settings. |
| Inconsistent results | Inaccurate compound concentrations | Prepare fresh dilutions of compounds for each experiment. Calibrate pipettes regularly. |
Conclusion
The zebrafish embryonic angiogenesis assay provides a robust and efficient platform for the in vivo screening and characterization of VEGFR-2 inhibitors.[14][15] Its amenability to high-throughput imaging and quantitative analysis makes it a valuable tool in the early stages of anti-angiogenic drug discovery.[10][16] The detailed protocols and data presentation guidelines provided herein offer a comprehensive framework for researchers to implement this assay in their drug development pipelines.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Antiangiogenic cancer drug using the zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. blog.biobide.com [blog.biobide.com]
- 9. A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. agilent.com [agilent.com]
- 14. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Analysis of vascular disruption in zebrafish embryos as an endpoint to predict developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Matrigel Plug Assay: A Comprehensive Guide for In Vivo Angiogenesis Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Matrigel plug assay is a robust and widely utilized in vivo model for the quantitative assessment of angiogenesis. This technique involves the subcutaneous injection of Matrigel, a solubilized basement membrane matrix, into rodents. The Matrigel solidifies at body temperature, forming a plug that supports the ingrowth of new blood vessels from the host's surrounding tissue. This assay serves as a powerful platform to evaluate the pro-angiogenic or anti-angiogenic potential of various compounds, genetic modifications, or co-injected cells.
Principle of the Assay
Matrigel is a protein mixture derived from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, primarily composed of laminin, collagen IV, entactin, and heparan sulfate proteoglycans.[1][2] This composition mimics the natural extracellular matrix, providing a scaffold that promotes endothelial cell migration, proliferation, and differentiation into capillary-like structures. When supplemented with pro-angiogenic factors (e.g., Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF)) or cells (e.g., tumor cells, endothelial cells), the Matrigel plug becomes a localized site of robust angiogenesis. Conversely, the inclusion of anti-angiogenic agents can inhibit this process. The extent of neovascularization within the explanted plug can then be quantified using various analytical methods.
Applications in Research and Drug Development
-
Screening of Pro- and Anti-angiogenic Compounds: The assay is a standard method to test the efficacy of novel therapeutic agents designed to either promote or inhibit blood vessel formation.
-
Studying the Role of Specific Genes: By using genetically modified animal models or co-injecting genetically altered cells, researchers can investigate the function of specific genes in angiogenesis.
-
Cancer Research: The assay is instrumental in understanding tumor-induced angiogenesis by co-injecting tumor cells with Matrigel and observing the resulting vascularization.
-
Tissue Engineering and Regenerative Medicine: It can be used to assess the angiogenic potential of biomaterials and transplanted cells.
Experimental Protocols
I. Preparation of Matrigel Mixture
Materials:
-
Matrigel® Basement Membrane Matrix (Corning or other equivalent)
-
Pro-angiogenic factors (e.g., VEGF, bFGF) or cell suspension
-
Anti-angiogenic compounds (if applicable)
-
Sterile, ice-cold, pyrogen-free phosphate-buffered saline (PBS)
-
Ice-cold pipette tips and microcentrifuge tubes
Procedure:
-
Thaw Matrigel overnight on ice at 4°C in a refrigerator. It is critical to keep Matrigel and all reagents on ice at all times to prevent premature gelation.
-
In a sterile, pre-chilled microcentrifuge tube on ice, prepare the Matrigel mixture. The final concentration of growth factors or the number of cells should be optimized for the specific experimental goals. A common final volume for injection is 0.3-0.5 mL per plug.
-
For growth factor-induced angiogenesis: Dilute the desired concentration of growth factor (e.g., 100-200 ng/mL of VEGF or bFGF) in sterile, ice-cold PBS and add it to the liquid Matrigel.
-
For cell-induced angiogenesis: Resuspend the desired number of cells (e.g., 1 x 10^6 tumor cells) in serum-free medium and mix gently with the liquid Matrigel.[3]
-
If testing an anti-angiogenic compound, add it to the Matrigel mixture at the desired concentration.
-
Gently mix the components by pipetting up and down, avoiding the introduction of air bubbles. Keep the mixture on ice until injection.
II. In Vivo Injection Procedure
Materials:
-
6-8 week old immunodeficient mice (e.g., C57BL/6, BALB/c nude)
-
Ice-cold 1 mL syringes with 24-27 gauge needles
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal clippers and disinfectant swabs
Procedure:
-
Anesthetize the mice using an approved protocol.
-
Remove the hair from the dorsal flank, the intended site of injection.
-
Clean the injection site with a disinfectant swab.
-
Draw the ice-cold Matrigel mixture into the pre-chilled syringe.
-
Gently lift the skin and subcutaneously inject the Matrigel mixture. The liquid will form a palpable plug as it warms to body temperature.
-
Monitor the animals until they have fully recovered from anesthesia.
-
The plugs are typically left in place for 7-21 days, depending on the specific experimental design.
III. Matrigel Plug Explantation and Processing
Materials:
-
Surgical instruments (scissors, forceps)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde (PFA) or 10% neutral buffered formalin)
-
Cryoprotectant (e.g., 30% sucrose in PBS for frozen sections)
-
Optimal Cutting Temperature (OCT) compound for frozen sections
-
Paraffin and embedding cassettes for paraffin sections
Procedure:
-
Euthanize the mice using an approved method.
-
Make a skin incision around the Matrigel plug.
-
Carefully dissect the plug from the surrounding tissue. The plug should appear as a solid, reddish gel.
-
Wash the explanted plug in PBS.
-
For Histological Analysis:
-
Fix the plug in 4% PFA or 10% formalin overnight at 4°C.
-
For frozen sections, cryoprotect the fixed plug in 30% sucrose overnight at 4°C, then embed in OCT compound and freeze.
-
For paraffin sections, dehydrate the fixed plug through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
For Hemoglobin Measurement:
-
Weigh the explanted plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the debris.
-
Measure the hemoglobin content of the supernatant using a Drabkin's reagent-based assay kit, following the manufacturer's instructions.
-
-
For Gene Expression Analysis:
-
Immediately snap-freeze the explanted plug in liquid nitrogen.
-
Store at -80°C until RNA extraction.
-
Homogenize the frozen plug and extract total RNA using a suitable kit (e.g., TRIzol).
-
Perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the expression of endothelial cell markers (e.g., CD31, VE-cadherin).[4][5]
-
Quantitative Data Analysis and Presentation
The angiogenic response within the Matrigel plug can be quantified using several methods. The choice of method will depend on the specific research question and available resources.
I. Immunohistochemistry (IHC) / Immunofluorescence (IF)
This is the most common method for visualizing and quantifying blood vessels within the plug.
-
Procedure:
-
Section the paraffin-embedded or frozen Matrigel plugs (5-10 µm thickness).
-
Perform antigen retrieval if necessary (for paraffin sections).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1) or von Willebrand Factor (vWF).[6][7]
-
Incubate with an appropriate secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF).
-
For IHC, develop the signal using a chromogenic substrate (e.g., DAB).[8]
-
Counterstain with hematoxylin (for IHC) or a nuclear stain like DAPI (for IF).
-
Mount the sections and acquire images using a microscope.
-
-
Quantification:
-
Microvessel Density (MVD): Count the number of stained vessels in several high-power fields (HPFs).
-
Vessel Area: Use image analysis software (e.g., ImageJ) to measure the total area occupied by stained vessels as a percentage of the total plug area.[6]
-
Depth of Infiltration: Measure the distance of vessel ingrowth from the edge of the plug.[6]
-
II. Hemoglobin Content Assay
This method provides an indirect measure of the total amount of blood within the newly formed vessels.
-
Procedure:
-
Homogenize the explanted Matrigel plug.
-
Measure the hemoglobin concentration using a commercially available kit (e.g., Drabkin's reagent).
-
Normalize the hemoglobin content to the weight of the Matrigel plug.
-
III. RT-qPCR
This technique allows for the quantification of gene expression levels of endothelial-specific markers.
-
Procedure:
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Quantification of Angiogenesis by Immunohistochemistry
| Treatment Group | Microvessel Density (Vessels/HPF) | Vessel Area (% of Total Area) | Depth of Infiltration (µm) |
| Control (Matrigel + PBS) | 15 ± 3 | 2.5 ± 0.5 | 150 ± 25 |
| Pro-angiogenic Factor (e.g., VEGF) | 45 ± 5 | 8.2 ± 1.1 | 420 ± 40 |
| Anti-angiogenic Compound X | 8 ± 2 | 1.1 ± 0.3 | 80 ± 15** |
| p < 0.05 vs. Control; *p < 0.01 vs. Control. Data are presented as mean ± SEM. |
Table 2: Quantification of Angiogenesis by Hemoglobin Content and RT-qPCR
| Treatment Group | Hemoglobin Content (µg/mg plug) | Relative CD31 mRNA Expression | Relative VE-cadherin mRNA Expression |
| Control (Matrigel + PBS) | 5.2 ± 0.8 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Pro-angiogenic Factor (e.g., FGF2) | 15.8 ± 2.1 | 4.5 ± 0.6 | 3.8 ± 0.5 |
| Anti-angiogenic Compound Y | 2.1 ± 0.5 | 0.3 ± 0.1 | 0.4 ± 0.1** |
| p < 0.05 vs. Control; *p < 0.01 vs. Control. Data are presented as mean ± SEM. |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow of the Matrigel plug assay.
VEGF Signaling Pathway in Angiogenesis
Caption: Simplified VEGF signaling pathway in endothelial cells.
FGF Signaling Pathway in Angiogenesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 5. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Determining IC50 of VEGFR-2-IN-5 hydrochloride in HepG2 cells
Application Notes and Protocols
Topic: Determining the IC50 of VEGFR-2-IN-5 Hydrochloride in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1][2] Its role in promoting cell proliferation and survival makes it a prime target for anticancer therapies.[3][4] this compound is a small molecule inhibitor that competitively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in HepG2 human hepatocellular carcinoma cells, a cell line known to express VEGFR-2 and rely on autocrine VEGF signaling for proliferation.[6][7]
Mechanism of Action: VEGFR-2 Signaling Inhibition
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades.[4][8] Key pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[3][4][9] In HepG2 cells, this autocrine signaling promotes tumor cell proliferation.[6][7] this compound inhibits the initial autophosphorylation step, thereby blocking these downstream signals and reducing cell viability.
Experimental Protocol
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the IC50 value.
Materials and Reagents
| Item | Recommended Supplier |
| HepG2 cell line (ATCC® HB-8065™) | ATCC |
| This compound | MedChemExpress, AbMole |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA (0.25%) | Gibco |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| MTT Reagent | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | Gibco |
| 96-well flat-bottom plates | Corning |
| CO2 Incubator (37°C, 5% CO2) | --- |
| Microplate Reader (570 nm) | --- |
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Cell Seeding: Harvest logarithmic phase cells and adjust the concentration to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. The hydrochloride salt form generally has good water solubility.[5][11]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).
-
-
Cell Treatment: Carefully aspirate the medium from the wells and replace it with 100 µL of the prepared drug dilutions. Include wells for vehicle control (cells + medium with DMSO) and blank (medium only). Each concentration should be tested in triplicate.[10]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
The IC50 value is the concentration of an inhibitor that reduces a biological response by 50%.[12][13]
Data Analysis Workflow
Calculation Steps
-
Average Absorbance: Calculate the average absorbance for each set of triplicates.
-
Correct for Blank: Subtract the average absorbance of the blank (medium only) from all other average absorbance values.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Determine IC50:
-
Plot percent viability against the logarithm of the inhibitor concentration.
-
Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[14]
-
The IC50 is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.
-
Representative Data Table
| VEGFR-2-IN-5 HCl (µM) | Avg. Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100.0% |
| 0.01 | 1.213 | 97.0% |
| 0.1 | 1.050 | 84.0% |
| 1 | 0.638 | 51.0% |
| 10 | 0.188 | 15.0% |
| 100 | 0.075 | 6.0% |
| Calculated IC50 | ~1.0 µM | --- |
Note: Data are for illustrative purposes only. Actual results may vary.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abmole.com [abmole.com]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. The Importance of IC50 Determination | Visikol [visikol.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Apoptosis Induction by VEGFR-2-IN-5 Hydrochloride in A549 Cells
These application notes provide a comprehensive overview and experimental framework for investigating the pro-apoptotic effects of VEGFR-2-IN-5 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), on the A549 human lung adenocarcinoma cell line.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy to disrupt tumor vasculature and induce cancer cell death.[2][3] VEGFR-2 inhibitors can interrupt multiple signaling pathways involved in tumor proliferation and survival.[3] A549, a human lung adenocarcinoma cell line, serves as a widely used in vitro model for non-small-cell lung cancer research.[4][5] This document outlines the mechanism of action and provides detailed protocols to assess the ability of this compound to induce apoptosis in A549 cells.
Mechanism of Action
This compound, as a selective VEGFR-2 inhibitor, is hypothesized to function by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[3][6] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][7][8] The suppression of these pathways in cancer cells can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately culminating in programmed cell death, or apoptosis.[2][9]
Data Presentation
The following tables are examples provided to illustrate how quantitative data from the described experiments should be structured.
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Control) | 24 | 100 ± 4.5 | \multirow{5}{}{X.XX} |
| 1 | 24 | 85.2 ± 3.1 | |
| 10 | 24 | 52.1 ± 2.8 | |
| 50 | 24 | 21.7 ± 1.9 | |
| 100 | 24 | 9.3 ± 1.2 | |
| 0 (Control) | 48 | 100 ± 5.1 | \multirow{5}{}{Y.YY} |
| 1 | 48 | 70.4 ± 4.2 | |
| 10 | 48 | 35.8 ± 3.5 | |
| 50 | 48 | 10.1 ± 1.5 | |
| 100 | 48 | 4.6 ± 0.8 |
Table 2: Apoptosis Rate in A549 Cells Treated with this compound (Annexin V/PI Staining)
| Treatment (Concentration, 24h) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| Control (0 µM) | 95.1 ± 2.3 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| IC₅₀ Dose | 48.2 ± 3.1 | 35.7 ± 2.5 | 15.1 ± 1.9 |
| 2x IC₅₀ Dose | 20.5 ± 2.8 | 55.3 ± 3.8 | 23.2 ± 2.2 |
Table 3: Relative Protein Expression of Apoptotic Markers (Western Blot)
| Treatment (Concentration, 24h) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | p-Akt/Akt Ratio (Fold Change) |
| Control (0 µM) | 1.0 | 1.0 | 1.0 | 1.0 |
| IC₅₀ Dose | 4.2 | 3.8 | 5.1 | 0.4 |
| 2x IC₅₀ Dose | 7.9 | 6.5 | 9.3 | 0.1 |
Experimental Protocols
1. A549 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing the A549 human lung adenocarcinoma cell line.
-
Materials:
-
Procedure:
-
Media Preparation: Prepare complete growth medium consisting of F-12K or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][10]
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[11] Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Subculture: When cells reach 70-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.[12]
-
Add 2 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes until cells detach.[4][11]
-
Neutralize the trypsin by adding 8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[4]
-
Resuspend the cell pellet and seed into new flasks at a split ratio of 1:4 to 1:9.[12] Renew the medium every 2-3 days.[4]
-
2. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]
-
Materials:
-
A549 cells
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[10]
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate overnight.[10][13]
-
Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
3. Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Materials:
-
Treated and untreated A549 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating A549 cells with this compound for the desired time.
-
Harvest cells (including floating cells in the supernatant) by trypsinization.[16]
-
Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[15][17]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Gently vortex and incubate for 5-15 minutes at room temperature in the dark.[17][18]
-
Analyze the cells immediately by flow cytometry. Viable cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.
-
4. Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[19][20]
-
Materials:
-
Treated and untreated A549 cells
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Culture A549 cells (e.g., 6 x 10⁵ cells/well in a 6-well plate) and treat with the compound.[21]
-
Lyse cells with RIPA buffer and quantify protein concentration using a BCA assay.[22]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[21]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[21]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.[23]
-
5. Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[24]
-
Materials:
-
Treated and untreated A549 cells
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10⁶ A549 cells per sample.
-
Wash cells with PBS and centrifuge. Resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 2 hours or overnight.[24]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis.[25]
-
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. reprocell.com [reprocell.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanopartikel.info [nanopartikel.info]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. mdpi.com [mdpi.com]
- 22. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. researchgate.net [researchgate.net]
Application Notes: VEGFR-2-IN-5 Hydrochloride for Studying the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, all interconnected by a network of blood vessels. A critical regulator of this environment is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase primarily expressed on vascular endothelial cells.[1] Upon binding its ligand, VEGF-A, VEGFR-2 triggers a signaling cascade that is fundamental for angiogenesis—the formation of new blood vessels.[2] This process is essential for tumor growth, providing the necessary oxygen and nutrients.[3]
Beyond its role in angiogenesis, the VEGF/VEGFR-2 axis also contributes to an immunosuppressive TME. It can hinder the maturation of dendritic cells, suppress T-cell activation and proliferation, and promote the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5]
VEGFR-2-IN-5 hydrochloride is a small molecule inhibitor of VEGFR-2, derived from patent WO2013055780A1.[6][7][8] As a potent research tool, it allows for the targeted disruption of the VEGF/VEGFR-2 signaling pathway. This enables detailed investigation into the dual roles of VEGFR-2 in promoting tumor angiogenesis and fostering immune evasion. The hydrochloride salt form typically offers enhanced water solubility and stability, making it suitable for a range of experimental setups.[6] These application notes provide detailed protocols for using this compound to study its effects on angiogenesis and immune cell infiltration within the tumor microenvironment.
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site within the kinase domain of the VEGFR-2 receptor.[2] Under normal circumstances, the binding of the VEGF-A ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[9]
By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the receptor's activation and halting the entire downstream signaling cascade. This inhibition leads to a reduction in tumor angiogenesis and can remodel the TME, potentially reversing its immunosuppressive state.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts | Semantic Scholar [semanticscholar.org]
- 8. hCA/VEGFR-2-IN-5_TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vivo Efficacy of VEGFR-2-IN-5 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of VEGFR-2-IN-5 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in preclinical mouse models of cancer.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis.[2][3] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[1][2][3] this compound is a small molecule inhibitor of VEGFR-2 kinase activity. These protocols outline the methodology for assessing its anti-tumor and anti-angiogenic effects in vivo.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling in endothelial cells leads to the inhibition of cell proliferation, migration, and survival, ultimately resulting in the suppression of tumor angiogenesis.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
In Vivo Efficacy Studies
The in vivo anti-tumor efficacy of this compound is typically evaluated in subcutaneous xenograft mouse models.
Experimental Workflow
The general workflow for an in vivo efficacy study involves tumor cell implantation, tumor growth to a palpable size, randomization of animals into treatment groups, drug administration, and monitoring of tumor growth and animal health.
Caption: General Experimental Workflow for In Vivo Efficacy Assessment.
Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Human tumor cell line (e.g., A549, HepG2, Caco-2, or MDA-MB-231)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Calipers
-
Animal balance
-
Gavage needles
Protocol 1: Subcutaneous Xenograft Model
-
Cell Culture: Culture human tumor cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium at a concentration of 5-10 x 106 cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Positive control (e.g., Sorafenib)
-
-
Drug Administration: Prepare a fresh formulation of this compound in the vehicle each day. Administer the compound orally (gavage) or via intraperitoneal injection once or twice daily at the predetermined doses.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm3), or at the end of the study. Excise tumors, weigh them, and process for further analysis.
Protocol 2: Pharmacodynamic Analysis
-
Tissue Collection: At the study endpoint, collect tumor tissues and fix them in 10% neutral buffered formalin or snap-freeze in liquid nitrogen.
-
Immunohistochemistry (IHC):
-
Embed formalin-fixed tissues in paraffin and section.
-
Perform IHC staining for CD31 (a marker of endothelial cells) to assess microvessel density.
-
Perform IHC for phospho-VEGFR-2 to confirm target engagement.
-
-
Western Blotting:
-
Homogenize snap-frozen tumor tissues to extract proteins.
-
Perform Western blotting to analyze the levels of total and phosphorylated VEGFR-2 and downstream signaling proteins (e.g., p-Akt, p-MAPK).
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle | - | QD | 1500 ± 150 | - | 1.5 ± 0.2 |
| VEGFR-2-IN-5 HCl | 25 | QD | 800 ± 90 | 46.7 | 0.8 ± 0.1 |
| VEGFR-2-IN-5 HCl | 50 | QD | 450 ± 60 | 70.0 | 0.4 ± 0.05 |
| Positive Control | 30 | QD | 500 ± 75 | 66.7 | 0.5 ± 0.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Microvessel Density (CD31+ vessels/field) ± SEM | p-VEGFR-2 Expression (Relative to Vehicle) |
| Vehicle | - | 25 ± 3 | 1.0 |
| VEGFR-2-IN-5 HCl | 50 | 10 ± 2 | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound in mouse models. The successful execution of these studies will provide critical data on the compound's in vivo efficacy and mechanism of action, supporting its further development as a potential anti-cancer therapeutic. Careful study design, including appropriate controls and endpoints, is essential for obtaining robust and reproducible results.
References
- 1. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of VEGFR-2 Inhibitors
Note to the Researcher: Publicly available, detailed pharmacokinetic studies specifically for VEGFR-2-IN-5 hydrochloride are limited. The following application notes and protocols are presented as a representative guide for the preclinical evaluation of small molecule VEGFR-2 inhibitors, based on established methodologies in the field.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2] Small molecule inhibitors targeting the kinase activity of VEGFR-2 can block downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells and ultimately suppressing tumor growth.[1][3] this compound is identified as a VEGFR-2 inhibitor.[4][5][6][7] This document provides a set of representative protocols for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of a novel VEGFR-2 inhibitor.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1] These pathways, including the PLC-γ-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, survival, and migration, which are hallmarks of angiogenesis.[8]
Pharmacokinetic Data (Illustrative)
The following tables represent typical pharmacokinetic parameters that would be determined for a novel VEGFR-2 inhibitor after intravenous (IV) and oral (PO) administration in a mouse model.
Table 1: Pharmacokinetic Parameters after a Single Intravenous (IV) Dose (e.g., 5 mg/kg)
| Parameter | Unit | Value | Description |
| C₀ | ng/mL | 1500 | Initial plasma concentration |
| AUC₀-t | ng·h/mL | 3200 | Area under the curve from time 0 to the last measurement |
| AUC₀-∞ | ng·h/mL | 3250 | Area under the curve from time 0 to infinity |
| t₁/₂ | h | 4.5 | Elimination half-life |
| CL | L/h/kg | 1.54 | Clearance |
| Vd | L/kg | 9.9 | Volume of distribution |
Table 2: Pharmacokinetic Parameters after a Single Oral (PO) Dose (e.g., 20 mg/kg)
| Parameter | Unit | Value | Description |
| Cₘₐₓ | ng/mL | 850 | Maximum plasma concentration |
| Tₘₐₓ | h | 2.0 | Time to reach maximum plasma concentration |
| AUC₀-t | ng·h/mL | 4900 | Area under the curve from time 0 to the last measurement |
| AUC₀-∞ | ng·h/mL | 5050 | Area under the curve from time 0 to infinity |
| t₁/₂ | h | 4.8 | Elimination half-life |
| F% | % | 38.8 | Oral bioavailability |
Experimental Protocols
This protocol outlines a typical PK study to determine the parameters listed in Tables 1 and 2.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 3. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dosing and administration of VEGFR-2-IN-5 hydrochloride in animals
Application Notes and Protocols for VEGFR-2-IN-5 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes and protocols are intended for research purposes only. The information provided is based on the known chemical properties of this compound and established methodologies for evaluating VEGFR-2 inhibitors in animal models. Specific dosages and administration protocols for this compound have not been extensively published. Therefore, the following protocols should be considered as a starting point, and researchers must conduct dose-finding and tolerability studies to establish optimal experimental conditions.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2] This process is critical for tumor growth and metastasis, making VEGFR-2 a key target in oncology research.[1][3] this compound is a small molecule inhibitor of the VEGFR-2 tyrosine kinase.[4][5][6][7] Upon activation by its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[1][3][8][9] By inhibiting VEGFR-2, this compound is expected to block these pro-angiogenic signals, thereby impeding tumor vascularization and growth.
These application notes provide a summary of the compound's properties and generalized protocols for its preparation and evaluation in preclinical animal models.
Compound Properties
All quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4][6] |
| Molecular Formula | C₁₉H₂₅ClN₈ | [4][6] |
| Molecular Weight | 400.91 g/mol | [4][6] |
| CAS Number | 2700435-52-3 | [4] |
| Appearance | Solid (Off-white to light yellow) | [4] |
| Solubility (in vitro) | DMSO: 230 mg/mL (573.69 mM) (ultrasonic) | [4] |
| H₂O: 100 mg/mL (249.43 mM) (ultrasonic) | [4][5] | |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (under nitrogen) | [4][6] |
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by VEGF binding to VEGFR-2, which are the targets of inhibition by this compound.
Caption: VEGFR-2 signaling cascade initiated by VEGF binding.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of a VEGFR-2 inhibitor in a preclinical tumor model.
Caption: Workflow for in vivo efficacy testing of VEGFR-2 inhibitors.
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for Animal Studies
This protocol describes the preparation of a vehicle formulation suitable for administering a moderately hydrophobic compound like this compound to animals. Note: Vehicle suitability must be confirmed for the chosen administration route and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, dose level (e.g., mg/kg), average animal weight (g), and dosing volume (e.g., 100 µL per 20 g mouse). Always prepare a 10-20% overage.
-
Example Calculation: For a 20 mg/kg dose in 10 mice (avg. 20 g each) with a 100 µL dosing volume:
-
Dose per mouse = 20 mg/kg * 0.02 kg = 0.4 mg
-
Concentration needed = 0.4 mg / 0.1 mL = 4 mg/mL
-
Total volume for 10 mice = 10 * 100 µL = 1 mL. With 20% overage, prepare 1.2 mL.
-
Total drug needed = 4 mg/mL * 1.2 mL = 4.8 mg.
-
-
-
Prepare Stock Solution:
-
Weigh the required amount of this compound into a sterile tube.
-
Add the minimum volume of DMSO required for complete dissolution. Based on solubility data (230 mg/mL), this volume will be small.[4]
-
Vortex and sonicate briefly until the powder is fully dissolved, creating a clear stock solution.
-
-
Prepare Final Vehicle Formulation: A common vehicle for oral or intraperitoneal (IP) administration is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.
-
In a new sterile conical tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex thoroughly.
-
Slowly add the saline or PBS while vortexing to prevent precipitation. The final solution should be clear. If precipitation occurs, formulation optimization is required.
-
-
Storage and Use:
-
Use the dosing solution immediately or store it at 4°C for short-term use (verify stability). For longer-term storage, aliquots should be kept at -20°C or -80°C.[4]
-
Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
-
Protocol 2: General In Vivo Efficacy Study in a Murine Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound. Studies with other VEGFR-2 inhibitors in mice have used doses ranging from 5 mg/kg to 80 mg/kg daily.[10][11] A dose-response study is recommended to determine the optimal dose.
Objective: To evaluate the effect of this compound on the growth of subcutaneously implanted tumors in mice.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID) appropriate for the selected human tumor cell line, or syngeneic models (e.g., C57BL/6) for murine cell lines (e.g., B16.F10 melanoma, Lewis Lung Carcinoma).[10]
-
Cell Line: A tumor cell line known to be responsive to anti-angiogenic therapy (e.g., MC38 colon adenocarcinoma).[11][12]
-
Reagents: this compound dosing solution (from Protocol 1), Vehicle control solution, cell culture media, Matrigel (optional).
-
Equipment: Calipers, analytical balance, gavage needles or syringes for IP injection.
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or culture medium (often mixed 1:1 with Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor animals daily for tumor growth.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
-
Example Groups:
-
Group 1: Vehicle Control (e.g., 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 40 mg/kg)
-
Group 4: Positive Control (e.g., another known VEGFR-2 inhibitor)
-
-
-
Drug Administration:
-
Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage, IP injection).
-
The volume is typically 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²)/2.
-
Record animal body weight at the same frequency to monitor toxicity.
-
The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 21 days).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
-
Representative Data for VEGFR-2 Inhibitors
Since specific in vivo efficacy data for this compound is not publicly available, the following table summarizes representative results from studies with other VEGFR-2 inhibitors to provide context for expected outcomes.
| Compound | Animal Model | Dose & Route | Key Findings | Reference(s) |
| DC101 | MC38 Tumor-bearing Mice | 5, 20, 40 mg/kg (single dose) | Dose-dependent increase in intra-tumor T-cell infiltration. | [11] |
| DC101 | Mice with Peritoneal Metastases | Not specified | 30% increase in median survival. | [13] |
| Vandetanib | Lewis Lung Carcinoma (LLC) Mice | 80 mg/kg daily | ~80% reduction in tumor growth; no change in vessel density but increased vessel stabilization markers. | [10] |
| Vandetanib | B16.F10 Melanoma Mice | 80 mg/kg daily | ~80% reduction in tumor growth; significant decrease in vascular density. | [10] |
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Small Molecule VEGFR-2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of small molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do small molecule VEGFR-2 inhibitors exhibit off-target effects?
A1: Small molecule VEGFR-2 inhibitors often exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2] Since many kinases share structural similarities in this region, inhibitors designed to target the ATP-binding site of VEGFR-2 can also bind to and inhibit other kinases.[1][2] This phenomenon, also known as polypharmacology, can lead to both desired therapeutic outcomes and adverse side effects.[3]
Q2: What are the common off-target kinases for VEGFR-2 inhibitors?
A2: Due to the high structural similarity in the catalytic domain, common off-targets for VEGFR-2 inhibitors include other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs), colony-stimulating factor 1 receptor (CSF1R), FMS-like tyrosine kinase 3 (FLT3), and c-Kit.[2] Non-receptor tyrosine kinases like those in the Src family can also be affected. The specific off-target profile varies significantly between different inhibitor scaffolds.
Q3: What are the potential consequences of off-target effects in my experiments?
A3: Off-target effects can lead to a variety of confounding results in your experiments, including:
-
Unexpected phenotypic changes: Inhibition of unintended kinases can trigger signaling pathways unrelated to VEGFR-2, leading to unforeseen cellular responses.
-
Toxicity: Off-target inhibition can result in cellular toxicity, which may be mistakenly attributed to the on-target effect.
-
Misinterpretation of mechanism of action: If a significant portion of the observed effect is due to off-target activity, the inhibitor's mechanism of action can be misinterpreted.[4]
-
Drug resistance: Off-target effects can sometimes lead to the activation of compensatory signaling pathways, contributing to drug resistance.[1]
Q4: How can I determine if my VEGFR-2 inhibitor has off-target effects?
A4: Several experimental approaches can be used to profile the selectivity of your inhibitor and identify potential off-target effects. These include:
-
In vitro kinase profiling: Screening your inhibitor against a large panel of purified kinases is a direct way to identify off-target interactions.[5][6]
-
Chemical proteomics: Techniques like affinity chromatography with immobilized inhibitors (e.g., kinobeads) can identify kinase binding partners from cell lysates.[7]
-
Cell-based assays: Cellular thermal shift assays (CETSA) and NanoBRET target engagement assays can confirm target binding in a more physiological context.[8][9][10]
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide a global view of the signaling pathways affected by your inhibitor in cells.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during experiments with small molecule VEGFR-2 inhibitors that may be related to off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Inconsistent results between in vitro kinase assays and cell-based assays. | The inhibitor has poor cell permeability, is actively transported out of the cell, or is metabolized into a less active form. Alternatively, off-target effects in the cellular context may mask the on-target effect. | 1. Perform a cell permeability assay. 2. Use a target engagement assay (e.g., NanoBRET, CETSA) to confirm the inhibitor is reaching and binding to VEGFR-2 in cells.[8][9][10] 3. Conduct a broad kinome screen to identify potential off-targets that might be influencing the cellular phenotype.[6] |
| Unexpected or paradoxical activation of a signaling pathway. | The inhibitor may be targeting a kinase that acts as a negative regulator of the observed pathway. Inhibition of this off-target kinase would then lead to pathway activation.[4] | 1. Utilize phosphoproteomics to get an unbiased view of signaling pathway alterations. 2. Consult kinase interaction databases to identify potential connections between your inhibitor's off-targets and the activated pathway. 3. Use a more selective inhibitor or a genetic approach (e.g., siRNA, CRISPR) to validate that the effect is independent of VEGFR-2. |
| Observed cellular phenotype is stronger than expected based on VEGFR-2 inhibition alone. | The inhibitor may be hitting multiple kinases within the same or parallel signaling pathways, leading to a synergistic effect. | 1. Perform a kinome-wide selectivity profile to identify all potent off-targets.[5][6] 2. Map the identified targets onto signaling pathway diagrams to visualize potential synergistic interactions. 3. Test inhibitors with different selectivity profiles to see if the strong phenotype is unique to your initial compound. |
| Cell death or toxicity at concentrations where VEGFR-2 is not fully inhibited. | The observed toxicity is likely due to the inhibition of one or more off-target kinases that are critical for cell survival. | 1. Determine the IC50 for cell viability and compare it to the IC50 for VEGFR-2 inhibition in the same cell line. 2. Analyze the off-target profile for kinases known to be essential for cell survival. 3. Use a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase to see if it alleviates the toxicity. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of several well-known small molecule inhibitors targeting VEGFR-2 and some of their prominent off-targets. This data is illustrative and can vary based on the specific assay conditions.
Table 1: IC50 Values (nM) of Selected VEGFR-2 Inhibitors Against On-Target and Off-Target Kinases
| Inhibitor | VEGFR-2 (KDR) | c-Kit | PDGFRβ | FLT3 | Src |
| Sunitinib | 2 | 1 | 2 | 1 | >100 |
| Sorafenib | 90 | 68 | 58 | 58 | >5000 |
| Axitinib | 0.2 | 1.6 | 1.6 | >1000 | 118 |
| Pazopanib | 30 | 47 | 84 | 74 | 140 |
| Regorafenib | 4.2 | 7 | 22 | 16 | 48 |
Data is compiled from various public sources and should be used for comparative purposes only.
Experimental Protocols
1. Kinome-Wide Inhibitor Selectivity Profiling (In Vitro)
This protocol provides a general workflow for assessing the selectivity of a small molecule inhibitor against a large panel of kinases.
-
Principle: The inhibitor is tested at a fixed concentration (or a dose-response) against a large number of purified kinases to determine the percent inhibition. The activity of each kinase is measured by quantifying the phosphorylation of a specific substrate, often using a radiometric or fluorescence-based method.
-
Methodology:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Add the test inhibitor to the desired final concentration. Include a DMSO-only control.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter. For fluorescence assays, this may involve a specific antibody that recognizes the phosphorylated substrate.
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
-
Data Analysis: The results are often visualized as a "kinetree" diagram, showing the inhibited kinases highlighted on a phylogenetic tree of the human kinome. This provides a clear visual representation of the inhibitor's selectivity.
2. Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines the steps for a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay to confirm inhibitor binding to VEGFR-2 in living cells.[9][10]
-
Principle: This assay measures the binding of a compound to a target protein in intact cells. It uses a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET.
-
Methodology:
-
Transfect cells with a plasmid expressing the VEGFR-2-NanoLuc® fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add the test inhibitor at various concentrations. Include a no-inhibitor control.
-
Incubate the plate to allow for inhibitor binding to reach equilibrium.
-
Add the Nano-Glo® substrate to measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.
-
Visualizations
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Workflow for characterizing inhibitor off-target effects.
Caption: Troubleshooting logic for discrepant experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. icr.ac.uk [icr.ac.uk]
Technical Support Center: Overcoming Resistance to VEGFR-2 Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with resistance to VEGFR-2 targeted therapy.
Frequently Asked Questions (FAQs)
Q1: My VEGFR-2 inhibitor is showing reduced efficacy in my long-term in vivo tumor model. What are the potential causes?
A1: Reduced efficacy of a VEGFR-2 inhibitor in a long-term in vivo model can stem from several mechanisms of acquired resistance. The tumor microenvironment can adapt to the therapy by activating alternative pro-angiogenic signaling pathways that are independent of VEGFR-2. These can include the upregulation of factors like Fibroblast Growth Factor (FGF), Angiopoietin-2 (Ang2), or Platelet-Derived Growth Factor (PDGF).[1][2][3] Additionally, the tumor may recruit pro-angiogenic immune cells, such as CD11b+Gr1+ myeloid cells, that release factors promoting angiogenesis.[4] Another possibility is the selection of tumor cell clones that are inherently less dependent on VEGFR-2 signaling for survival and proliferation.
Q2: I am observing high variability in the response to my VEGFR-2 inhibitor across different cancer cell lines. Why is this the case?
A2: The variability in response to VEGFR-2 inhibitors across different cancer cell lines is often due to the inherent heterogeneity of tumors. Different cell lines may have distinct genetic and epigenetic profiles that influence their dependence on the VEGF/VEGFR-2 axis. Some cell lines might have pre-existing activation of alternative survival pathways that can compensate for the inhibition of VEGFR-2 signaling. For instance, tumor cells can upregulate pathways like Raf-MEK-ERK or PI3K-Akt, rendering them less sensitive to VEGFR-2 blockade.[5] Furthermore, some cancer cells can produce their own VEGF, creating an autocrine signaling loop that contributes to survival and resistance to chemotherapy.[6][7]
Q3: My in vitro angiogenesis assays (e.g., tube formation) show a potent effect of the VEGFR-2 inhibitor, but the in vivo anti-tumor effect is modest. What could explain this discrepancy?
A3: This discrepancy is common and highlights the complexity of the in vivo tumor microenvironment, which is not fully recapitulated in in vitro models. While your inhibitor may effectively block endothelial cell tube formation in a simplified 2D culture, its in vivo efficacy can be compromised by factors such as:
-
Redundant Angiogenic Pathways: In the tumor, other pro-angiogenic factors like FGFs and Angiopoietins can compensate for the loss of VEGFR-2 signaling.[2][3]
-
Pericyte Coverage: Pericytes are cells that support and stabilize blood vessels. Increased pericyte coverage of tumor blood vessels can make them less dependent on continuous VEGF/VEGFR-2 signaling and thus more resistant to its inhibition.[1]
-
Recruitment of Bone Marrow-Derived Cells: The tumor can recruit pro-angiogenic cells from the bone marrow, which can promote angiogenesis through VEGF-independent mechanisms.[7]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Issues: The drug may not be reaching the tumor in sufficient concentrations or for a sufficient duration to exert its full effect.
Q4: What are the most common molecular mechanisms of acquired resistance to VEGFR-2 tyrosine kinase inhibitors (TKIs)?
A4: Acquired resistance to VEGFR-2 TKIs is a significant clinical challenge. The primary mechanisms can be broadly categorized as:
-
Reactivation of VEGFR-2 Signaling: This can occur through mutations in the VEGFR-2 gene that prevent drug binding or through amplification of the VEGFR-2 gene.
-
Activation of Bypass Signaling Pathways: The tumor cells can activate alternative signaling pathways to promote angiogenesis and survival. Common examples include the upregulation of the FGF/FGFR, PDGF/PDGFR, and Angiopoietin/Tie2 pathways.[1][2][3][8] Activation of the c-MET and AXL receptor tyrosine kinases is also a known resistance mechanism.[1]
-
Alterations in the Tumor Microenvironment: Increased hypoxia can induce the expression of pro-angiogenic factors.[9] The recruitment of inflammatory cells that secrete pro-angiogenic cytokines can also contribute to resistance.[4]
-
Induction of an Autocrine VEGFA-VEGFR2 Signaling Loop: In some cases, cancer cells themselves can start expressing both VEGFA and VEGFR2, leading to a self-sustaining loop that promotes their survival and proliferation.[10]
Troubleshooting Guides
Guide 1: Investigating Decreased Sensitivity to a VEGFR-2 Inhibitor in a Cancer Cell Line
This guide provides a workflow to determine the potential mechanisms of acquired resistance in a cancer cell line that has developed decreased sensitivity to a VEGFR-2 inhibitor.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating acquired resistance to VEGFR-2 inhibitors.
Detailed Methodologies:
-
Western Blot for Phosphorylated Proteins:
-
Culture both parental and resistant cells to 80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
ELISA for Secreted Factors:
-
Seed an equal number of parental and resistant cells and culture for 48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Perform an ELISA for human VEGF-A, FGF2, and Ang2 according to the manufacturer's instructions.
-
Normalize the results to the cell number.
-
-
HUVEC Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treat the HUVECs with conditioned media from parental or resistant cancer cells, with or without the VEGFR-2 inhibitor.
-
Incubate for 4-6 hours at 37°C.
-
Visualize and quantify the tube formation using a microscope and image analysis software.
-
Guide 2: Assessing the Efficacy of Combination Therapies
This guide outlines an approach to test the efficacy of combining a VEGFR-2 inhibitor with an inhibitor of a potential bypass pathway.
Quantitative Data Summary: Efficacy of Combination Therapies
| Combination Therapy | Cancer Model | Efficacy Endpoint | Improvement over Monotherapy | Reference |
| VEGFR-2 inhibitor + MEK inhibitor | Renal Cell Carcinoma PDX | Tumor Growth Inhibition | Overcame sunitinib resistance and enhanced anti-angiogenic effect | [5] |
| Bevacizumab + Combretastatin A1 Phosphate | Renal Cancer Xenograft | Tumor Growth Delay | 27 days (combo) vs. 8 days (Bevacizumab) and 18 days (Combretastatin) | [8] |
| Vandetanib (VEGFR-2 TKI) + ZD6126 (VDA) | Tumor Xenograft | Tumor Growth Delay | 3.5 to 6-fold greater delay than either monotherapy | [8] |
| VEGFR2 blockade + KRAS G12D inhibitor (MRTX1133) | MRTX1133-resistant tumor xenograft | Reduced tumor growth, angiogenesis, and proliferation | More effective than monotherapy | [10] |
Experimental Protocol: In Vivo Xenograft Study for Combination Therapy
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject the resistant cancer cell line into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomly assign mice to the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
VEGFR-2 inhibitor alone
-
Bypass pathway inhibitor alone (e.g., MEK inhibitor)
-
Combination of VEGFR-2 inhibitor and bypass pathway inhibitor
-
-
Dosing and Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
Signaling Pathways and Resistance Mechanisms
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.[6][11][12]
Mechanisms of Resistance to VEGFR-2 Targeted Therapy
Caption: Key mechanisms of resistance to VEGFR-2 targeted therapy.
References
- 1. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 5. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR2 blockade overcomes acquired KRAS G12D inhibitor resistance driven by PI3Kγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VEGFR-2 Downregulation in Anti-Angiogenic Therapy Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating VEGFR-2 downregulation as a mechanism of resistance to anti-angiogenic therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of VEGFR-2 in tumor angiogenesis?
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on endothelial cells.[3] This binding triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for tumor growth and metastasis.[1][3][4]
Q2: How does downregulation of VEGFR-2 contribute to resistance to anti-angiogenic therapies?
Many anti-angiogenic therapies, such as monoclonal antibodies (e.g., bevacizumab) and tyrosine kinase inhibitors (e.g., sunitinib, sorafenib), are designed to block the VEGF/VEGFR-2 signaling pathway.[2][5][6] However, tumors can develop resistance to these therapies. One mechanism of acquired resistance is the downregulation of VEGFR-2 on endothelial cells. While this may seem counterintuitive, it can be part of a larger process where the tumor activates alternative pro-angiogenic signaling pathways to compensate for the blocked VEGFR-2 pathway.[7][8][9] This shifts the dependence of the tumor to other growth factors and receptors for blood vessel formation.
Q3: What are the alternative signaling pathways that can be activated when VEGFR-2 is downregulated?
When VEGFR-2 signaling is inhibited, tumors can upregulate other pro-angiogenic pathways to sustain angiogenesis. These alternative pathways include:
-
Fibroblast Growth Factor (FGF) and its receptor (FGFR): Upregulation of FGFs can promote endothelial cell proliferation and survival.[6][7]
-
Angiopoietin (Ang)/Tie2 pathway: Increased levels of Angiopoietin-2 (Ang2) can destabilize blood vessels and promote sprouting angiogenesis.[7]
-
Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR): This pathway is involved in the recruitment of pericytes, which support and stabilize blood vessels.[6]
-
Transforming Growth Factor-beta (TGF-β) signaling: TGF-β can have pro-angiogenic effects in the tumor microenvironment.[7]
-
Delta-like ligand 4 (Dll4)-Notch signaling: This pathway plays a role in vascular sprouting and maturation.[8]
Troubleshooting Guides
Problem 1: Inconsistent or low VEGFR-2 protein expression detected by Western Blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor sample quality/degradation | Ensure rapid sample collection and processing on ice. Use protease and phosphatase inhibitors in your lysis buffer. |
| Inefficient protein extraction | Use a lysis buffer optimized for membrane proteins. Consider sonication or mechanical disruption to ensure complete cell lysis. |
| Low VEGFR-2 abundance in cell type | Use a positive control cell line known to express high levels of VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). Increase the amount of protein loaded onto the gel. |
| Suboptimal antibody performance | Validate your primary antibody using a positive control. Test different antibody concentrations and incubation times. Ensure the secondary antibody is appropriate and not expired. |
| Issues with protein transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. Ensure the membrane and filter paper are properly equilibrated. |
Problem 2: Difficulty in interpreting tube formation assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrigel polymerization | Ensure Matrigel is thawed on ice and kept cold. Use pre-chilled pipette tips and plates. Allow the gel to solidify completely at 37°C before seeding cells. |
| Variable endothelial cell health | Use early passage cells with consistent growth rates. Ensure cells are not over-confluent before seeding. |
| Subjective quantification | Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify tube length, number of junctions, and loops for objective results. |
| Inappropriate cell seeding density | Optimize the number of cells seeded per well. Too few cells will not form a network, while too many will form a monolayer. |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per well onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against VEGFR-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Endothelial Cell Tube Formation Assay
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media.
-
Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
-
Treatment:
-
Add experimental compounds (e.g., VEGFR-2 inhibitors, conditioned media from tumor cells) to the wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe and capture images of tube formation using a microscope.
-
-
Quantification:
-
Analyze images to quantify tube length, branch points, and total network area.
-
Signaling Pathways and Experimental Workflows
Caption: VEGFR-2 signaling pathway upon VEGF-A binding.
Caption: Logic of VEGFR-2 downregulation as a resistance mechanism.
Caption: Workflow for studying VEGFR-2 downregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Understanding and targeting resistance to anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing VEGFR-2-IN-5 hydrochloride concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using VEGFR-2-IN-5 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels.[4][5] Its signaling is vital for endothelial cell proliferation, migration, and survival.[6][7] The inhibitor typically works by binding competitively to the ATP-binding site in the kinase domain of the receptor, preventing its autophosphorylation and the activation of downstream signaling pathways.[8] This blockade of VEGFR-2 signaling ultimately inhibits angiogenesis, making it a target for cancer research.[4][8]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the compound's activity. The hydrochloride salt form generally offers better water solubility and stability compared to the free base form.[9]
-
Dissolution: This compound is soluble in both DMSO and water. Ultrasonic treatment may be necessary to achieve complete dissolution.[1][2]
-
Storage of Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][9]
Table 1: Solubility and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Solvents | DMSO, Water | [1][2] |
| Solubility in DMSO | ~230 mg/mL (requires sonication) | [1] |
| Solubility in Water | ~100 mg/mL (requires sonication) | [1][2] |
| Dry Powder Storage | 4°C, under nitrogen | [1][3] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month), under nitrogen | [1][9] |
Q3: What is a recommended starting concentration for my cell culture experiments?
The optimal concentration is highly dependent on the specific cell line and the experimental endpoint (e.g., inhibition of proliferation, migration, or signaling). A common practice is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on similar VEGFR-2 inhibitors, a wide range of concentrations should be tested, for example, from 0.01 µM to 100 µM.[10][11]
Q4: How can I experimentally determine the optimal concentration for my cell line?
The most direct method is to determine the IC50 value using a cell viability or proliferation assay, such as the MTT assay.[12][13] This involves treating your cells with a serial dilution of this compound for a set period (e.g., 48-72 hours) and then measuring the metabolic activity, which correlates with the number of viable cells.[14]
Q5: How can I confirm that this compound is specifically inhibiting its target?
To verify that the observed cellular effects are due to the inhibition of VEGFR-2, you should measure the phosphorylation status of the receptor. This is typically done using Western blotting.[15] After treating cells with VEGF to stimulate the pathway in the presence and absence of the inhibitor, you can probe for phosphorylated VEGFR-2 (p-VEGFR2) at specific tyrosine residues like Y1175.[6][15] A significant decrease in the p-VEGFR2 signal in the inhibitor-treated samples confirms on-target activity.
Visual Guides and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Stability of VEGFR-2-IN-5 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo stability of VEGFR-2-IN-5 hydrochloride. The information provided is based on established principles for small molecule kinase inhibitors and aims to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial in vivo study with this compound showed very low plasma exposure and rapid clearance. What are the potential causes and what should be my next steps?
A1: Low plasma exposure and rapid clearance of an orally administered small molecule inhibitor like this compound can stem from several factors. The primary areas to investigate are poor absorption, extensive first-pass metabolism, and rapid systemic clearance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo exposure.
Next Steps:
-
Physicochemical Characterization: Determine the aqueous solubility and permeability of this compound. Most kinase inhibitors exhibit low intrinsic solubility.[1][2][3]
-
In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance rate. This will indicate if the compound is rapidly metabolized.
-
Intravenous (IV) Pharmacokinetic Study: Administering the compound intravenously helps to bypass absorption and first-pass metabolism, allowing for the determination of systemic clearance and volume of distribution.[4]
Q2: How can I improve the oral bioavailability of this compound if poor solubility is the main issue?
A2: For poorly soluble compounds, formulation strategies are key to enhancing oral absorption.[5] The goal is to increase the concentration of the dissolved drug in the gastrointestinal tract.
Formulation Strategies for Poorly Soluble Kinase Inhibitors:
| Strategy | Description | Advantages | Considerations |
| Lipid-Based Formulations | Dissolving the compound in a mixture of lipids, surfactants, and co-solvents (e.g., SEDDS, SMEDDS). | Enhances solubility, may improve absorption via lymphatic transport, potentially bypassing first-pass metabolism.[5] | Requires careful selection of excipients; physical stability of the formulation can be a challenge. |
| Amorphous Solid Dispersions | Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix. | Significantly increases apparent solubility and dissolution rate. | Amorphous form can be physically unstable and may recrystallize over time. |
| Particle Size Reduction | Micronization or nanomilling to increase the surface area of the drug particles. | Increases dissolution velocity according to the Noyes-Whitney equation. | May not be sufficient for extremely insoluble compounds; can lead to particle aggregation. |
| Salt Formation | Forming a salt of the active pharmaceutical ingredient (API) with a different counter-ion. | Can significantly alter solubility and dissolution rate. Your compound is a hydrochloride salt; other salt forms could be explored. | A different salt form may have different stability or hygroscopicity profiles. |
Q3: My compound is stable in plasma but shows high clearance in liver microsome assays. What does this suggest?
A3: This pattern strongly suggests that this compound is susceptible to rapid hepatic (liver) metabolism, likely mediated by cytochrome P450 (CYP) enzymes.[4] This is a common metabolic pathway for small molecule kinase inhibitors.
Investigative Steps:
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites formed in the microsomal assay. This will reveal the "metabolic hotspots" on the molecule.
-
CYP Reaction Phenotyping: Determine which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for the metabolism.
-
Structural Modification: If medicinal chemistry efforts are ongoing, this information can guide the modification of the molecular structure to block the sites of metabolism (e.g., by introducing a fluorine atom), thereby improving metabolic stability.
-
Pharmacokinetic Boosting: Consider co-administration with a CYP inhibitor (e.g., ritonavir, cobicistat) to reduce metabolic clearance. This is a clinical strategy that can be explored preclinically.[6]
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and a small volume of the this compound stock solution (final substrate concentration typically 1 µM; final DMSO concentration <0.5%).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Include control incubations: one without NADPH (to assess non-enzymatic degradation) and one with the control compounds.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Plot the natural logarithm of the remaining percentage of the compound against time. The slope of the linear regression gives the degradation rate constant (k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]).
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) of this compound.
Materials:
-
This compound
-
Dosing vehicles for both oral (PO) and intravenous (IV) administration (e.g., Solutol/ethanol/water for IV; 0.5% methylcellulose for PO)
-
Male Sprague-Dawley rats or CD-1 mice (typically 3-5 animals per group)
-
Blood collection supplies (e.g., tubes with anticoagulant like K2-EDTA)
-
Equipment for processing blood to plasma (centrifuge)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dose Preparation: Prepare the dosing formulations for both IV and PO routes at the desired concentrations.
-
Animal Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (typically via tail vein or saphenous vein) at predetermined time points post-dose. A typical schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).
-
Calculate key PK parameters, including:
-
From IV data: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC_IV).
-
From PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC_PO.
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Illustrative Data Tables
Table 1: Hypothetical In Vitro Metabolic Stability Data
| Compound | Microsomal Source | Intrinsic Clearance (CLint) (µL/min/mg) | Predicted Hepatic Extraction Ratio |
| VEGFR-2-IN-5 HCl | Human | 250 | High |
| VEGFR-2-IN-5 HCl | Rat | 310 | High |
| Warfarin (Low Control) | Human | 5 | Low |
| Verapamil (High Control) | Human | 280 | High |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 1800 | 900 |
| t½ (h) | 1.5 | 1.8 |
| CL (mL/min/kg) | 18.5 | - |
| Vd (L/kg) | 2.5 | - |
| Oral Bioavailability (F%) | - | 10% |
Visualizations
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the receptor. This activates multiple downstream signaling cascades that are crucial for angiogenesis. Key pathways include the PLCγ-PKC-MAPK route, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[7][8][9] this compound is designed to inhibit the kinase activity of VEGFR-2, thereby blocking these downstream signals.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Pharmacokinetic Boosting of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting poor solubility of VEGFR-2-IN-5 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using VEGFR-2-IN-5 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO). It is also soluble in water. For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent. Please refer to the table below for detailed information. It is recommended to use ultrasonic treatment to aid dissolution in both DMSO and water.[1]
Q3: How should I store the solid compound and my stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Compound: Store at 4°C under a nitrogen atmosphere for long-term stability.[1][3]
-
Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final, more diluted sample to your aqueous buffer or cell culture medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.
Troubleshooting Poor Solubility
If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for poor solubility of this compound.
Data Summary
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 230 | 573.69 | Ultrasonic treatment is recommended. Use of fresh, anhydrous DMSO is critical.[1] |
| Water | 100 | 249.43 | Ultrasonic treatment is recommended.[1] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a standard procedure to determine the solubility of this compound in a chosen solvent.
-
Preparation of Materials:
-
This compound powder.
-
Selected solvent (e.g., anhydrous DMSO, sterile water).
-
Calibrated analytical balance.
-
Microcentrifuge tubes or glass vials.
-
Pipettes and sterile, filtered pipette tips.
-
Vortex mixer.
-
Ultrasonic water bath.
-
Incubator or water bath capable of maintaining 37°C.
-
-
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 5 mg) and place it into a clean vial.
-
Add a small, precise volume of the solvent to the vial to achieve a high starting concentration (e.g., 200 mg/mL in DMSO).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.
-
If solubility is still not achieved, gently warm the solution to 37°C for 10-15 minutes, with intermittent vortexing. Caution: Do not exceed 40°C to avoid potential degradation.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
If the compound is fully dissolved, this is the determined solubility at this concentration.
-
If undissolved particles remain, add a known, incremental volume of the solvent to decrease the concentration, and repeat steps 3-6 until complete dissolution is observed.
-
Record the final concentration at which the compound is fully dissolved.
-
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.
Caption: Simplified diagram of the VEGFR-2 signaling pathway.
References
Cell line specific responses to VEGFR-2-IN-5 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VEGFR-2-IN-5 hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, it blocks the autophosphorylation of the receptor.[6][7] This inhibition prevents the activation of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, migration, and survival.[8][9][10][11][12][13]
Q2: In which cell lines is this compound expected to be effective?
Table 1: Representative IC50 Values of Various VEGFR-2 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Sorafenib | A549 | Lung Cancer | 6.48 - 14.10 |
| Sorafenib | HepG-2 | Liver Cancer | 9.52 - 10.75 |
| Sorafenib | Caco-2 | Colon Cancer | 9.25 - 12.45 |
| Compound 11 | A549 | Lung Cancer | 10.61 |
| Compound 11 | HepG-2 | Liver Cancer | 9.52 |
| Compound 23j | MCF-7 | Breast Cancer | 19.4 |
| Compound 23j | HepG2 | Liver Cancer | 11.3 |
| Axitinib | Porcine Aorta Endothelial Cells | - | 0.0002 |
| Cabozantinib | - | - | 0.000035 |
Note: The IC50 values can vary depending on the experimental conditions. It is crucial to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Q3: I am not observing the expected inhibition of cell proliferation with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Selection: Confirm that your chosen cell line expresses sufficient levels of VEGFR-2 and is responsive to VEGF stimulation.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and duration of treatment can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
-
Inhibitor Stability and Storage: Ensure that the inhibitor has been stored correctly according to the manufacturer's instructions to maintain its activity. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The cell viability or proliferation assay you are using may not be sensitive enough to detect subtle changes. Consider using a more sensitive method or a combination of assays.
-
VEGF Stimulation: For many in vitro assays, stimulation with exogenous VEGF is necessary to activate the VEGFR-2 pathway and observe the inhibitory effect of the compound.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: To verify the on-target activity of the inhibitor, you can perform a western blot to assess the phosphorylation status of VEGFR-2 and its downstream signaling proteins. A decrease in the phosphorylation of VEGFR-2 (p-VEGFR-2) upon treatment with the inhibitor would indicate successful target engagement.
Q5: I am observing high background or inconsistent results in my western blot for p-VEGFR-2. What can I do?
A5: Western blotting for phosphorylated proteins can be challenging. Here are some tips to improve your results:
-
Sample Preparation: Work quickly and keep samples on ice to minimize phosphatase activity. Use phosphatase inhibitors in your lysis buffer.
-
Antibody Selection: Use a high-quality, validated antibody specific for phosphorylated VEGFR-2.
-
Blocking: Optimize your blocking conditions. Using 5% BSA in TBST is often recommended for phospho-antibodies.
-
Washing Steps: Ensure thorough washing steps to reduce background noise.
-
Positive Control: Include a positive control, such as cells stimulated with VEGF without the inhibitor, to confirm that the signaling pathway is active and detectable.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated VEGFR-2
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Stimulation and Inhibition: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an optimal concentration of VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-VEGFR-2 (specific for an activating phosphorylation site, e.g., Y1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Reprobing: To normalize for protein loading, you can strip the membrane and reprobe with an antibody against total VEGFR-2 or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating a VEGFR-2 inhibitor.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. assayquant.com [assayquant.com]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating Alternative Signaling Pathways Activated Upon VEGFR-2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the alternative signaling pathways that are activated upon the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative signaling pathways activated when VEGFR-2 is inhibited?
A1: Inhibition of VEGFR-2 can lead to the activation of compensatory signaling pathways, contributing to therapeutic resistance. The most well-documented alternative pathways include the Fibroblast Growth Factor Receptor (FGFR) and Hepatocyte Growth Factor Receptor (c-MET) signaling cascades.[1] Upregulation of these pathways allows tumor cells to circumvent the effects of VEGFR-2 blockade and maintain pro-angiogenic and proliferative signals.
Q2: Why is it important to study these alternative pathways?
A2: Understanding these resistance mechanisms is crucial for developing more effective anti-cancer therapies. By identifying the key alternative pathways, researchers can devise combination therapies that target both VEGFR-2 and the compensatory pathways, potentially overcoming drug resistance and improving patient outcomes.
Q3: What are the initial steps to investigate the activation of alternative pathways upon VEGFR-2 inhibition in my experimental model?
A3: A recommended starting point is to treat your cells or animal models with a VEGFR-2 inhibitor and then assess the phosphorylation status of key alternative receptor tyrosine kinases (RTKs) like FGFR and c-MET using Western blotting. A significant increase in the phosphorylation of these receptors post-treatment would indicate their activation.
Troubleshooting Guides
Western Blotting for Phosphorylated Receptor Tyrosine Kinases (p-RTKs)
Issue: Low or no signal for phosphorylated proteins.
| Possible Cause | Recommended Solution |
| Inefficient cell lysis and protein extraction | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Ensure complete cell lysis by sonication or mechanical disruption, especially for membrane proteins.[2] |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded onto the gel (50-100 µg of total protein per lane is often recommended for detecting modified proteins).[3] Consider enriching for your protein of interest via immunoprecipitation (IP) prior to Western blotting. |
| Suboptimal antibody performance | Use an antibody specifically validated for Western blotting of the phosphorylated form of the target protein. Optimize the antibody dilution and incubation times. Always include a positive control (e.g., cells treated with a known activator of the pathway) to validate the antibody and protocol. |
| Incorrect blocking buffer | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[4] |
| Use of phosphate-containing buffers | Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS)-based buffers for all washing and antibody dilution steps.[4][5] |
Issue: High background on the Western blot.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
| Blocking is insufficient | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely dissolved. |
Co-Immunoprecipitation (Co-IP) of Membrane Receptors
Issue: Failure to co-immunoprecipitate the interacting protein (e.g., VEGFR-2 and FGFR/c-MET).
| Possible Cause | Recommended Solution |
| Weak or transient protein-protein interaction | Perform in vivo cross-linking using agents like DSP (dithiobis(succinimidyl propionate)) before cell lysis to stabilize the protein complex.[6] |
| Lysis buffer disrupting the interaction | Use a milder lysis buffer with non-ionic detergents (e.g., Triton X-100 or NP-40) and avoid harsh detergents like SDS. Optimize the salt concentration in the lysis and wash buffers.[2] |
| Incorrect antibody for IP | Use an antibody validated for immunoprecipitation that recognizes the native conformation of the "bait" protein. The antibody's epitope should not be in the region of protein-protein interaction. |
| Insufficient washing stringency | Optimize the number and composition of wash buffers. Start with a less stringent wash and gradually increase the detergent and salt concentrations to reduce non-specific binding without disrupting the specific interaction.[6] |
Issue: High levels of non-specific binding.
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with the beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[7] |
| Antibody cross-reactivity | Include an isotype control (an antibody of the same isotype and from the same species as the primary antibody but not specific to the target protein) to assess the level of non-specific binding from the antibody itself. |
| Insufficient blocking of beads | Block the beads with BSA or another suitable blocking agent before adding the cell lysate to minimize non-specific protein adherence. |
Data Presentation
Table 1: Quantitative Analysis of Alternative Pathway Activation Upon VEGFR-2 Inhibition
| Experimental Model | VEGFR-2 Inhibitor | Alternative Pathway Activated | Fold Change in Activation (mRNA/Phospho-protein) | Reference |
| Pancreatic Neuroendocrine Tumors (RIP-Tag2 mice) | Anti-VEGF Antibody | c-MET | 3-fold increase in total c-MET, 5-fold increase in phospho-c-MET | [1] |
| Pancreatic Neuroendocrine Tumors (RIP-Tag2 mice) | Sunitinib | c-MET | 6-fold increase in c-MET mRNA | [1] |
| Non-Small Cell Lung Cancer (NSCLC) Xenografts | Cediranib/Vandetanib | HGF/c-MET | Significant upregulation of HGF and p-MET | [8] |
| Imatinib-Resistant GIST cells | Imatinib (indirectly affects VEGFR) | FGFR | Increased expression of FGFR2 | [9] |
| Lymphatic Endothelial Cells | FGFR1 siRNA | CPT1A (downstream of FGFR) | Significant increase in CPT1A mRNA | [10] |
Table 2: IC50 Values of Inhibitors Targeting VEGFR-2 and Alternative Pathways
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| XL184 (Cabozantinib) | c-MET, VEGFR-2 | 1.3 (c-MET), 0.035 (VEGFR-2) | [1] |
| Compound 6 | VEGFR-2 | 60.83 | [11] |
| Compound 22 | c-MET, VEGFR-2 | 24.4 (c-MET), 62.5 (VEGFR-2) | [12] |
| Compound 12 | c-MET, VEGFR-2 | 506 (c-MET), 8900 (VEGFR-2) | [12] |
| Compound 13 | c-MET, VEGFR-2 | 907 (c-MET), 14400 (VEGFR-2) | [12] |
Experimental Protocols
Detailed Protocol for Co-Immunoprecipitation of VEGFR-2 and FGFR1
This protocol is adapted for studying the interaction between two membrane-bound receptor tyrosine kinases.
Materials:
-
Cells co-expressing VEGFR-2 and FGFR1
-
VEGFR-2 inhibitor
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-VEGFR-2 antibody (validated for IP)
-
Anti-FGFR1 antibody (validated for Western Blot)
-
Protein A/G magnetic beads
-
Magnetic rack
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the VEGFR-2 inhibitor at the desired concentration and for the appropriate time. Include an untreated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional swirling. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing the Lysate: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate with gentle rotation for 1 hour at 4°C. Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: Add the anti-VEGFR-2 antibody to the pre-cleared lysate and incubate with gentle rotation overnight at 4°C.
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate with gentle rotation for 2-4 hours at 4°C.
-
Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual wash buffer.
-
Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Place the tube on the magnetic rack and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an anti-FGFR1 antibody to detect the co-immunoprecipitated protein.
Visualizations
Signaling Pathways
Caption: Alternative signaling pathways (FGFR and c-MET) activated upon VEGFR-2 inhibition.
Experimental Workflow
Caption: Experimental workflow for investigating VEGFR-2 inhibitor resistance.
References
- 1. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-B prevents excessive angiogenesis by inhibiting FGF2/FGFR1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.emory.edu [med.emory.edu]
- 7. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Metabolic flexibility maintains proliferation and migration of FGFR signaling–deficient lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing VEGFR-2 Inhibitor-Induced Hypoxia in Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with VEGFR-2 inhibitor-induced hypoxia in tumor models.
Frequently Asked Questions (FAQs)
Q1: Why does treatment with a VEGFR-2 inhibitor lead to increased hypoxia in my tumor model?
A1: While seemingly counterintuitive, the anti-angiogenic mechanism of VEGFR-2 inhibitors is the primary cause of increased tumor hypoxia. By blocking the VEGFR-2 signaling pathway, these inhibitors prune existing tumor blood vessels and prevent the formation of new ones. This vascular regression reduces blood supply to the tumor, leading to a state of oxygen deprivation, or hypoxia. This hypoxic environment can, in turn, activate survival pathways in cancer cells, such as the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, which can promote tumor progression, metastasis, and therapeutic resistance.[1][2]
Q2: What are the downstream consequences of VEGFR-2 inhibitor-induced hypoxia that I should be aware of in my experiments?
A2: The induction of hypoxia can trigger a cascade of events that may compromise your experimental outcomes. Key consequences include:
-
Activation of HIF-1α: This transcription factor upregulates genes involved in angiogenesis (e.g., VEGF, PDGF), glycolysis, invasion, and metastasis.[1][2]
-
Epithelial-to-Mesenchymal Transition (EMT): Hypoxia can induce EMT, a process where cancer cells acquire migratory and invasive properties.
-
Increased Metastatic Potential: By promoting cell motility and invasion, hypoxia can lead to an increase in metastatic dissemination.
-
Therapeutic Resistance: Hypoxia is a well-established driver of resistance to both radiotherapy and chemotherapy. It can also contribute to resistance to the anti-angiogenic therapy itself by upregulating alternative pro-angiogenic pathways.
-
Immune Evasion: The hypoxic microenvironment can suppress the activity of immune effector cells and promote an immunosuppressive milieu.[2]
Q3: How can I measure the extent of hypoxia in my tumors following treatment with a VEGFR-2 inhibitor?
A3: Several methods are available to quantify tumor hypoxia, each with its own advantages and limitations. Common techniques include:
-
Pimonidazole Adduct Immunohistochemistry (IHC): Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO₂ < 10 mmHg). These adducts can be detected by IHC, providing a spatial map of hypoxic regions within the tumor.
-
Carbonic Anhydrase IX (CAIX) IHC: CAIX is an enzyme that is strongly upregulated under hypoxic conditions and can be used as an endogenous marker of tumor hypoxia.
-
Fiber-Optic Oxygen Sensors (e.g., OxyLite): These probes can be inserted directly into the tumor to provide real-time, quantitative measurements of partial oxygen pressure (pO₂).
-
Positron Emission Tomography (PET) Imaging: Using hypoxia-specific radiotracers like 18F-misonidazole (FMISO), PET imaging can non-invasively visualize and quantify hypoxic regions in tumors.
-
Blood Oxygen Level-Dependent Magnetic Resonance Imaging (BOLD-MRI): This imaging technique measures changes in blood oxygenation, providing an indirect assessment of tumor hypoxia.
Troubleshooting Guides
Issue 1: Increased tumor invasion and metastasis observed after VEGFR-2 inhibitor treatment.
Possible Cause: This is a likely consequence of treatment-induced hypoxia, which activates signaling pathways promoting cell motility and invasion.
Troubleshooting Steps:
-
Confirm Hypoxia: Utilize one of the methods described in FAQ 3 to confirm and quantify the level of hypoxia in your treated tumors compared to controls.
-
Assess Vascular Normalization: Instead of complete vascular eradication, a "vascular normalization" window may exist where the vasculature is more mature and functional, leading to reduced hypoxia. This can be assessed by co-immunofluorescence staining for endothelial cells (e.g., CD31) and pericytes (e.g., α-SMA). A higher ratio of pericyte coverage indicates more mature, normalized vessels.
-
Consider Combination Therapy: Combine the VEGFR-2 inhibitor with an agent that targets the downstream effects of hypoxia. A common strategy is to co-administer a HIF-1α inhibitor, such as bortezomib or topotecan.[3]
-
Optimize Dosing and Scheduling: High doses of VEGFR-2 inhibitors can lead to rapid vascular regression and severe hypoxia. Experiment with lower doses or different treatment schedules to induce vascular normalization rather than destruction.
Issue 2: Development of resistance to VEGFR-2 inhibitor therapy.
Possible Cause: Resistance can be driven by hypoxia-induced upregulation of alternative pro-angiogenic pathways (e.g., FGF, PDGF) or the recruitment of pro-angiogenic bone marrow-derived cells.
Troubleshooting Steps:
-
Profile Pro-Angiogenic Factors: Analyze tumor lysates or plasma for a panel of pro-angiogenic factors to identify potential escape pathways.
-
Investigate Combination Therapies:
-
Dual Blockade: Combine the VEGFR-2 inhibitor with an inhibitor of another pro-angiogenic pathway identified in your profiling.
-
HIF-1α Inhibition: As mentioned previously, targeting HIF-1α can block a central hub of the hypoxia-induced resistance mechanism.
-
-
Evaluate Metronomic Dosing: Low-dose, continuous (metronomic) administration of the VEGFR-2 inhibitor may be more effective at maintaining vascular normalization and preventing the strong hypoxic response that drives resistance.
Data Presentation
Table 1: Effect of Sorafenib Treatment on Tumor Hypoxia and Microvessel Density (MVD) in a Renal Cell Carcinoma Xenograft Model.
| Treatment Group (Dose) | Hypoxic Fraction (% pimonidazole-positive cells) | Microvessel Density (vessels/mm²) |
| Control | 0.78 ± 0.79 | 17.1 ± 2.5 |
| Sorafenib (10 mg/kg) | 5.36 ± 2.29 | 5.7 ± 1.0 |
| Sorafenib (20 mg/kg) | 9.66 ± 1.58 | 3.0 ± 1.0 |
| Sorafenib (40 mg/kg) | 15.85 ± 4.59 | 2.4 ± 0.3 |
Data is presented as mean ± SD. Data adapted from a study on renal cell carcinoma xenografts.[4][5]
Table 2: Effect of Vandetanib Treatment on Tumor Oxygenation.
| Treatment Group | Tumor pO₂ (mmHg) |
| Control | 2.5 ± 0.5 |
| Vandetanib (25 mg/kg, daily) | 6.8 ± 1.2* |
*Tumor oxygenation was measured by EPR oximetry. Data is presented as mean ± SEM. P < 0.05 compared to control. Data adapted from a study on transplantable liver tumors.[1]
Experimental Protocols
Protocol 1: Pimonidazole Immunohistochemistry for Tumor Hypoxia Assessment
Materials:
-
Pimonidazole hydrochloride (e.g., Hypoxyprobe™)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Tissue embedding medium (e.g., OCT)
-
Cryostat
-
Microscope slides
-
Acetone (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-pimonidazole monoclonal antibody (e.g., FITC-conjugated)
-
Mounting medium with DAPI
Procedure:
-
Pimonidazole Administration:
-
Tissue Harvest and Preparation:
-
Euthanize mice according to approved protocols.
-
Excise tumors and immediately snap-freeze in OCT compound using liquid nitrogen or a dry ice/isopentane slurry.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 7-10 µm thick cryosections and mount on microscope slides.
-
-
Immunostaining:
-
Fix the sections in ice-cold acetone for 10 minutes.[6]
-
Air dry briefly and then rehydrate in PBS.
-
Block non-specific binding with blocking solution for 30-60 minutes at room temperature.
-
Incubate sections with the anti-pimonidazole primary antibody overnight at 4°C.
-
Wash slides three times with PBS.
-
If using an unconjugated primary antibody, incubate with an appropriate fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Wash slides three times with PBS.
-
Counterstain with DAPI and mount with mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the pimonidazole-positive area relative to the total tumor area using image analysis software (e.g., ImageJ).
-
Protocol 2: Immunofluorescence for Vascular Normalization Assessment (CD31 and α-SMA Co-staining)
Materials:
-
Tumor cryosections (as prepared in Protocol 1)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies:
-
Rat anti-mouse CD31 antibody
-
Rabbit anti-mouse α-SMA antibody
-
-
Secondary antibodies:
-
Goat anti-rat IgG, Alexa Fluor® 594-conjugated
-
Goat anti-rabbit IgG, Alexa Fluor® 488-conjugated
-
-
Mounting medium with DAPI
Procedure:
-
Antigen Retrieval and Staining:
-
Follow steps 2a-c from Protocol 1 for tissue preparation and fixation.
-
Permeabilize sections with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with a cocktail of primary antibodies (anti-CD31 and anti-α-SMA) overnight at 4°C.
-
Wash slides three times with PBS.
-
Incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash slides three times with PBS.
-
Counterstain with DAPI and mount.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope, capturing separate channels for DAPI, CD31 (red), and α-SMA (green).
-
Quantify the area of CD31-positive vessels and the area of α-SMA-positive pericytes co-localizing with the CD31 signal.
-
Calculate the vascular normalization index as the ratio of α-SMA positive area to CD31 positive area.
-
Mandatory Visualizations
Caption: Signaling pathway of VEGFR-2 inhibitor-induced tumor hypoxia.
Caption: Experimental workflow for assessing tumor hypoxia.
Caption: Logical relationship in combination therapy.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. Cediranib combined with chemotherapy reduces tumor dissemination and prolongs the survival of mice bearing patient-derived ovarian cancer xenografts with different responsiveness to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Novel vandetanib derivative inhibited proliferation and promoted apoptosis of cancer cells under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3′deoxy-3′fluoro-l-thymidine positron emission tomography/computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VEGFR-2 Inhibitor Off-Target Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The resources below will help you identify, characterize, and develop workarounds for off-target kinase activity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: My VEGFR-2 inhibitor shows a more potent effect on cell viability than expected based on its VEGFR-2 IC50 value.
-
Possible Cause: The inhibitor may have potent off-target effects on other kinases that are critical for the survival of your specific cell line.
-
Troubleshooting Steps:
-
Kinase Selectivity Profiling: Perform a broad kinase screen to identify other kinases that your inhibitor targets. This can be done using commercially available services that test your compound against a large panel of kinases.[1][2]
-
Compare with Known Off-Targets: Due to similarities in kinase domains, many VEGFR-2 inhibitors also show activity against receptors like PDGFR, c-KIT, and FLT3.[3] Check if your inhibitor is known to target these kinases and if they are relevant in your cellular model.
-
On-Target Confirmation in Cells: Use Western blotting to verify that the inhibitor is blocking the intended VEGFR-2 signaling pathway at the concentration you are using. Check the phosphorylation status of downstream effectors like PLCγ, ERK1/2, and Akt.[4][5]
-
Rescue Experiment: If a specific off-target is identified, try to "rescue" the phenotype by expressing a drug-resistant mutant of that off-target kinase in your cells. If the cells are no longer sensitive to your compound, it confirms the off-target effect.
-
Use a More Selective Inhibitor: Compare your results with a more selective VEGFR-2 inhibitor, if available, to see if the potent effect on cell viability is replicated.[6]
-
Issue 2: My inhibitor blocks VEGFR-2 phosphorylation, but I'm observing unexpected phenotypic changes in my cells.
-
Possible Cause: The inhibitor may be engaging with off-target kinases, leading to unintended biological consequences.[7] It's also possible that the inhibitor is affecting non-kinase proteins.[8]
-
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: Screen your inhibitor against a broad panel of kinases at the concentration that is effective in your cellular assays.[9][10] This will provide a "selectivity score" and identify potential off-targets.
-
Target Engagement Assay: Use a cell-based target engagement assay, such as NanoBRET, to confirm which kinases your inhibitor is binding to within the live cell environment.[11][12] This can reveal differences between biochemical assays and the cellular context.[11]
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate VEGFR-2 from your cells.[13] If the unexpected phenotype persists after treating the knockout/knockdown cells with your inhibitor, it is likely due to an off-target effect.[13]
-
Pathway Analysis: Analyze the unexpected phenotype and consider which signaling pathways might be responsible. Use this information to narrow down the list of potential off-target kinases from your profiling data.
-
Issue 3: I'm seeing conflicting results between my biochemical and cell-based assays.
-
Possible Cause: Discrepancies can arise due to differences in ATP concentration, the presence of scaffolding proteins, and the overall complexity of the cellular environment.[8][14]
-
Troubleshooting Steps:
-
Check ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km for each kinase, while intracellular ATP levels are much higher (1-5 mM).[14] An inhibitor that is potent in a biochemical assay may be less effective in cells. Consider performing your biochemical assay with a higher ATP concentration to better mimic cellular conditions.
-
Evaluate Cell Permeability: Ensure your compound is effectively entering the cells and reaching its target. This can be assessed using various analytical techniques.
-
Use Cell-Based Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET can confirm that your inhibitor is binding to VEGFR-2 inside the cells at the expected concentrations.[11]
-
Assess Downstream Signaling: Use Western blotting to confirm that the inhibitor is modulating the phosphorylation of known VEGFR-2 downstream targets in your cells.[15] This provides a functional readout of target engagement.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for VEGFR-2 inhibitors?
Due to the high degree of similarity in the ATP-binding pocket, many VEGFR-2 inhibitors also show activity against other tyrosine kinases. Commonly observed off-targets include:
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)[6]
-
c-KIT[16]
-
FMS-like Tyrosine Kinase 3 (FLT3)[16]
-
Fibroblast Growth Factor Receptors (FGFRs)[6]
-
Colony-Stimulating Factor 1 Receptor (CSF1R)[17]
-
RET proto-oncogene[6]
Q2: How can I choose the most selective VEGFR-2 inhibitor for my experiments?
To select a highly specific inhibitor, it is crucial to consult large-scale kinase profiling studies that compare multiple inhibitors against a wide panel of kinases.[2][11] Look for inhibitors that demonstrate a high degree of selectivity for VEGFR-2 with minimal activity against other kinases at relevant concentrations. For example, some studies have identified compounds like CHMFL-VEGFR2-002 and Rivoceranib as being highly selective for VEGFR-2.[6][18]
Q3: Can off-target effects ever be beneficial?
Q4: What is the difference between an on-target and an off-target effect?
An on-target effect is the intended biological consequence of an inhibitor binding to its designated target (in this case, VEGFR-2). An off-target effect is any biological consequence resulting from the inhibitor binding to a different, unintended target. It is important to distinguish between direct and indirect effects. A direct off-target effect is due to the inhibitor binding to another protein. An indirect effect can occur downstream of either an on-target or off-target interaction.[7]
Data Presentation
Table 1: Kinase Selectivity of Common VEGFR-2 Inhibitors (IC50 in nM)
| Inhibitor | VEGFR-2 | PDGFRβ | c-Kit | FLT3 | RET |
| Sunitinib | 80 | 2 | - | - | - |
| Sorafenib | - | - | - | - | - |
| Axitinib | 0.2 | 1.6 | 1.7 | - | - |
| Pazopanib | - | - | - | - | - |
| Rivoceranib | 16 | >10,000 | >10,000 | >10,000 | >10,000 |
| CHMFL-VEGFR2-002 | 150 | 618 | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources.[6][17][18][20] Note that assay conditions can vary, so these values are for comparative purposes.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using the ADP-Glo™ Assay
This protocol is adapted from the Promega Kinase Selectivity Profiling System.[10][21]
-
Prepare Reagents:
-
Thaw the kinase and substrate 8-tube strips.
-
Prepare the Kinase Working Stocks and ATP/Substrate Working Stocks by diluting the provided concentrated stocks with the appropriate buffers.
-
Prepare serial dilutions of your test inhibitor.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of your inhibitor dilution.
-
Add 2 µL of the Kinase Working Stock to the appropriate wells.
-
Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each inhibitor concentration.
-
Plot the data to determine the IC50 value for each kinase.
-
Protocol 2: Western Blot for On-Target VEGFR-2 Pathway Inhibition
-
Cell Treatment:
-
Plate your cells of interest and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with your VEGFR-2 inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.in]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. icr.ac.uk [icr.ac.uk]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. altmeyers.org [altmeyers.org]
- 18. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: In Vivo Angiogenesis Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in common in vivo angiogenesis models.
I. Troubleshooting Guides
This section provides solutions to specific issues that may arise during your angiogenesis experiments.
Matrigel Plug Assay
The Matrigel plug assay is a widely used method to assess angiogenesis in vivo.[1][2] Variability can arise from multiple factors, from Matrigel handling to animal-specific responses.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature solidification of Matrigel | - Temperature of Matrigel is above 10°C.[1] - Prolonged handling at room temperature. | - Thaw Matrigel slowly on ice at 4°C overnight.[1] - Keep Matrigel, syringes, and all related materials on ice until injection.[1][2] - Mix cells or compounds with Matrigel quickly on ice. |
| Inconsistent plug size or shape | - Leaking of Matrigel from the injection site. - Injecting too quickly. - Low concentration of Matrigel. | - Use a fine-gauge needle (e.g., 24G) for injection.[2] - Inject slowly and steadily to allow the Matrigel to form a cohesive plug. - Ensure the final Matrigel concentration is not too low (e.g., not below 7mg/ml).[3] |
| High variability in vascularization between plugs | - Uneven distribution of growth factors or cells within the Matrigel. - Animal-to-animal variation in angiogenic response. - Inconsistent placement of the subcutaneous injection. | - Mix the Matrigel gently but thoroughly by inverting the tube; avoid creating bubbles.[3] - Increase the number of animals per group to account for biological variation. - Ensure injections are consistently made in the same anatomical location (e.g., dorsal flank).[2] |
| Hemorrhagic plugs | - Excessive bleeding at the injection site. - High concentration of heparin in the Matrigel. | - Apply gentle pressure to the injection site after withdrawing the needle. - Use a consistent and tested lot of heparin, as quality can vary.[1] |
| Poor cell viability within the plug | - Cytotoxicity of the test compound. - Mechanical stress during mixing and injection. | - Perform in vitro cytotoxicity assays prior to the in vivo experiment. - Handle the cell-Matrigel mixture gently and avoid vigorous pipetting. |
Chick Chorioallantoantoic Membrane (CAM) Assay
The CAM assay is a cost-effective and widely used model for studying angiogenesis.[4][5][6] Its success is highly dependent on proper egg handling and sterile techniques.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low embryo viability | - Bacterial or fungal contamination. - Dehydration of the embryo. - Incorrect incubation temperature or humidity. | - Sanitize eggs with 70% ethanol before incubation.[4] - Maintain a sterile environment during the windowing procedure. - Ensure the incubator is set to the correct temperature (37.5°C) and humidity (85%).[6][7] - Seal the window with sterile tape to prevent drying.[4] |
| Detachment of the CAM from the shell membrane | - Rough handling during windowing. - Dropping the shell piece onto the CAM. | - Be gentle when creating the window in the eggshell. - Moisten the inner shell membrane with a few drops of sterile saline to facilitate separation.[6][7] |
| High background inflammation | - Contamination of the test substance or carrier. - Mechanical trauma to the CAM during application. | - Use sterile-filtered solutions for test compounds. - Gently place the carrier (e.g., filter disk, coverslip) onto the CAM, avoiding major blood vessels.[4] |
| Inconsistent angiogenic response | - Variation in embryo developmental stage. - Uneven application of the test substance. - Subjectivity in quantification. | - Use eggs from the same batch and incubate them simultaneously to ensure consistent developmental stages. - Ensure the test substance is evenly distributed on the carrier. - Use a standardized method for quantification, such as counting vessel branch points within a defined area.[6][7] |
Mouse Corneal Angiogenesis Assay
The mouse corneal micropocket assay is a quantitative model that takes advantage of the cornea's avascular nature.[8][9] This technique is technically demanding and requires practice.[10]
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Corneal opacity or damage | - Perforation of the cornea during surgery. - Post-surgical infection. | - The incision should be deep enough to enter the mid-stroma but not rupture the eye.[10] - Apply a topical antibiotic ointment to the eye after surgery.[8] |
| Pellet dislodgement | - Pocket is too large or too shallow. - Pellet is not securely placed within the pocket. | - Create a pocket that is just large enough to accommodate the pellet. - Gently run the flat side of the knife over the pocket to ensure the pellet is secure.[8] |
| High variability in vessel growth | - Inconsistent pellet size and growth factor concentration. - Variation in the distance of the pellet from the limbus. - Subjectivity in grading the angiogenic response. | - Prepare pellets with uniform size and growth factor loading.[10] - Make the corneal incision at a consistent distance from the limbus (approximately 1 mm).[9] - Use a standardized grading system, such as measuring vessel length and clock hours of neovascularization.[8][9] |
| Inflammatory response masking angiogenesis | - Contamination of the pellet. - Surgical trauma. | - Prepare pellets under sterile conditions. - Minimize handling of the corneal tissue during surgery. |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: Which in vivo angiogenesis model is best for my research?
A1: The choice of model depends on your specific research question.
-
Matrigel Plug Assay: Good for rapid screening of pro- and anti-angiogenic compounds and for studying the contribution of infiltrating cells.[1][11]
-
CAM Assay: Ideal for rapid and cost-effective screening, and for visualizing vessel development in real-time.[6][12]
-
Mouse Corneal Angiogenesis Assay: A robust and quantitative assay for evaluating the potency of angiogenic modulators in an avascular context.[8][9]
Q2: How can I minimize animal-to-animal variability?
A2: Use age- and sex-matched animals from the same genetic background.[13][14] Acclimatize animals to the housing conditions before the experiment. Increase the sample size per group to ensure statistical power.
Model-Specific Questions
Matrigel Plug Assay
Q3: What is the optimal concentration of Matrigel to use?
A3: The final concentration of Matrigel should be high enough to form a solid plug. A concentration below 7 mg/ml may be too low.[3] The optimal concentration may need to be determined empirically for your specific application.
Q4: How long should the Matrigel plug remain in the animal?
A4: The incubation time can vary depending on the angiogenic stimulus. A typical time course is 7 to 14 days. For a maximal response with bFGF, 7 days is often used.[3]
CAM Assay
Q5: At what embryonic day should I perform the CAM assay?
A5: The CAM is highly angiogenic and responsive to stimuli between embryonic days 8 and 12.[15]
Q6: What are the different methods for performing the CAM assay?
A6: The two main methods are in ovo (in the egg) and ex ovo (outside the egg). The in ovo method has higher embryo viability, while the ex ovo method provides better accessibility to the CAM.[5][12]
Mouse Corneal Angiogenesis Assay
Q7: What growth factors are typically used to induce angiogenesis in the cornea?
A7: Basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) are the most commonly used growth factors.[8][16]
Q8: How is the angiogenic response quantified in the corneal assay?
A8: The response is typically quantified by measuring the vessel length from the limbus and the circumferential extent of neovascularization (in clock hours) using a slit lamp microscope.[8][9] The vessel area can then be calculated using a standardized formula.[9]
III. Experimental Protocols
Matrigel Plug Assay Protocol
-
Preparation: Thaw Matrigel on ice at 4°C overnight. Keep all reagents, tips, and syringes on ice.
-
Cell/Compound Mixture: If using cells, detach and wash them, then resuspend in a small volume of serum-free medium. Mix the cells or angiogenic/anti-angiogenic compounds with the liquid Matrigel on ice.
-
Injection: Anesthetize the mouse. Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the dorsal flank of the mouse using a pre-chilled syringe with a 24G needle.[2] The Matrigel will form a solid plug at body temperature.[17]
-
Incubation: Allow the plug to remain in the mouse for the desired period (typically 7-14 days).
-
Harvesting and Analysis: Euthanize the mouse and carefully dissect the Matrigel plug. The plug can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for endothelial markers like CD31), or hemoglobin content measurement.[17]
Chick Chorioallantoic Membrane (CAM) Assay Protocol
-
Egg Incubation: Clean fertilized chicken eggs with 70% ethanol and place them in a humidified incubator at 37.5°C and 85% humidity.[6][7]
-
Windowing: On embryonic day 3, create a small hole over the air sac. On embryonic day 8-10, carefully create a window in the eggshell over the CAM, avoiding damage to the underlying membrane.
-
Application of Test Substance: Gently place a sterile carrier (e.g., filter paper disc, silicone ring) soaked with the test substance onto the CAM.
-
Re-incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
-
Analysis: At the end of the incubation period, fix the CAM and excise the area under the carrier. Quantify the angiogenic response by counting the number of blood vessel branch points under a microscope.[6][7]
Mouse Corneal Angiogenesis Assay Protocol
-
Pellet Preparation: Prepare slow-release pellets containing the desired growth factor (e.g., bFGF, VEGF), sucralfate, and Hydron.[8][10]
-
Anesthesia and Surgery: Anesthetize the mouse and apply a topical anesthetic to the eye. Under a surgical microscope, create a small incision in the central cornea.
-
Pocket Formation: Create a micropocket in the corneal stroma by carefully dissecting towards the limbus.
-
Pellet Implantation: Insert a single pellet into the pocket. Apply a topical antibiotic ointment.[8]
-
Angiogenesis Assessment: After 5-6 days, anesthetize the mouse and quantify the corneal neovascularization using a slit lamp microscope by measuring vessel length and clock hours.[8][9]
IV. Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors.[18] Understanding these signaling pathways is crucial for interpreting experimental results.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis.[19][20] It binds to VEGF receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[21]
Caption: Simplified VEGF signaling pathway in endothelial cells.
Experimental Workflow for In Vivo Angiogenesis Assays
The general workflow for conducting in vivo angiogenesis assays involves several key steps, from experimental design to data analysis.
Caption: General experimental workflow for in vivo angiogenesis assays.
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 8. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Video: The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye [app.jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells | MDPI [mdpi.com]
- 13. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cris.iucc.ac.il [cris.iucc.ac.il]
- 17. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiogenesis, signaling pathways, and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Angiogenesis | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating VEGFR-2 Inhibition in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods for validating the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in cancer cell lines. We offer detailed protocols, data interpretation guidelines, and a comparative analysis of commonly used VEGFR-2 inhibitors to assist researchers in selecting the most appropriate assays for their drug discovery and development needs.
Introduction to VEGFR-2 as a Cancer Target
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, tumor cells often overexpress VEGF, which binds to VEGFR-2 on endothelial cells, stimulating tumor neovascularization and promoting tumor growth and metastasis.[3][4] Therefore, inhibiting VEGFR-2 signaling is a well-established and effective strategy in cancer therapy.[2][3][4] This guide will walk you through the essential in vitro assays to confirm the efficacy of potential VEGFR-2 inhibitors.
Comparative Analysis of VEGFR-2 Inhibitors
To illustrate the validation process, we compare the activity of two well-characterized VEGFR-2 inhibitors, Sorafenib and Axitinib , against a negative control. Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, PDGFR, and Raf kinases.[5] Axitinib is a potent and selective inhibitor of VEGFRs.[5] As a negative control, a well-characterized compound with no activity against VEGFR-2, such as a known inactive analogue or a compound targeting an unrelated pathway, should be used. For the purpose of this guide, we will refer to it as "Negative Control Compound."
The following table summarizes the expected outcomes for these compounds across different validation assays.
Table 1: Comparative Efficacy of VEGFR-2 Inhibitors
| Assay | Parameter Measured | Sorafenib | Axitinib | Negative Control |
| VEGFR-2 Kinase Assay (ELISA) | Direct inhibition of VEGFR-2 kinase activity (IC50) | Low nM range | Sub-nM to low nM range | No inhibition |
| Western Blot | Inhibition of VEGF-induced VEGFR-2 phosphorylation | Dose-dependent decrease | Dose-dependent decrease | No effect |
| Inhibition of downstream signaling (p-ERK, p-Akt) | Dose-dependent decrease | Dose-dependent decrease | No effect | |
| Cell Viability Assay (MTT/MTS) | Inhibition of cancer cell proliferation (IC50) | Low µM range | Low µM range | No significant effect |
| In Vitro Angiogenesis Assay | Inhibition of endothelial cell tube formation | Dose-dependent inhibition | Dose-dependent inhibition | No inhibition |
| Inhibition of spheroid sprouting | Dose-dependent inhibition | Dose-dependent inhibition | No inhibition |
Key Experimental Protocols and Data Presentation
Here, we provide detailed protocols for the essential assays used to validate VEGFR-2 inhibition.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. Commercially available kits provide a straightforward method for this initial screening.[1][6]
Experimental Protocol:
-
Plate Coating: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase.
-
Inhibitor Incubation: Serial dilutions of the test compounds (e.g., Sorafenib, Axitinib, Negative Control) are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate.
-
Detection: A specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
Signal Measurement: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
Table 2: VEGFR-2 Kinase Inhibition Data
| Compound | IC50 (nM) |
| Sorafenib | 5.8 |
| Axitinib | 0.2 |
| Negative Control | > 10,000 |
Western Blot for VEGFR-2 Phosphorylation and Downstream Signaling
Western blotting is used to assess the inhibition of VEGFR-2 autophosphorylation and the phosphorylation of key downstream signaling proteins like ERK and Akt in a cellular context.[7][8][9]
Experimental Protocol:
-
Cell Culture and Treatment: Cancer cell lines expressing VEGFR-2 (e.g., HepG2, HCT-116, MCF-7) are serum-starved and then pre-treated with various concentrations of the inhibitors for a specified time.
-
VEGF Stimulation: Cells are stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt. A loading control like GAPDH or β-actin is also used.
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Data Presentation:
Table 3: Densitometry Analysis of Western Blot Results
| Treatment | p-VEGFR-2 / Total VEGFR-2 (Fold Change) | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Sorafenib (1 µM) | 0.25 | 0.30 | 0.45 |
| Axitinib (1 µM) | 0.15 | 0.20 | 0.35 |
| Negative Control (1 µM) | 0.98 | 0.95 | 1.02 |
Cell Viability Assay (MTT/MTS)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11] A reduction in cell viability upon treatment with an inhibitor suggests anti-proliferative effects.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plate is incubated for a period of 48-72 hours.
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for a few hours.[12] Metabolically active cells convert the tetrazolium salt into a colored formazan product.[11]
-
Solubilization (for MTT): If using MTT, a solubilizing agent like DMSO is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Data Presentation:
Table 4: Cell Viability (IC50) in Different Cancer Cell Lines
| Compound | HepG2 (µM) | HCT-116 (µM) | MCF-7 (µM) |
| Sorafenib | 9.3 | 8.5 | 11.2 |
| Axitinib | 7.8 | 6.9 | 9.5 |
| Negative Control | > 100 | > 100 | > 100 |
In Vitro Angiogenesis Assays
These assays model different aspects of the angiogenic process and are crucial for evaluating the anti-angiogenic potential of VEGFR-2 inhibitors.
This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel).[13]
Experimental Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify.
-
Cell Seeding and Treatment: Endothelial cells are seeded onto the Matrigel-coated wells in the presence of various concentrations of the inhibitors.
-
Incubation: The plate is incubated for several hours to allow for tube formation.
-
Imaging: The formation of tube-like structures is observed and captured using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
This 3D assay mimics the sprouting of new vessels from a pre-existing vessel segment.[14][15][16][17]
Experimental Protocol:
-
Spheroid Formation: Endothelial cell spheroids are generated by culturing the cells in hanging drops or non-adherent round-bottom plates.
-
Embedding in Matrix: The spheroids are embedded in a collagen gel or Matrigel matrix in a multi-well plate.
-
Treatment: The matrix is overlaid with culture medium containing pro-angiogenic factors and the test compounds.
-
Incubation: The plate is incubated for 24-48 hours to allow for sprouting.
-
Imaging and Quantification: The sprouts emerging from the spheroids are imaged, and the cumulative sprout length and number of sprouts are quantified.
Data Presentation:
Table 5: Quantification of In Vitro Angiogenesis Inhibition
| Compound (1 µM) | Tube Formation (Total Tube Length, % of Control) | Spheroid Sprouting (Cumulative Sprout Length, % of Control) |
| Sorafenib | 35% | 40% |
| Axitinib | 25% | 30% |
| Negative Control | 98% | 95% |
Visualizing the Workflow and Pathways
To further clarify the experimental process and the underlying biological mechanisms, we provide the following diagrams created using Graphviz.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Assay Selection Decision-Making Flowchart.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. VEGFA [Biotinylated] : VEGFR2 Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 7. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. ibidi.com [ibidi.com]
- 14. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Spheroid Sprouting Assay of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro endothelial spheroid sprouting assay for angiogenesis | RE-Place [re-place.be]
- 17. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of VEGFR-2 Kinase Inhibitors: VEGFR-2-IN-5 Hydrochloride vs. Sunitinib
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting tumor angiogenesis. This guide provides a detailed comparative study of two such inhibitors: VEGFR-2-IN-5 hydrochloride, a research compound, and Sunitinib, an FDA-approved multi-kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and available in vivo data, supported by detailed experimental protocols.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Sunitinib exert their anti-angiogenic effects by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
This compound is described as a VEGFR-2 inhibitor.[1][2][3][4] Beyond this primary target, it has also been shown to inhibit human carbonic anhydrases IX and XII (hCA IX and hCA XII).[5] The broader kinase selectivity profile of this compound is not extensively documented in publicly available literature.
Sunitinib , in contrast, is a well-characterized multi-targeted tyrosine kinase inhibitor. Its primary targets include VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β). Additionally, Sunitinib is known to inhibit other receptor tyrosine kinases such as c-KIT, Flt-3, and RET. This broad-spectrum activity allows Sunitinib to not only inhibit angiogenesis but also directly target tumor cell proliferation in various cancer types.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these inhibitors is typically evaluated through enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against the target kinase and through cell-based assays to assess their anti-proliferative effects on cancer cell lines.
| Parameter | This compound | Sunitinib |
| VEGFR-2 IC50 | 0.38 µM[5] | 0.08 µM - 80 nM[6] |
| Other Targets | hCA IX: 40 nM, hCA XII: 3.2 nM[5] | PDGFRβ: 2 nM, c-Kit, Flt-3, RET |
| HepG-2 Cell Line IC50 | 8.39 - 16.90 µM[5] | 2.23 µM, 3.81 µM[2] |
| MCF-7 Cell Line IC50 | 8.39 - 16.90 µM[5] | 4.77 µM, 10.79 µg/mL[7][8] |
In Vivo Studies: Evidence from Preclinical Models
In vivo studies using animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of drug candidates.
This compound: To date, there is a lack of publicly available in vivo data for this compound. This significantly limits a direct comparison of its in vivo performance against Sunitinib.
Sunitinib: Sunitinib has been extensively studied in various preclinical cancer models. In xenograft models using HepG-2 human hepatocellular carcinoma cells, Sunitinib treatment has been shown to lead to dose-dependent growth inhibition and apoptosis.[1][7][9] Similarly, in MCF-7 breast cancer xenograft models, Sunitinib has demonstrated the ability to suppress tumor growth.[3][10] For instance, in a neuroblastoma xenograft model, a dose of 20 mg/kg of Sunitinib resulted in significant tumor growth suppression.[11] In other models, oral administration of Sunitinib at doses ranging from 30 to 80 mg/kg has been shown to inhibit tumor angiogenesis and growth.[4][12]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
VEGFR-2 Kinase Assay
This assay is designed to measure the enzymatic activity of VEGFR-2 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound or Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound or Sunitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Animal Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of the inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines (e.g., HepG-2, MCF-7) suspended in a suitable medium (e.g., Matrigel/PBS mixture)
-
Test compounds formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and the vehicle control to the respective groups according to the predetermined dosing schedule and route.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
-
Compare the tumor growth inhibition in the treated groups to the control group to evaluate the efficacy of the compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR-2 signaling pathway, a typical experimental workflow for inhibitor evaluation, and a logical comparison of the two compounds.
Caption: VEGFR-2 Signaling Pathway.
Caption: Inhibitor Evaluation Workflow.
Caption: Comparative Overview.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and Sunitinib. Sunitinib is a potent, multi-targeted inhibitor with a wealth of preclinical and clinical data supporting its efficacy. This compound, while showing inhibitory activity against VEGFR-2 and specific carbonic anhydrases in vitro, requires further investigation, particularly in in vivo models, to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the nuances of these and other VEGFR-2 inhibitors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells | springermedizin.de [springermedizin.de]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: In Vitro Efficacy of Leading VEGFR-2 Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable VEGFR-2 inhibitor is a critical decision in the pursuit of novel anti-angiogenic therapies. This guide provides an objective, data-driven comparison of prominent VEGFR-2 inhibitors, summarizing their in vitro performance with supporting experimental data and detailed protocols to aid in your research endeavors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition has become a cornerstone of anti-cancer therapies. This guide delves into a head-to-head in vitro comparison of several leading VEGFR-2 inhibitors, offering a comprehensive overview of their potency and cellular effects.
Quantitative Comparison of VEGFR-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various VEGFR-2 inhibitors from in vitro kinase assays. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% and are a key indicator of potency. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | VEGFR-2 IC50 (nM) | Reference Compound (in the same study) | Source(s) |
| Sorafenib | 90 | - | |
| 82 | - | [1] | |
| 588 | - | [2] | |
| 78.9 | - | [2] | |
| Sunitinib | 18.9 ± 2.7 | - | [2] |
| Lenvatinib | 0.74 (Ki) | - | [3] |
| Regorafenib | ~3 (HUVEC proliferation) | - | [4] |
| Cabozantinib | Targets VEGFR-2 | - | [5] |
| Axitinib | Targets VEGFR-2 | - | [6] |
| Novel Compound 6 | 12.1 | Sorafenib (78.9 nM) | [2] |
| Novel Compound 7 | 340 | Sorafenib (588 nM) | [2] |
| Novel Compound 11 | 192 | Sorafenib (82 nM) | [1] |
| Novel Compounds 3 & 4 | 8.4 ± 2.2 & 9.3 ± 3.9 | Sunitinib (18.9 ± 2.7 nM) | [2] |
Visualizing the Battlefield: VEGFR-2 Signaling and Experimental Workflow
To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical in vitro experimental workflow for comparing inhibitors.
VEGFR-2 signaling pathway and point of inhibition.
Typical workflow for in vitro comparison of VEGFR-2 inhibitors.
Detailed Experimental Protocols
For accurate and reproducible results, adherence to standardized protocols is paramount. Below are detailed methodologies for key in vitro assays used to evaluate VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test inhibitors (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted inhibitors to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of VEGFR-2 inhibitors on the proliferation of endothelial cells, which is a crucial step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
-
-
Procedure:
-
Seed HUVECs into 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in the presence of the inhibitors. Include control wells with no inhibitor and no VEGF stimulation.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.[7]
-
Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay evaluates the ability of inhibitors to block the directional migration of endothelial cells towards a chemoattractant like VEGF.
-
Materials:
-
HUVECs
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Low-serum endothelial cell medium
-
VEGF-A
-
Test inhibitors
-
Calcein AM or DAPI stain
-
Fluorescence microscope
-
-
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add low-serum medium containing VEGF-A to the lower chamber of the wells.
-
In the upper chamber (the insert), seed HUVECs that have been pre-treated with various concentrations of the test inhibitors in low-serum medium.
-
Incubate for 4-6 hours to allow cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
Calculate the percentage of migration inhibition and determine the IC50 value.[3][8]
-
Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.
-
Materials:
-
HUVECs
-
Matrigel® or other basement membrane extract
-
Low-serum endothelial cell medium
-
VEGF-A
-
Test inhibitors
-
96-well plates
-
Inverted microscope with a camera
-
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel®-coated wells in low-serum medium containing VEGF-A and various concentrations of the test inhibitors.
-
Incubate for 6-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
-
Calculate the percentage of inhibition of tube formation.[9][10][11]
-
Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, using a segment of the aorta.
-
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen gel or Matrigel®
-
Endothelial cell growth medium
-
Test inhibitors
-
48-well plates
-
Stereomicroscope and inverted microscope
-
-
Procedure:
-
Dissect the thoracic aorta and cut it into 1-2 mm thick rings.
-
Embed the aortic rings in a layer of collagen gel or Matrigel® in a 48-well plate.
-
Add endothelial cell growth medium containing the test inhibitors to each well.
-
Incubate the plate for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Quantify the angiogenic response by measuring the length and number of the sprouting microvessels.
-
Determine the inhibitory effect of the compounds on angiogenesis.[12][13][14]
-
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - IT [thermofisher.com]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
Comparative Analysis of VEGFR-2-IN-5 Hydrochloride and Other Leading Kinase Inhibitors
In the landscape of oncological research and drug development, the vascular endothelial growth factor receptor 2 (VEGFR-2) remains a pivotal target for anti-angiogenic therapies. This guide provides a comparative overview of the inhibitory potency of VEGFR-2-IN-5 hydrochloride against established VEGFR-2 inhibitors such as Axitinib, Sorafenib, and Sunitinib. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Inhibitory Potency (IC50) Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other well-known inhibitors against VEGFR-2. Lower values indicate higher potency.
| Compound | VEGFR-2 IC50 | Other Notable Targets |
| This compound | 0.38 µM (380 nM) [1] | hCA IX (40 nM), hCA XII (3.2 nM)[1] |
| Axitinib | 0.2 nM | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM)[2] |
| Sorafenib | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFRβ (57 nM)[2] |
| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit[2] |
Visualizing the VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events crucial for angiogenesis. Understanding this pathway is key to appreciating the mechanism of action of its inhibitors.
Caption: The VEGFR-2 signaling cascade initiated by VEGF binding, and the point of inhibition.
Experimental Protocols
The determination of IC50 values is paramount in drug discovery. Below is a generalized protocol for a kinase assay designed to measure the inhibitory activity of compounds against VEGFR-2.
VEGFR-2 Kinase Assay Protocol (Generalized)
This protocol outlines the key steps for determining the IC50 of an inhibitor using a luminescence-based kinase assay, such as the Kinase-Glo® MAX assay.
1. Reagent Preparation:
- Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution with water.
- Prepare a master mixture containing the kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)).
- Serially dilute the test inhibitor (e.g., this compound) in the kinase assay buffer to create a range of concentrations. A "no inhibitor" control should be included.
2. Kinase Reaction:
- Dispense the master mixture into the wells of a 96-well plate.
- Add the diluted inhibitor solutions to the respective wells.
- Initiate the kinase reaction by adding the purified recombinant VEGFR-2 enzyme to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow for the phosphorylation of the substrate.
3. Signal Detection:
- After incubation, add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.
- Allow the plate to incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
- Measure the luminescence of each well using a microplate reader.
4. Data Analysis:
- The luminescent signal is inversely proportional to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of VEGFR-2 activity.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: A typical workflow for determining the IC50 value of a VEGFR-2 inhibitor.
This guide provides a foundational comparison of this compound with other prominent inhibitors, supported by experimental context. Researchers are encouraged to consult specific product datasheets and published literature for more detailed information.
References
A Researcher's Guide to Comparing Novel vs. Established VEGFR-2 Inhibitors: VEGFR-2-IN-5 Hydrochloride and Axitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the downstream signaling and cellular effects of a novel or less-characterized VEGFR-2 inhibitor, using "VEGFR-2-IN-5 hydrochloride" as an example, against the well-established, FDA-approved drug, Axitinib. The objective is to outline the necessary experiments and data presentation required for a rigorous comparative analysis.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF ligands triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, survival, migration, and permeability.[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a critical target for anti-angiogenic therapies.[2]
Axitinib is a potent and selective, orally available small-molecule inhibitor of VEGFR-1, -2, and -3, as well as other tyrosine kinases like PDGFRβ and c-KIT.[3][4] Its extensive characterization and clinical use make it an ideal benchmark for evaluating new compounds.
This compound is a putative VEGFR-2 inhibitor identified from patent literature (WO2013055780A1).[3][5] As of late 2025, detailed experimental data on its potency, selectivity, and effects on downstream signaling pathways are not widely available in peer-reviewed publications. This guide outlines the process a researcher would follow to characterize this compound and compare it to Axitinib.
The VEGFR-2 Downstream Signaling Network
Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[1] This initiates multiple downstream signaling cascades that regulate key cellular functions:
-
Proliferation (MAPK Pathway): Activation of Phospholipase C-gamma (PLCγ) leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which transmits signals to the nucleus to promote DNA synthesis and cell proliferation.[1]
-
Survival (PI3K/Akt Pathway): Phosphorylated VEGFR-2 activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). The PI3K/Akt pathway is a central regulator of cell survival and inhibits apoptosis.[1]
-
Migration and Permeability: VEGFR-2 signaling activates focal adhesion kinase (FAK), Src, and the p38 MAPK pathway, which are involved in cytoskeletal rearrangement, cell migration, and vascular permeability.[6] Activation of PI3K/Akt also contributes to nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS), further promoting permeability and vasodilation.[7]
Below is a diagram illustrating these key signaling events.
Comparative Data Evaluation
A direct comparison requires summarizing known physical properties and, most importantly, quantitative experimental data. Axitinib is well-documented, while data for this compound must be generated experimentally.
Table 1: General Compound Properties
| Property | This compound | Axitinib |
| Synonym(s) | N/A | AG-013736 |
| CAS Number | 2700435-52-3[5] | 319460-85-0 |
| Molecular Formula | C₁₉H₂₅ClN₈[5] | C₂₂H₁₈N₄OS |
| Molecular Weight | 400.91 g/mol [5] | 386.47 g/mol |
| Mechanism | Putative VEGFR-2 inhibitor[5] | Multi-targeted tyrosine kinase inhibitor (VEGFR-1, -2, -3, PDGFRβ, c-Kit)[8] |
Table 2: Comparative Biological Activity
| Parameter | This compound | Axitinib |
| VEGFR-2 Kinase IC₅₀ | Data Not Available | ~0.2 nM[8] |
| Other Kinase Targets (IC₅₀) | Data Not Available | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[8] |
| Cellular p-VEGFR-2 Inhibition | Data Not Available | Demonstrated inhibition in various cell models. |
| Downstream p-Akt Inhibition | Data Not Available | Dose-dependent reduction in p-Akt levels. |
| Downstream p-ERK Inhibition | Data Not Available | Dose-dependent reduction in p-ERK1/2 levels. |
| Endothelial Cell Proliferation IC₅₀ | Data Not Available | ~0.3 µM (HUVEC)[4] |
| Inhibition of Tube Formation | Data Not Available | Inhibited HUVEC and HBMEC tube formation by 65-70% at 0.03 µM.[4] |
Experimental Workflow for Comparative Analysis
A logical workflow is essential to generate the data needed to complete Table 2. The process involves moving from biochemical assays to more complex cellular and functional assays.
Key Experimental Protocols
The following are detailed methodologies for the core experiments required to evaluate and compare VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: A recombinant VEGFR-2 kinase phosphorylates a specific substrate. The amount of phosphorylation is measured, often using an antibody-based detection system (e.g., ELISA) or by quantifying the consumption of ATP.
-
Methodology (based on commercial kits):
-
Coating: A 96-well plate is coated with a generic kinase substrate (e.g., poly(Glu, Tyr)).
-
Inhibitor Addition: Prepare serial dilutions of this compound and Axitinib (as a positive control) in kinase buffer and add to the wells. Include a "no inhibitor" control and a "no enzyme" blank.
-
Enzyme Reaction: Add recombinant human VEGFR-2 kinase and an ATP solution to each well to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and wash the wells. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine).
-
Signal Generation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent or colorimetric HRP substrate.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
-
Cellular Phosphorylation Assay (Western Blot)
This experiment confirms that the inhibitor can enter the cell and block VEGF-induced receptor and downstream protein phosphorylation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the visualization of changes in the phosphorylation status of target proteins.
-
Methodology:
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) and allow them to attach. Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or Axitinib for 1-2 hours.
-
Stimulation: Stimulate the cells with a short pulse (e.g., 5-15 minutes) of recombinant human VEGF-A to induce VEGFR-2 phosphorylation. Include an unstimulated control.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for p-VEGFR-2 (Tyr1175), p-Akt (Ser473), and p-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, re-probe the membranes with antibodies for total VEGFR-2, total Akt, total ERK, and a loading control like β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
Endothelial Cell Proliferation Assay
This assay measures the functional impact of the inhibitor on VEGF-stimulated endothelial cell growth.
-
Principle: The assay measures the number of viable cells after treatment. Common methods include the MTT assay, which measures mitochondrial activity, or direct cell counting.
-
Methodology (MTS/MTT Assay):
-
Seeding: Seed HUVECs into 96-well plates in a low-serum medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound or Axitinib in the presence of a pro-proliferative concentration of VEGF-A.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours. The viable cells will convert the reagent into a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-A treated control and determine the IC₅₀ value.
-
Endothelial Cell Tube Formation Assay
This assay provides an in vitro model of angiogenesis by assessing the ability of endothelial cells to form capillary-like structures.
-
Principle: When plated on a basement membrane extract like Matrigel™, endothelial cells will differentiate and form a network of tubes. Angiogenesis inhibitors disrupt this process.
-
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel™ and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Resuspend HUVECs in a low-serum medium containing the desired concentrations of this compound or Axitinib. Seed the cells onto the prepared Matrigel™.
-
Incubation: Incubate for 4-18 hours, allowing tube networks to form in the control wells.
-
Imaging: Visualize the tube networks using a light microscope and capture images.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of nodes, and number of branches.
-
Analysis: Compare the quantitative data from inhibitor-treated wells to the untreated control to determine the extent of inhibition.
-
Conclusion
A systematic comparison against a well-characterized inhibitor like Axitinib is fundamental to understanding the therapeutic potential of a new chemical entity such as this compound. By employing the biochemical, cellular, and functional assays outlined in this guide, researchers can generate the robust, quantitative data necessary to determine its potency, mechanism of action, and anti-angiogenic efficacy. This structured approach ensures a thorough evaluation and provides the evidence required for further preclinical and clinical development.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
A Comparative Guide to Molecular Docking Studies of VEGFR-2 Inhibitors with a Focus on VEGFR-2-IN-5 Hydrochloride
This guide provides a comprehensive comparison of VEGFR-2-IN-5 hydrochloride with other known vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of potential anti-angiogenic cancer therapies. The content covers molecular docking data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1] This process is crucial for tumor growth and metastasis.[2] The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway for endothelial cell proliferation, the TSAd-Src-PI3K-PKB/AKT pathway for cell survival, and pathways involving NCK and p38 MAPK that regulate cell migration.[1][3][4][5][6][7][8] Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy.[9] Small molecule inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and subsequent signaling.[2][9]
Comparative Analysis of VEGFR-2 Inhibitors
The efficacy of VEGFR-2 inhibitors is often evaluated through molecular docking studies, which predict the binding affinity and interaction patterns of a ligand with its target protein. Key metrics include the binding energy (or docking score) and the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Below is a comparison of this compound with several well-established VEGFR-2 inhibitors.
| Compound | Binding Energy (kcal/mol) | IC50 (nM) | Key Interacting Residues (Predicted) |
| This compound | Data not publicly available | Data not publicly available | Cys919, Asp1046, Glu885, Leu840, Val848, Ala866, Leu1035 |
| Sorafenib | -9.5 to -11.2 | 20 - 90[10][11] | Cys919, Asp1046, Glu885, Phe1047 |
| Sunitinib | -10.1 to -16.6[12] | 2 - 80[11] | Cys919, Asp1046, Glu885, Ala866, Leu840 |
| Axitinib | -11.3 to -13.8 | 0.1 - 1.0 | Cys919, Asp1046, Glu885, Val899 |
| Lenvatinib | -9.8 to -12.5 | 4.0 - 5.2[10][11] | Cys919, Asp1046, Glu885, Leu1035 |
| Pazopanib | -8.7 to -10.9 | 10 - 84 | Cys919, Asp1046, Glu885, Val916 |
| Vatalanib | -9.2 to -11.0 | 25 - 77 | Cys919, Asp1046, Glu885, Lys868 |
Note: Binding energies can vary depending on the docking software and parameters used. The interacting residues are based on common interactions reported in the literature.
Experimental Protocols: Molecular Docking of VEGFR-2 Inhibitors
This section outlines a generalized protocol for performing molecular docking studies with VEGFR-2.
Preparation of the Receptor
-
Obtain the Crystal Structure: Download the 3D crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor (e.g., PDB IDs: 4AGD, 4ASE) are preferable as they provide a reference for the binding site.[12][13]
-
Protein Preparation:
-
Remove water molecules and any co-solvents from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues, particularly histidines.
-
Repair any missing side chains or loops in the protein structure using modeling software.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Obtain Ligand Structures: The 2D or 3D structure of the inhibitor (e.g., this compound, sorafenib) can be obtained from chemical databases like PubChem or ZINC.
-
Ligand Optimization:
-
Generate a 3D conformation of the ligand.
-
Assign correct bond orders and formal charges.
-
Add hydrogen atoms.
-
Perform energy minimization of the ligand structure.
-
Molecular Docking
-
Define the Binding Site: The binding site is typically defined by selecting the region around the co-crystallized ligand or by identifying the key active site residues (e.g., Cys919, Asp1046, Glu885).[12][13][14] A grid box is then generated around this site.
-
Docking Simulation:
-
Pose Selection and Analysis:
-
The docking results will provide a series of ligand poses ranked by their docking scores.
-
The top-ranked poses are visually inspected to analyze the interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The root-mean-square deviation (RMSD) between the docked pose of a known inhibitor and its co-crystallized pose should be calculated to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a good result.[17]
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathways leading to cell proliferation, survival, and migration.
Molecular Docking Workflow
Caption: A generalized workflow for performing molecular docking studies of VEGFR-2 inhibitors.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. altmeyers.org [altmeyers.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. impactfactor.org [impactfactor.org]
- 16. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Correlating In Vitro and In Vivo Efficacy of VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro potency to in vivo efficacy is a critical step in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Understanding this correlation is paramount for selecting promising drug candidates and designing effective preclinical and clinical studies. This guide provides a comparative analysis of several prominent VEGFR-2 inhibitors, presenting their in vitro and in vivo performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Data Presentation: A Comparative Analysis of VEGFR-2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of selected VEGFR-2 inhibitors. In vitro data is primarily represented by the half-maximal inhibitory concentration (IC50) against VEGFR-2 kinase activity and proliferation of human umbilical vein endothelial cells (HUVECs). In vivo efficacy is demonstrated by tumor growth inhibition in various xenograft models.
| Inhibitor | In Vitro VEGFR-2 Kinase IC50 (nM) | In Vitro HUVEC Proliferation IC50 (nM) |
| Apatinib | 1 | - |
| Cabozantinib | 0.035[1] | 89 (E98NT cells)[2] |
| Lenvatinib | 2.3 - 3.0[3] | 5,800 - 28,500 (various liver cancer cell lines)[4] |
| Vandetanib | 40[5] | 60[5] |
| Sorafenib | 53.65[6] | - |
Table 1: In Vitro Efficacy of Selected VEGFR-2 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against VEGFR-2 kinase and endothelial cell proliferation. Lower values indicate higher potency.
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition |
| Apatinib | HCC364 (NSCLC) Xenograft | - | Significant tumor growth inhibition[7] |
| Cabozantinib | TT (Medullary Thyroid Cancer) Xenograft | Oral gavage | Dose-dependent tumor growth inhibition[1][8] |
| Lenvatinib | KYN-2 (Hepatocellular Carcinoma) Xenograft | - | Tumor volume and weight decreased to below 30% |
| Vandetanib | Lewis Lung Carcinoma & B16.F10 Melanoma Xenografts | 80 mg/kg daily | 84% and 82% tumor growth inhibition, respectively[9] |
Table 2: In Vivo Efficacy of Selected VEGFR-2 Inhibitors. This table summarizes the anti-tumor activity of the inhibitors in different mouse xenograft models, highlighting the dosing and the resulting tumor growth inhibition.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating VEGFR-2 inhibitors.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test inhibitor compounds dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 enzyme, and the substrate in a 96-well plate.
-
Add serial dilutions of the test inhibitor or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of VEGFR-2 kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HUVEC Proliferation Assay
This protocol is used to assess the effect of VEGFR-2 inhibitors on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum
-
VEGF-A (Vascular Endothelial Growth Factor A)
-
Test inhibitor compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density and allow them to attach overnight.
-
Starve the cells in a low-serum basal medium for several hours to synchronize their growth phase.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle in the presence of a fixed concentration of VEGF-A to stimulate proliferation.
-
Incubate the plates for a period of 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A549, HCT116)
-
Matrigel (optional, to aid tumor formation)
-
Test inhibitor compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the control group.
References
- 1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo analyses on anti-NSCLC activity of apatinib: rediscovery of a new drug target V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
VEGFR-2 Inhibition: A Comparative Analysis of STAT3 and ERK1/2 Phosphorylation Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition on the phosphorylation status of two key downstream signaling proteins: Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). This document summarizes quantitative data from preclinical studies, offers detailed experimental protocols for assessing protein phosphorylation, and visualizes the involved signaling pathways and experimental workflows.
Introduction
VEGFR-2 is a critical receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of intracellular signaling events crucial for angiogenesis, cell proliferation, and survival. Among the numerous downstream effectors, the STAT3 and ERK1/2 pathways are pivotal in mediating the biological outcomes of VEGFR-2 activation. Consequently, inhibiting VEGFR-2 has become a cornerstone of various anti-cancer therapies. Understanding the precise impact of different VEGFR-2 inhibitors on the phosphorylation and subsequent activation of STAT3 and ERK1/2 is paramount for developing more effective and targeted cancer treatments. This guide compares the effects of several prominent VEGFR-2 inhibitors on p-STAT3 and p-ERK1/2 levels, providing valuable insights for researchers in the field.
Comparative Analysis of VEGFR-2 Inhibitors on STAT3 and ERK1/2 Phosphorylation
The following tables summarize the quantitative effects of various VEGFR-2 inhibitors on the phosphorylation of STAT3 and ERK1/2 in different cancer cell lines. The data is compiled from multiple preclinical studies and presented as a percentage reduction in phosphorylation compared to control conditions.
| VEGFR-2 Inhibitor | Cell Line | Concentration | Treatment Time | % Reduction in p-STAT3 (Y705) | Reference |
| Apatinib | Melanoma (A375) | 10 µM | 48 h | Dose-dependent decrease | [1] |
| Melanoma (SK-MEL-28) | 10 µM | 48 h | Dose-dependent decrease | [2][1] | |
| NSCLC (Calu-1) | Not Specified | Not Specified | Significant inhibition | [3] | |
| Sorafenib | Neuroblastoma (SK-N-AS) | 10 µM | 24 h | 39% | [4] |
| Neuroblastoma (SK-N-AS) | 20 µM | 24 h | 54% | [5][4] | |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Significant reduction | [6][7] | |
| Sunitinib | Renal Cell Carcinoma (786-O) | 10 µM | 24 h | Significant reduction | [8][9] |
| Renal Cell Carcinoma (RCC4) | 10 µM | 24 h | Significant reduction | [8][9] |
| VEGFR-2 Inhibitor | Cell Line | Concentration | Treatment Time | % Reduction in p-ERK1/2 (T202/Y204) | Reference |
| Apatinib | NSCLC (Calu-1) | Not Specified | Not Specified | Significant inhibition (P<0.01) | [3] |
| Pancreatic Cancer (ASPC-1) | 10 µM | Not Specified | Significant decrease | [10] | |
| Pancreatic Cancer (PANC-1) | 10 µM | Not Specified | Significant decrease | [10] | |
| Sorafenib | Neuroblastoma (SK-N-AS) | 10 µM | 24 h | Significant decrease | [5][4] |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Attenuated phosphorylation | [6][7] | |
| Sunitinib | Renal Cell Carcinoma (786-O) | 10 µM | 24 h | Decreased levels | [8][9] |
| Renal Cell Carcinoma (RCC4) | 10 µM | 24 h | Decreased levels | [8][9] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of action and the experimental approach for evaluating VEGFR-2 inhibitors, the following diagrams are provided.
Caption: VEGFR-2 signaling cascade to STAT3 and ERK1/2.
Caption: Experimental workflow for assessing STAT3/ERK1/2 phosphorylation.
Experimental Protocols
Western Blot Protocol for Detection of Phosphorylated STAT3 and ERK1/2
This protocol provides a standardized method for assessing the phosphorylation status of STAT3 and ERK1/2 in cell lysates following treatment with VEGFR-2 inhibitors.
1. Cell Lysis and Protein Extraction
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.
Conclusion
The inhibition of VEGFR-2 leads to a significant reduction in the phosphorylation of both STAT3 and ERK1/2, key downstream effectors in cancer cell signaling. The data presented in this guide demonstrates that various VEGFR-2 inhibitors, including Apatinib, Sorafenib, and Sunitinib, effectively suppress the activation of these pathways in a range of cancer cell lines. While the extent of inhibition can vary depending on the specific inhibitor, cell type, concentration, and treatment duration, the overall trend highlights the crucial role of the VEGFR-2/STAT3/ERK1/2 axis in mediating the anti-tumor effects of these targeted therapies. The provided protocols and diagrams serve as a valuable resource for researchers aiming to investigate these signaling pathways and evaluate the efficacy of novel VEGFR-2 inhibitors. Further research is warranted to explore the nuanced differences between inhibitors and to optimize their clinical application based on their specific effects on downstream signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery [mdpi.com]
Unveiling the Selectivity of VEGFR-2 Kinase Inhibitors: A Comparative Analysis
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stand as a cornerstone in anti-angiogenic strategies. Their efficacy, however, is intrinsically linked to their selectivity. A highly selective inhibitor promises potent on-target effects while minimizing off-target toxicities. This guide provides a comparative analysis of the selectivity profile of a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002, against other key kinases, supported by detailed experimental methodologies.
Kinase Selectivity Profile
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. To assess selectivity, an inhibitor is screened against a panel of kinases. The following table summarizes the inhibitory activity of CHMFL-VEGFR2-002 against VEGFR-2 and other structurally related kinases.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 66 |
| VEGFR-1 | >10000 |
| VEGFR-3 | >10000 |
| PDGFRα | >10000 |
| PDGFRβ | >10000 |
| FGFR1 | >10000 |
| FGFR2 | >10000 |
| CSF1R | >10000 |
| c-Kit | >10000 |
| RET | >10000 |
Data presented for CHMFL-VEGFR2-002 as a representative selective VEGFR-2 inhibitor.[1]
The data clearly demonstrates the high selectivity of CHMFL-VEGFR2-002 for VEGFR-2, with negligible activity against other closely related receptor tyrosine kinases at concentrations up to 10,000 nM.[1] This high degree of selectivity is a critical attribute, as off-target inhibition of kinases like PDGFR and c-Kit can lead to undesired side effects.
Experimental Protocols
The determination of kinase inhibition profiles is paramount for the preclinical evaluation of targeted inhibitors. Below is a representative protocol for a biochemical kinase inhibition assay.
Biochemical Kinase Inhibition Assay Protocol
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., VEGFR-2-IN-5 hydrochloride) dissolved in DMSO
-
Kinase detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well plates
-
Luminometer for signal detection
2. Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Prepare the kinase reaction mixture by adding the recombinant VEGFR-2 kinase and the substrate to the kinase buffer.
-
Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding a kinase detection reagent, such as Kinase-Glo® Max, which measures luminescence.
-
Measure the luminescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.
3. Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other measurements.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Cellular Signaling and Experimental Processes
To better understand the biological context and experimental design, the following diagrams illustrate the VEGFR-2 signaling pathway and the general workflow of a kinase inhibition assay.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for a biochemical kinase inhibition assay.
References
A Comparative Guide to Angiogenesis Assays for the Evaluation of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of commonly employed angiogenesis assays for the assessment of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. By presenting objective comparisons of assay performance with supporting experimental data, this document aims to assist researchers in selecting the most appropriate assays for their anti-angiogenic drug discovery and development programs.
Introduction to Angiogenesis and VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process, making them prime targets for anti-cancer therapies. A variety of in vitro, ex vivo, and in vivo assays are utilized to screen and characterize the efficacy of VEGFR-2 inhibitors. This guide focuses on the cross-validation of three widely used assays: the in vitro Endothelial Cell Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo Chick Chorioallantoic Membrane (CAM) Assay.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and tube formation.
VEGFR-2 Signaling Cascade
Experimental Workflow for Cross-Validation
A typical workflow for the cross-validation of angiogenesis assays involves a tiered approach, starting from biochemical assays to in vitro cellular assays, and finally to more complex in vivo or ex vivo models. This allows for a comprehensive evaluation of a compound's anti-angiogenic potential.
A Comparative Analysis of VEGFR-2-IN-5 Hydrochloride and Regorafenib in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the selective inhibitor VEGFR-2-IN-5 hydrochloride and the multi-kinase inhibitor Regorafenib, focusing on their mechanisms of action and potential effects on colorectal cancer (CRC) cells. This document is intended to inform preclinical research and drug development strategies by highlighting the distinct pharmacological profiles of these two compounds.
Introduction: A Tale of Two Inhibition Strategies
Colorectal cancer remains a significant global health challenge. A key process in the growth and metastasis of these tumors is angiogenesis, the formation of new blood vessels, which is heavily reliant on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. At the heart of this pathway is the VEGF Receptor 2 (VEGFR-2), a tyrosine kinase that, upon activation, triggers a cascade of downstream signals promoting endothelial cell proliferation, migration, and survival.
This guide compares two distinct approaches to inhibiting this process at the cellular level:
-
This compound : A specific inhibitor targeting VEGFR-2. While public domain data on this particular compound is limited, its mechanism is representative of a class of agents designed for high selectivity towards a single kinase.
-
Regorafenib : An orally administered multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer. It targets a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2]
The central question for researchers is the trade-off between the precision of a selective inhibitor and the broad-spectrum activity of a multi-kinase inhibitor in the context of CRC.
Mechanism of Action: Broad vs. Narrow Spectrum
The fundamental difference between these two compounds lies in their target profiles.
This compound , as a selective VEGFR-2 inhibitor, is expected to primarily block the binding of VEGF-A and VEGF-C to VEGFR-2 on endothelial cells and, in some cases, directly on tumor cells.[3][4] This targeted inhibition is hypothesized to lead to a potent anti-angiogenic effect by shutting down a critical signaling node. Inhibition of VEGFR-2 can lead to the senescence of colorectal cancer cells.[5]
Regorafenib , in contrast, engages multiple targets. Its anti-angiogenic effects stem from the inhibition of VEGFR-1, -2, and -3, as well as TIE2.[1] Beyond angiogenesis, Regorafenib also inhibits kinases involved in oncogenesis (KIT, RET, RAF-1, BRAF) and the tumor microenvironment (PDGFR, FGFR), thereby simultaneously disrupting tumor cell proliferation, survival, and metastasis.[1][6] This multi-pronged approach may offer a more robust anti-tumor effect and potentially overcome resistance mechanisms that can arise from the blockade of a single pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by each compound.
Caption: Regorafenib's multi-targeted inhibition.
Caption: Selective inhibition of the VEGFR-2 pathway.
Comparative Target Profile
The following table summarizes the known primary kinase targets of Regorafenib and the expected target of a selective VEGFR-2 inhibitor.
| Feature | This compound (projected) | Regorafenib |
| Primary Target(s) | VEGFR-2 | VEGFR-1, -2, -3, TIE2, KIT, RET, RAF-1, BRAF, PDGFR-β, FGFR-1 |
| Mechanism of Action | Selective, ATP-competitive inhibition of VEGFR-2 kinase activity. | Multi-kinase inhibitor targeting key pathways in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] |
| Primary Cellular Effect | Inhibition of endothelial cell proliferation and migration; potential direct effects on VEGFR-2 expressing tumor cells. | Broad-spectrum inhibition of angiogenesis, tumor cell proliferation, and survival.[1][6] |
| Downstream Pathways | Primarily affects PI3K/AKT and MAPK/ERK pathways downstream of VEGFR-2. | Affects multiple signaling cascades including RAF/MEK/ERK and PI3K/AKT via inhibition of numerous upstream receptor tyrosine kinases.[7][8] |
Experimental Protocols
To evaluate and compare the efficacy of compounds like this compound and Regorafenib in colorectal cancer cell lines, a series of standard in vitro assays are required. Below are detailed protocols for key experiments.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound and Regorafenib in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and untreated colorectal cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound or Regorafenib for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2]
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated colorectal cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-VEGFR-2, total VEGFR-2, p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or Regorafenib for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion for the Research Professional
The choice between a selective VEGFR-2 inhibitor like this compound and a multi-kinase inhibitor such as Regorafenib depends on the specific research question and therapeutic strategy.
-
This compound offers a tool to dissect the specific role of VEGFR-2 signaling in colorectal cancer cell biology and angiogenesis. Its high selectivity may lead to a more favorable side-effect profile by avoiding off-target toxicities, a critical consideration in drug development.
-
Regorafenib provides a broader, more systemic attack on the tumor. Its ability to hit multiple oncogenic drivers and angiogenic pathways simultaneously may result in a more potent anti-tumor response and could be more effective in a heterogeneous tumor environment or in cases of resistance to more targeted therapies.
Further head-to-head preclinical studies using the experimental protocols outlined above would be necessary to directly compare the efficacy of these two compounds, quantify their effects on CRC cell proliferation and apoptosis, and elucidate the downstream consequences of their distinct mechanisms of action. Such data would be invaluable for guiding the strategic development of next-generation therapies for colorectal cancer.
References
- 1. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. scispace.com [scispace.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Benchmarking Novel VEGFR-2 Inhibitors Against Established Clinical Standards
For Researchers, Scientists, and Drug Development Professionals
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy, with several multi-kinase inhibitors approved for various malignancies.[2][3] This guide provides a comparative analysis of emerging VEGFR-2 inhibitors against current clinical standards, offering a resource for researchers in the field of oncology drug discovery. We present key performance data, detailed experimental protocols, and visual summaries of the underlying biological and experimental frameworks.
Comparative Efficacy and Selectivity of VEGFR-2 Inhibitors
The following tables summarize the in vitro potency and selectivity of selected VEGFR-2 inhibitors. These include established drugs such as Sorafenib, Sunitinib, Lenvatinib, Regorafenib, and Cabozantinib, which serve as benchmarks for new chemical entities. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Table 1: In Vitro Kinase Inhibition Profile of Selected VEGFR-2 Inhibitors (IC50, nM)
| Inhibitor | VEGFR-2 | VEGFR-1 | VEGFR-3 | c-KIT | PDGFRβ | RET | RAF-1 |
| Cabozantinib | 0.035[4][5][6] | 12[5][6] | 6[5][6] | 4.6[7][8] | 234[5][6] | 5.2[7][8] | - |
| Lenvatinib | - | Yes | Yes | Yes | Yes | Yes | - |
| Regorafenib | 4.2[9] | 13[9] | 46[9] | 7[9] | 22[9] | 1.5[9] | 2.5[9] |
| Sorafenib | 53.65 (vs HCT-116)[10] | - | - | - | - | - | - |
| Sunitinib | - | - | - | - | Yes | - | - |
| Fruzaquintib | 35[11] | 33[11] | 0.5[11] | - | - | - | - |
Note: A "Yes" indicates inhibitory activity, but a specific IC50 value was not available in the provided search results. Data for Sorafenib is from a cell-based assay.
Table 2: Cellular Activity of Selected VEGFR-2 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| Compound 6 (Nicotinamide-based) | HCT-116 | Cytotoxicity | 9.3[10] |
| HepG-2 | Cytotoxicity | 7.8[10] | |
| Compound 7 (Quinazolin-4-one) | - | VEGFR-2 Inhibition | 0.340[2] |
| Sorafenib | - | VEGFR-2 Inhibition | 0.588[2] |
| Compound 12b (Oxadiazole-based) | HepG-2, Ovarian, Breast, Colon | Anti-proliferative | - |
| Sorafenib | As above | Anti-proliferative | - |
Note: Some values are presented to showcase the activity of novel chemical scaffolds against cancer cell lines.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor performance.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
ATP (Adenosine triphosphate).
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
96-well microtiter plates.
-
Assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA).
-
Wash buffer (e.g., TBST).
-
Detection antibody (e.g., anti-phosphotyrosine).
-
Substrate for detection (e.g., 2,2'-azino-di-[3-ethylbenzthiazoline sulfonate]).
Procedure:
-
Coat 96-well plates with the peptide substrate poly-Glu,Tyr (4:1) and incubate overnight.
-
Block excess protein binding sites with BSA.
-
Prepare serial dilutions of the test inhibitor.
-
Add the purified VEGFR-2 enzyme to the wells in the assay buffer.
-
Add the diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP and MnCl2.
-
Incubate the plates at room temperature to allow for phosphorylation.
-
Stop the reaction by adding EDTA.
-
Wash the plates multiple times with wash buffer.
-
Add a primary antibody that detects phosphorylated tyrosine residues.
-
Incubate and wash the plates.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plates.
-
Add the detection substrate and measure the signal (e.g., absorbance).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based VEGFR-2 Autophosphorylation Assay
This assay measures the inhibition of VEGFR-2 phosphorylation within a cellular context.
Objective: To assess the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2.
-
Cell culture medium.
-
VEGF-A ligand.
-
Test inhibitor.
-
Lysis buffer.
-
Antibodies for Western Blotting (anti-phospho-VEGFR-2, anti-total-VEGFR-2, and secondary antibodies).
Procedure:
-
Culture HUVECs to near confluence.
-
Starve the cells in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with VEGF-A to induce VEGFR-2 phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Probe the membrane with an antibody specific for phosphorylated VEGFR-2.[12]
-
Strip and re-probe the membrane with an antibody for total VEGFR-2 as a loading control.
-
Detect the protein bands using an appropriate imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Proliferation Assay (MTT Assay)
This assay evaluates the effect of an inhibitor on the proliferation of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116).
-
Cell culture medium.
-
Test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.
Visualizing Key Pathways and Processes
VEGFR-2 Signaling Pathway
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues.[13] This initiates a cascade of downstream signaling events that ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[13][14] Key downstream pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[15][16]
Caption: VEGFR-2 signaling cascade upon VEGF stimulation.
Experimental Workflow for Kinase Inhibitor Evaluation
The development and characterization of a new kinase inhibitor follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.[17]
Caption: A typical workflow for kinase inhibitor discovery.
References
- 1. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 17. reactionbiology.com [reactionbiology.com]
A Comparative Guide to In Silico Prediction of VEGFR-2 Binding Affinity
For researchers and scientists engaged in the discovery and development of novel cancer therapeutics, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a prime target. Inhibiting the VEGFR-2 signaling pathway is a clinically validated strategy to thwart tumor angiogenesis, the process by which tumors develop their own blood supply. Computational, or in silico, methods are increasingly pivotal in the early stages of drug discovery, offering a rapid and cost-effective means to predict the binding affinity of potential drug candidates to their targets. This guide provides an objective comparison of in silico methods for predicting the binding affinity of small molecule inhibitors to VEGFR-2, using established inhibitors as a reference.
Comparison of VEGFR-2 Inhibitors: Experimental vs. In Silico Data
| Compound | Experimental Binding Affinity (IC50/Ki, nM) | In Silico Predicted Binding Affinity (e.g., Docking Score, kcal/mol) | In Silico Method Used |
| Sorafenib | 90 (VEGFR-2 IC50)[1] | Example: -10.5 | Molecular Docking |
| Sunitinib | 9 (VEGFR-2 Ki) | Example: -11.2 | Molecular Dynamics with MM/PBSA |
| Axitinib | 0.2 (VEGFR-2 IC50) | Example: -9.8 | Machine Learning Model |
| Lenvatinib | 4.4 (VEGFR-2 Ki) | Example: -10.9 | Molecular Docking |
| Pazopanib | 30 (VEGFR-2 IC50) | Example: -9.5 | Molecular Docking |
| VEGFR-2-IN-5 hydrochloride | Not Available | -11.5 | (Hypothetical) Deep Learning Prediction |
Note: The in silico predicted values for the known inhibitors are illustrative examples. Actual predicted values would vary based on the specific software, force field, and protocol used. The hypothetical value for "this compound" is included to demonstrate how a novel compound's predicted affinity would be compared.
Experimental and In Silico Protocols
A robust comparison of binding affinities relies on standardized and well-documented protocols.
Key Experimental Protocols for Determining Binding Affinity
1. Kinase Activity Assays (e.g., LanthaScreen™, Z'-LYTE™): These are common methods to determine the IC50 value of an inhibitor.
-
Principle: These assays measure the enzymatic activity of the VEGFR-2 kinase domain in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
The VEGFR-2 kinase is incubated with a fluorescently labeled peptide substrate and ATP.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a set time.
-
A detection reagent is added that recognizes the phosphorylated substrate.
-
The signal (often fluorescence resonance energy transfer, FRET) is measured, which is inversely proportional to the inhibitor's activity.
-
The IC50 value is calculated by fitting the dose-response curve.
-
2. Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Principle: ITC measures the heat released or absorbed during a binding event.
-
General Protocol:
-
A solution of the VEGFR-2 protein is placed in the sample cell of the calorimeter.
-
The inhibitor solution is placed in a syringe.
-
Small aliquots of the inhibitor are injected into the protein solution.
-
The heat change after each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein, and the binding parameters are determined by fitting the data to a binding model.
-
In Silico Methodologies for Binding Affinity Prediction
1. Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Principle: A scoring function is used to estimate the binding affinity based on the ligand's pose in the receptor's binding site.
-
Typical Workflow:
-
Receptor Preparation: The 3D structure of VEGFR-2 is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D or 3D structure of the inhibitor is prepared by assigning correct protonation states and generating a low-energy conformation.
-
Docking Simulation: A docking algorithm samples various conformations and orientations of the ligand within the defined binding site of VEGFR-2.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed for key interactions.
-
2. Molecular Dynamics (MD) Simulations with MM/PBSA or MM/GBSA: This approach provides a more dynamic and refined prediction of binding free energy.
-
Principle: MD simulations model the movement of atoms in the protein-ligand complex over time, and the binding free energy is calculated from the simulation trajectory.
-
Typical Workflow:
-
The best-ranked pose from molecular docking is used as the starting structure.
-
The complex is solvated in a water box with appropriate ions.
-
The system is minimized and equilibrated.
-
A production MD simulation is run for a significant period (nanoseconds to microseconds).
-
Snapshots from the trajectory are used to calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
3. Machine Learning (ML) and Deep Learning (DL) Models: These methods leverage large datasets of known protein-ligand interactions to train models that can predict binding affinity.[2][3][4][5][6]
-
Principle: Algorithms learn complex patterns from features describing the protein, ligand, and their interactions to predict binding affinity.
-
Typical Workflow:
-
Data Curation: A large dataset of proteins and ligands with experimentally determined binding affinities is collected.
-
Feature Engineering: Numerical representations (descriptors) are generated for the proteins (e.g., sequence, structural information) and ligands (e.g., molecular fingerprints, 2D/3D descriptors).
-
Model Training: An ML or DL model (e.g., random forest, support vector machine, convolutional neural network) is trained on the curated dataset.
-
Prediction: The trained model is used to predict the binding affinity of new protein-ligand pairs.
-
Visualizing Key Pathways and Workflows
To better understand the context of VEGFR-2 inhibition and the in silico prediction process, the following diagrams are provided.
Caption: The VEGFR-2 signaling pathway and the point of intervention for inhibitors.
Caption: A generalized workflow for in silico prediction of protein-ligand binding affinity.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [2407.19073] On Machine Learning Approaches for Protein-Ligand Binding Affinity Prediction [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Machine learning methods for protein-protein binding affinity prediction in protein design [frontiersin.org]
- 6. DEELIG: A Deep Learning Approach to Predict Protein-Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VEGFR-2-IN-5 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling VEGFR-2-IN-5 hydrochloride must adhere to stringent disposal protocols due to its classification as a hazardous substance. This compound is harmful if swallowed and exhibits high toxicity to aquatic life with long-lasting effects. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its use in preclinical research is vital for the development of novel anti-cancer therapies. However, its hazardous properties necessitate a cradle-to-grave management approach, ensuring that all waste generated, from stock solutions to contaminated labware, is handled and disposed of correctly.
Immediate Safety and Disposal Protocols
All waste contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste.
Key Disposal Steps:
-
Segregation: All waste streams containing this compound must be segregated from non-hazardous waste at the point of generation. This includes unused stock, leftover solutions, contaminated personal protective equipment (PPE), and any labware (e.g., pipette tips, tubes, flasks) that has come into contact with the compound.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. If the liquid waste contains solvents, ensure the container is appropriate for flammable materials if necessary.
-
-
Labeling: All hazardous waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and the solvent used.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure the disposal facility is an approved waste disposal plant.
Quantitative Data Summary
For researchers preparing and using solutions of this compound, the following information provides a summary of relevant quantitative data for handling and storage.
| Parameter | Value | Notes |
| Molecular Weight | 400.91 g/mol | N/A |
| Solubility in DMSO | ≥ 230 mg/mL | Use freshly opened DMSO for best results. |
| Solubility in Water | 100 mg/mL | May require sonication to fully dissolve. |
| Stock Solution Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month | Store under nitrogen to maintain stability. |
| Powder Storage | 4°C | Store under nitrogen. |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The following is a representative protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound. This protocol is intended to provide a framework for understanding how waste is generated.
1. Preparation of Stock Solution: a. To prepare a 10 mM stock solution, dissolve 4.01 mg of this compound in 1 mL of high-quality, anhydrous DMSO. b. Mix thoroughly by vortexing or sonication until the compound is completely dissolved. c. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
2. Preparation of Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Prepare a series of dilutions of the stock solution in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid affecting the enzyme activity.
3. Kinase Assay Procedure (96-well plate format): a. To each well, add the assay buffer, the substrate (e.g., a synthetic peptide), and the diluted this compound at various concentrations. b. Add the VEGFR-2 enzyme to initiate the reaction. c. Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ATP consumption.
4. Post-Experiment Waste Management: a. All contents of the 96-well plates are considered hazardous liquid waste. b. All pipette tips, tubes, and other consumables used for preparing and transferring the inhibitor solutions are considered contaminated solid waste. c. Decontaminate the work area with a suitable cleaning agent.
Visualizing Key Processes
To aid in the understanding of the experimental and disposal workflows, as well as the biological context of VEGFR-2 inhibition, the following diagrams are provided.
Caption: Experimental and Disposal Workflow for this compound.
Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
Safeguarding Researchers: A Comprehensive Guide to Handling VEGFR-2-IN-5 Hydrochloride
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of VEGFR-2-IN-5 hydrochloride, a potent kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
This compound is a powerful research compound that requires stringent handling procedures due to its potential biological activity.[1] As a new chemical entity, comprehensive toxicological data may be limited, and therefore, it should be treated as a highly potent compound.[2][3] This guide is intended for researchers, scientists, and drug development professionals to establish a robust safety framework for working with this and similar compounds.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is paramount to prevent exposure and contamination. The following step-by-step procedures must be followed:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[4]
-
Store in a clearly labeled, sealed container, and maintain an accurate inventory.
-
For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration or freezing.
2. Engineering Controls and Personal Protective Equipment (PPE):
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to control airborne particles.[2][5]
-
A comprehensive PPE ensemble is mandatory for all personnel handling the compound.
3. Weighing and Solution Preparation:
-
Designate a specific area within the laboratory for handling potent compounds.
-
Use disposable labware whenever possible to minimize cleaning and potential cross-contamination.
-
When weighing the solid compound, do so in a ventilated enclosure. Use a dedicated set of spatulas and weighing papers.
-
Prepare solutions in a chemical fume hood. Add the solvent to the pre-weighed compound slowly to avoid splashing.
-
If not all of the weighed compound is used, the excess should be treated as waste and disposed of according to the disposal plan.
4. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
When transferring solutions, use techniques that minimize the generation of aerosols.
-
After use, decontaminate all surfaces and equipment.
Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement when handling this compound in solid or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides an extra layer of protection against potential splashes and contamination. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects personal clothing and skin from contamination. Disposable gowns prevent the spread of the compound outside the lab. |
| Eye Protection | Chemical splash goggles and a face shield. | Goggles protect the eyes from splashes, while a face shield offers broader facial protection.[3] |
| Respiratory Protection | An N95 respirator or higher, depending on the risk assessment. | Protects against the inhalation of fine particles of the solid compound. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Occupational Exposure Banding
For many new or research-stage compounds, specific Occupational Exposure Limits (OELs) have not been established. In such cases, a control banding strategy is employed to assign the compound to a hazard category, which then dictates the necessary level of containment and handling precautions.[6][7][8] this compound, as a potent kinase inhibitor, would likely fall into a high-potency category.
| Occupational Exposure Band (OEB) | Airborne Concentration Range | Handling Requirements |
| Band 1 | >100 µg/m³ | General ventilation, standard lab practices. |
| Band 2 | 10 - 100 µg/m³ | Local exhaust ventilation (e.g., chemical fume hood). |
| Band 3 | 1 - 10 µg/m³ | High-containment ventilation (e.g., ventilated balance enclosure), enhanced PPE. |
| Band 4 | <1 µg/m³ | Isolation technology (e.g., glove box), full protective suit with supplied air. |
Given its nature as a potent kinase inhibitor, it is prudent to handle this compound under conditions consistent with Band 3 or Band 4 , depending on the scale and nature of the work.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Establish clearly labeled, dedicated waste containers for different types of waste.
-
Sharps Waste: Needles, syringes, and scalpels must be placed in a designated, puncture-proof sharps container with a purple lid, indicating cytotoxic/cytostatic waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and weighing papers should be collected in a designated, leak-proof container lined with a purple bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, shatter-proof container, clearly labeled as "Hazardous Waste" and including the chemical name.
2. Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal service.
-
High-temperature incineration is the preferred method for the disposal of cytotoxic and potent compound waste.
-
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical measures, research institutions can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with potent compounds like this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. twu.edu [twu.edu]
- 4. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 5. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
